Potassium dicyanoaurate
Description
Properties
CAS No. |
13967-50-5 |
|---|---|
Molecular Formula |
C2AuKN2 |
Molecular Weight |
288.10 g/mol |
IUPAC Name |
potassium;gold(1+);dicyanide |
InChI |
InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |
InChI Key |
XTFKWYDMKGAZKK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Related CAS |
14950-87-9 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure of Potassium Dicyanoaurate(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of potassium dicyanoaurate(I) (KAu(CN)₂), a compound of significant interest in materials science, catalysis, and as a precursor in the synthesis of gold-based therapeutics. This document details the crystallographic parameters, experimental protocols for its synthesis and structural determination, and a logical workflow for its analysis.
Introduction
This compound(I), a white crystalline solid, is a coordination compound consisting of potassium cations (K⁺) and linear dicyanoaurate(I) anions ([Au(CN)₂]⁻).[1] In its solid state, the arrangement of these ions forms a well-defined crystal lattice. Understanding the precise three-dimensional structure of this compound is crucial for elucidating its physical and chemical properties, which in turn underpins its various applications. X-ray crystallography has been the primary technique for determining the atomic arrangement within the crystal.[2] The dicyanoaurate anion typically exhibits a linear geometry, a characteristic feature of two-coordinate gold(I) complexes.[1][2]
Crystallographic Data
The crystal structure of this compound(I) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system, with the rhombohedral space group R3.[1][2] This arrangement consists of alternating layers of linear [Au(CN)₂]⁻ anions and K⁺ cations.[3] Below is a summary of the key crystallographic data.
Lattice Parameters
The lattice parameters for the rhombohedral unit cell of this compound(I) have been reported with slight variations in the literature.
| Parameter | Value (Rosenzweig & Cromer, 1959) | Value (Wikipedia) |
| Crystal System | Trigonal (Rhombohedral) | Rhombohedral |
| Space Group | R3 | R3 |
| a (Å) | 9.74 | 7.28 |
| c (Å) | - | 26.36 |
| α (°) | 43.9 | - |
| Volume (ų) | - | 1209.9 |
| Z | - | 9 |
Note: The lattice constants from Wikipedia are for the hexagonal setting of the rhombohedral lattice, while the data from Rosenzweig & Cromer is for the rhombohedral setting.
Atomic Coordinates and Bond Details
The structure is characterized by the linear [Au(CN)₂]⁻ anion, where the gold atom is coordinated to two carbon atoms from the cyanide ligands.
| Bond | Bond Length (Å) |
| Au-C | 2.12 (± 0.14)[2] |
| C-N | 1.17 (± 0.20)[2] |
| Angle | Angle (°) |
| C-Au-C | ~180[3] |
| Au-C-N | 172.8 (± 7.5)[2] |
Note: The original study by Rosenzweig & Cromer noted large temperature factors for the carbon and nitrogen atoms, which may affect the precision of their positions and the derived bond lengths and angles.
Experimental Protocols
Synthesis and Single Crystal Growth of this compound(I)
Detailed experimental protocols for the growth of large, high-quality single crystals of this compound(I) suitable for X-ray diffraction are not extensively reported in recent literature. However, based on its known properties and general crystallographic practices, a suitable method can be outlined. The synthesis generally involves the reaction of a gold(I) salt with an excess of potassium cyanide.[2]
Materials:
-
Gold(I) chloride (AuCl) or another suitable gold(I) salt
-
Potassium cyanide (KCN)
-
Distilled or deionized water
-
Ethanol (B145695) (optional, as an anti-solvent)
Procedure:
-
Synthesis of KAu(CN)₂ Solution: In a well-ventilated fume hood, dissolve a stoichiometric amount of gold(I) chloride in an aqueous solution containing a slight excess of potassium cyanide. The reaction is: AuCl + 2KCN → K[Au(CN)₂] + KCl.
-
Filtration: Filter the resulting solution to remove any insoluble impurities. A fine porosity filter paper or a syringe filter can be used.
-
Single Crystal Growth by Slow Evaporation:
-
Place the filtered solution in a clean crystallizing dish or beaker.
-
Cover the container with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent at room temperature.
-
Place the setup in a vibration-free location.
-
Monitor the container over several days to weeks for the formation of single crystals.
-
-
Single Crystal Growth by Slow Cooling:
-
Gently heat the filtered solution to increase the solubility of KAu(CN)₂ and create a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature in a Dewar flask or an insulated container.
-
Crystal formation should occur as the solution cools and becomes supersaturated.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully decant the mother liquor. The crystals can be gently washed with a small amount of cold distilled water or ethanol and then dried on a filter paper.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for the determination of the crystal structure of this compound(I) using single-crystal X-ray diffraction.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
Crystal Mounting: A suitable single crystal of KAu(CN)₂ is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
-
Data Collection:
-
The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.
-
The unit cell parameters are determined from a preliminary set of diffraction spots.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames with appropriate exposure times.
-
-
Data Reduction:
-
The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Au and K).
-
The remaining non-hydrogen atoms (C and N) are located from the difference Fourier maps.
-
The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.
-
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound(I).
Caption: Workflow for KAu(CN)₂ crystal structure determination.
Logical Relationship of Crystallographic Parameters
The following diagram illustrates the relationship between the fundamental crystallographic parameters of this compound(I).
Caption: Relationship of KAu(CN)₂ crystallographic parameters.
References
In-Depth Technical Guide: Solubility of Potassium Dicyanoaurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanoaurate(I), with the chemical formula K[Au(CN)₂], is a key compound in various industrial and research applications, including electroplating, synthesis of gold nanoparticles, and as a precursor for other gold compounds.[1][2] For researchers and professionals in drug development, understanding the solubility of this compound in organic solvents is crucial for formulation, purification, and the design of delivery systems. While readily soluble in water, its behavior in organic media is less documented. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility in organic solvents, and a visual representation of the experimental workflow.
Solubility Profile of this compound
Existing literature consistently describes the solubility of this compound in qualitative terms. It is readily soluble in water, with a reported quantitative solubility of approximately 140 g/L at 20°C.[3][4] In contrast, its solubility in organic solvents is generally limited.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Classification | Quantitative Data (at 20-25°C) |
| Water | Readily Soluble | ~140 g/L[3][4] |
| Alcohols (general) | Sparingly Soluble | Data not available |
| Ethanol | Sparingly Soluble | Data not available |
| Methanol | Sparingly Soluble | Data not available |
| Acetone | Insoluble | Data not available |
| Ether | Insoluble | Data not available |
Experimental Protocol for Determining Solubility in Organic Solvents
The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[5][6]
Materials and Equipment
-
This compound(I) (99%+ purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethylformamide, dimethyl sulfoxide), analytical grade
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.22 µm pore size)
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried this compound residue.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the dish and solution minus the final constant mass of the dish and residue.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Relevance in Drug Development
While specific signaling pathways involving this compound in a therapeutic context are not well-defined in publicly available literature, gold compounds, in general, are known to exert cytotoxic effects on cancer cells. The proposed mechanisms of action for various gold complexes often involve the inhibition of key enzymes like thioredoxin reductase, which is crucial for cellular redox balance, and the induction of mitochondrial-mediated apoptosis. The lipophilicity and cellular uptake of these compounds, which are influenced by their solubility in organic environments, are critical determinants of their biological activity. Therefore, understanding the solubility of this compound in different organic solvents is a fundamental first step in exploring its potential as a therapeutic agent or as a component in a drug delivery system.
References
- 1. This compound(I) 98 13967-50-5 [sigmaaldrich.com]
- 2. This compound(I) | 554-07-4 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of the Dicyanoaurate(I) Anion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a highly stable, linear gold(I) complex that serves as a cornerstone in various fields, from hydrometallurgy to materials science.[1][2] Its significance is most pronounced in the electrochemical extraction of gold from ores (cyanidation) and in the electrodeposition of high-purity gold films for electronics and sensor technology.[1][3] Structurally, the [Au(CN)₂]⁻ anion features a central gold(I) ion linearly coordinated to two cyanide ligands via the carbon atoms (N≡C-Au-C≡N).[1] This strong ligand-field stabilization contributes to its high stability in aqueous solutions.[1]
For researchers in materials science, understanding its electrochemical behavior is paramount for controlling the morphology and purity of deposited gold nanostructures.[1] For professionals in drug development, the dicyanoaurate anion is relevant as it has been identified as a pharmacologically active human metabolite of certain anti-rheumatic gold-thiolate drugs.[4] This guide provides a comprehensive overview of the core electrochemical properties of the dicyanoaurate anion, detailed experimental protocols for its analysis, and its relevance in applied science.
Core Electrochemical Properties and Data
The electrochemical behavior of the dicyanoaurate anion is primarily characterized by its reduction to metallic gold. This process is fundamental to its applications in electroplating and gold recovery.
Thermodynamic Potential
The tendency of the dicyanoaurate anion to be reduced is quantified by its standard reduction potential (E°).[5] This value provides a thermodynamic benchmark for the reaction under standard conditions (298 K, 1 atm, 1 M concentration).[5]
| Half-Reaction | Standard Reduction Potential (E°) vs. SHE | Reference |
| [Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ | -0.61 V | [6] |
This negative potential indicates that the dicyanoaurate complex is thermodynamically stable and requires an applied potential to drive the reduction to metallic gold. The position of gold in the electrochemical series is significantly altered in cyanide solutions due to the formation of this highly stable complex ion.[7]
Electrochemical Reduction Mechanism
The electroreduction of [Au(CN)₂]⁻ is not a simple, single-step electron transfer. Studies using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) have shown a more complex, multi-step mechanism that is highly dependent on the electrode potential.[6][8] The process generally involves the adsorption of gold-cyanide species onto the electrode surface prior to the final electron transfer and deposition of metallic gold.[6][8]
A commonly proposed mechanism, particularly in acidic solutions, involves two main pathways depending on the applied potential[6]:
-
Adsorption-Reduction Pathway (at potentials of -0.5 V to -0.9 V): This involves an initial adsorption step followed by electron transfer.
-
[Au(CN)₂]⁻ → (AuCN)ads + CN⁻
-
(AuCN)ads + e⁻ → (AuCN⁻)ads
-
(AuCN⁻)ads + H⁺ → Au(s) + HCN
-
-
Direct Discharge Pathway (at potentials from -1.1 V): At more negative potentials, a direct reduction of the complex is believed to occur.
-
[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻
-
The following diagram illustrates the generalized electrochemical pathway for gold deposition from the dicyanoaurate anion.
Experimental Protocol: Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of the dicyanoaurate anion.[9][10] It provides critical information on reduction potentials, reaction kinetics, and the stability of intermediates.[11]
Materials and Equipment
-
Electrochemical Cell: Standard three-electrode glass cell.[12]
-
Working Electrode (WE): Glassy carbon, platinum, or gold electrode.[11][12]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[11]
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.[11][12]
-
Potentiostat/Galvanostat: Capable of performing CV scans.
-
Reagents:
-
Potassium dicyanoaurate(I) (K[Au(CN)₂])
-
Supporting Electrolyte (e.g., 0.1 M potassium nitrate, or a buffered solution like an oxalate (B1200264) buffer at pH 4.5).[6]
-
High-purity water (e.g., Milli-Q).
-
Inert gas (high-purity nitrogen or argon) for deoxygenation.[11]
-
-
Polishing Kit: Alumina (B75360) slurry and polishing pads for WE pretreatment.[11]
Experimental Workflow
The following diagram outlines the standard workflow for a cyclic voltammetry experiment.
Detailed Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and dry.[11]
-
Solution Preparation: Prepare a solution of K[Au(CN)₂] (e.g., 5-10 mM) in the chosen supporting electrolyte.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode surface.[12]
-
Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.[11]
-
Background Scan: Run a CV scan on the supporting electrolyte alone to establish the background current within the potential window.
-
Sample Scan: Perform the CV scan on the K[Au(CN)₂] solution. A typical potential window might be from +0.2 V to -1.5 V vs. Ag/AgCl, with a scan rate of 50-100 mV/s.[6]
-
Data Analysis: Analyze the resulting voltammogram to identify cathodic peaks corresponding to the reduction of the gold complex and any corresponding anodic peaks from the stripping of deposited gold on the reverse scan.
Factors Influencing Electrochemical Behavior
The electrochemical properties of dicyanoaurate are sensitive to several experimental parameters.
| Factor | Effect | References |
| pH | Affects the stability of the complex and the availability of protons for subsequent reactions (e.g., formation of HCN). Weakly acidic conditions (e.g., pH 4.5) are often used in plating baths.[6][13] | [6][13] |
| Temperature | Generally increases reaction rates and diffusion coefficients, leading to higher peak currents in CV. Can also affect the stability of electrolytes and electrode materials at high values.[14][15] | [14][15] |
| Supporting Electrolyte | The nature and concentration of the electrolyte affect the solution's conductivity and the structure of the electrochemical double layer, influencing reaction kinetics. | |
| Additives (e.g., Pb²⁺) | Trace amounts of heavy metal ions like Pb²⁺ can act as catalysts or depolarizers, lowering the activation energy for electron transfer and improving the quality of the deposited gold layer.[6][8] | [6][8] |
Relevance to Drug Development
While primarily known for its industrial applications, the dicyanoaurate anion holds specific relevance for drug development professionals. Several gold(I)-thiolate compounds (e.g., auranofin, sodium aurothiomalate) are used as anti-rheumatic drugs. In vivo, these drugs can be metabolized to form the dicyanoaurate anion.[4]
This metabolic conversion occurs at sites of inflammation where neutrophils are present. The enzyme myeloperoxidase (MPO), produced by neutrophils, generates hydrogen cyanide (HCN) from thiocyanate (B1210189) (SCN⁻), which then reacts with the gold drug to form [Au(CN)₂]⁻.[4] The resulting aurocyanide is a stable, pharmacologically active metabolite that may contribute to both the therapeutic and toxic effects of the parent gold drug.[4] It may also participate in a redox cycle, being oxidized to the gold(III) complex [Au(CN)₄]⁻ and then reduced back by endogenous thiols.[4]
Understanding the electrochemical properties of [Au(CN)₂]⁻ is therefore crucial for elucidating the mechanism of action, cellular uptake, and redox behavior of this important class of therapeutic agents. Its stability and electrochemical signature can be used in analytical methods to track the metabolism of gold-based drugs.
References
- 1. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurocyanide, dicyano-aurate (I), a pharmacologically active metabolite of medicinal gold complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Metal's Electrochemistry of Cyanide Solutions - 911Metallurgist [911metallurgist.com]
- 8. Kinetics of the Electrochemical Reduction of Dicyanoaurate | Scilit [scilit.com]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Disentangling Multiple pH-Dependent Factors on the Hydrogen Evolution Reaction at Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Luminescence Quantum Yield of Potassium Dicyanoaurate(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luminescence quantum yield of potassium dicyanoaurate(I) (K[Au(CN)₂]), a compound of interest for various applications due to its unique photophysical properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying photophysical processes.
Introduction to the Luminescence of this compound(I)
This compound(I) exhibits strong photoluminescence, particularly in concentrated solutions and in the solid state. This luminescence is not an intrinsic property of the individual [Au(CN)₂]⁻ anion but arises from the formation of excited-state oligomers, or excimers and exciplexes, through aurophilic interactions (Au···Au) between adjacent dicyanoaurate ions. The emission properties, including wavelength and intensity, are highly sensitive to environmental factors such as concentration, solvent, temperature, and the presence of different cations.
The luminescence is generally characterized by a large Stokes shift and is attributed to phosphorescence from the lowest triplet excited state (T₁) of these oligomers. In the excited state, aurophilic bonds are significantly strengthened, leading to a more compact and rigid structure, which in turn influences the radiative and non-radiative decay pathways.
Quantitative Luminescence Data
Table 1: Luminescence Quantum Yield of Dicyanoaurate(I) Salts
| Compound | Condition | Emission Maximum (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| (Me₄N)₃[Au(CN)₂]₂Cl | 77 K | 430 | ~ 1.0 |
| Et₄N[Au(CN)₂] | 77 K | 400 | ~ 1.0 |
Data sourced from literature reports on analogous dicyanoaurate(I) salts.
At room temperature, the luminescence quantum yield is expected to be lower than the near-unity values observed at 77 K. This is due to increased non-radiative decay pathways, such as vibrational relaxation and quenching by molecular oxygen, which are more prevalent at higher temperatures. Solid-state samples of gold(I)-containing crystals are often described as bright emitters at room temperature, suggesting that the quantum yield can still be significant under these conditions.
Experimental Protocols for Quantum Yield Determination
The determination of the luminescence quantum yield of solid-state samples like this compound(I) can be performed using two primary methods: the absolute method and the relative (or comparative) method.
This method directly measures the ratio of emitted to absorbed photons and is the most accurate technique for determining the quantum yield of solid samples.
Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp with a monochromator)
-
Detector (e.g., CCD or PMT)
-
Sample holder for powdered solids
Procedure:
-
Sample Preparation: The this compound(I) sample should be in the form of a fine, uniformly packed powder to ensure consistent scattering and absorption.
-
Measurement of the Excitation Profile (Empty Sphere): The integrating sphere is left empty, and the excitation light is directed into the sphere. The detector records the spectral profile of the scattered excitation light.
-
Measurement of the Excitation Profile (Sample in Sphere): The powdered sample is placed in the integrating sphere, and the excitation light is directed onto it. The detector records the spectral profile of the unabsorbed, scattered excitation light.
-
Measurement of the Emission Spectrum: With the sample in the integrating sphere, the detector records the luminescence emission spectrum of the sample.
-
Calculation: The quantum yield (Φ) is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (determined from the difference between the empty sphere and sample-in-sphere excitation profiles).
This method involves comparing the luminescence of the sample to that of a standard with a known quantum yield.
Instrumentation:
-
Standard fluorometer
-
Solid sample holder
Procedure:
-
Selection of a Standard: A solid-state luminescence standard with a known and stable quantum yield and with absorption and emission properties as close as possible to the sample should be chosen. For blue-emitting gold(I) complexes, a common standard is quinine (B1679958) sulfate (B86663) in a solid matrix.
-
Sample and Standard Preparation: Both the this compound(I) sample and the standard are prepared as fine powders and mounted in the solid sample holder.
-
Measurement of Absorbance: The absorbance of both the sample and the standard at the excitation wavelength is measured. For solid samples, this is often done using diffuse reflectance spectroscopy.
-
Measurement of Emission Spectra: The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium (for solids, this is often assumed to be similar and the term is sometimes omitted).
Photophysical Pathway of Luminescence
The luminescence of this compound(I) is a multi-step process that is initiated by the absorption of a photon and culminates in the emission of light from an excited oligomeric species. The key steps are visualized in the following diagrams.
Conclusion
The luminescence of this compound(I) is a complex process governed by the formation of excited-state oligomers through aurophilic interactions. While a precise room-temperature quantum yield for K[Au(CN)₂] is not well-documented, analogous compounds exhibit near-unity quantum yields at low temperatures, indicating a highly efficient emission process under conditions that minimize non-radiative decay. The experimental protocols outlined in this guide provide a framework for the accurate determination of the luminescence quantum yield of this and related materials. Further research to quantify the room-temperature quantum yield of K[Au(CN)₂] would be valuable for its application in areas such as sensing, imaging, and materials science.
A Technical Guide to the Historical and Modern Synthesis of Potassium Dicyanoaurate(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the synthesis of potassium dicyanoaurate(I) (K[Au(CN)₂]), a compound of significant interest in materials science, electrochemistry, and as a precursor for therapeutic agents. We delve into the historical development of its synthesis, from the foundational Elsner's equation, pivotal to the gold mining industry, to modern laboratory and industrial electrolytic processes. Detailed experimental protocols for key synthesis methods are presented, alongside quantitative data to allow for comparative analysis. Furthermore, this guide explores the interaction of the dicyanoaurate(I) anion with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a critical biological interaction with implications for drug development. Visualizations of experimental workflows and the proposed mechanism of CFTR channel inhibition are provided to enhance understanding.
Introduction
This compound(I), also known as potassium aurocyanide or gold potassium cyanide, is a coordination compound with the formula K[Au(CN)₂]. It is a colorless, water-soluble salt that has been a cornerstone of gold chemistry for over a century.[1][2] Its primary applications are in gold electroplating, where it is prized for its ability to deposit uniform and highly pure gold layers, and as a precursor in the synthesis of other gold compounds, including nanoparticles and organogold complexes used in catalysis.[3][4] In recent years, the biological activities of gold compounds have garnered increasing attention, and the dicyanoaurate(I) ion has been identified as a modulator of ion channel function, opening new avenues for its application in drug development.[2][4]
This guide aims to provide a detailed technical resource for researchers and professionals, covering the historical context, synthesis methodologies, and a key biological interaction of this compound(I).
Historical Perspective: The Dawn of Gold Cyanidation
The history of this compound synthesis is inextricably linked with the large-scale extraction of gold. In the 1840s, the foundational chemistry for the cyanidation process was established through the work of Elsner, Bagration, and Faraday, who determined the stoichiometry of the soluble gold cyanide complex.[5] This led to the development of the MacArthur-Forrest process in the late 19th century, which revolutionized the gold mining industry by providing an efficient method to extract gold from low-grade ores.[5]
The core of this process is the reaction of elemental gold with an alkali metal cyanide, typically potassium or sodium cyanide, in the presence of an oxidizing agent, which is atmospheric oxygen. This reaction, known as the Elsner Equation, is as follows:
4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH [5]
In this electrochemical process, gold is oxidized to Au(I) and forms the stable, water-soluble dicyanoaurate(I) anion, [Au(CN)₂]⁻.[5] This process remains a dominant method for gold extraction worldwide.
Synthesis Methodologies
The synthesis of this compound(I) can be broadly categorized into three main approaches: the traditional cyanidation of elemental gold, laboratory-scale synthesis from gold(I) salts, and industrial electrolytic methods.
Gold Cyanidation (MacArthur-Forrest Process)
This industrial-scale process involves the leaching of finely ground gold-containing ore with a dilute solution of potassium cyanide.
Experimental Protocol:
-
Ore Preparation: Gold ore is crushed and finely ground to increase the surface area for leaching.
-
Leaching: The powdered ore is mixed with a dilute aqueous solution of potassium cyanide (typically 0.01-0.05% KCN). The pH of the solution is maintained between 10 and 11 using lime (CaO) to prevent the formation of highly toxic hydrogen cyanide gas.
-
Aeration: The slurry is aerated by bubbling compressed air through it to provide the necessary oxygen for the dissolution of gold according to the Elsner Equation.
-
Separation: The resulting solution containing the soluble this compound(I) is separated from the ore residue by filtration and washing.
-
Isolation (optional for this guide): The gold is typically recovered from the solution by adsorption onto activated carbon or by precipitation with zinc dust. For the synthesis of pure this compound(I), the solution would be concentrated and the salt crystallized.
Laboratory-Scale Synthesis from Gold(I) Halides
For research and small-scale applications requiring high purity, this compound(I) is often synthesized by the reaction of a gold(I) halide, such as gold(I) chloride or bromide, with potassium cyanide.[2][5]
Experimental Protocol:
-
Preparation of Gold(I) Halide: Gold(I) chloride (AuCl) can be prepared by the thermal decomposition of gold(III) chloride (AuCl₃).
-
Reaction: A stoichiometric excess of potassium cyanide is dissolved in deionized water. The gold(I) halide is then slowly added to the potassium cyanide solution with constant stirring. The reaction is a salt metathesis and complexation: AuCl + 2 KCN → K[Au(CN)₂] + KCl [5]
-
Purification: The resulting solution is filtered to remove any unreacted starting material or impurities.
-
Crystallization: The pure this compound(I) is obtained by slow evaporation of the solvent or by the addition of a miscible organic solvent in which the product is insoluble, such as ethanol.[6] The resulting crystals are collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.
Electrolytic Synthesis
Modern industrial production of high-purity this compound(I) often employs an electrochemical process. This method involves the anodic dissolution of metallic gold in a potassium cyanide electrolyte.[7][8] This approach offers excellent control over the purity of the final product.
Experimental Protocol (based on patent literature):
-
Electrolytic Cell Setup: An electrolytic cell is constructed with a high-purity gold anode and an inert cathode (e.g., platinum or stainless steel). The anode and cathode compartments are separated by an ion-exchange membrane to prevent the deposition of gold at the cathode.
-
Electrolyte Preparation: The anolyte consists of an aqueous solution containing potassium cyanide and this compound(I). The catholyte is typically a solution of potassium hydroxide.
-
Electrolysis: A direct current is passed through the cell, causing the gold anode to dissolve and form dicyanoaurate(I) ions in the anolyte.
-
Concentration and Crystallization: The concentration of this compound(I) in the anolyte increases as the electrolysis proceeds. The concentrated solution is then cooled to induce crystallization of the product.
-
Product Recovery: The crystalline this compound(I) is separated by filtration, washed, and dried.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for the electrolytic synthesis of this compound(I) as described in patent literature.
| Parameter | Value | Reference |
| Current Density | 1 to 10 mA/cm² | [7] |
| (preferably 3 to 7 mA/cm²) | [7] | |
| Anolyte Composition | ||
| Potassium Cyanide (KCN) | 5 to 50 g/L | [7] |
| (preferably 12 to 30 g/L) | [7] | |
| This compound (K[Au(CN)₂]) | 5 to 100 g/L | [7] |
| (preferably 20 to 60 g/L) | [7] | |
| Temperature | 20 to 50 °C | [7] |
| (preferably 35 to 45 °C) | [7] | |
| Dissolution Rate (Example) | 86.5% | [9] |
| Purity (Typical) | >99% | [10][11] |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Gold Cyanidation Process.
Caption: Workflow for Laboratory Synthesis from Gold(I) Chloride.
Caption: Workflow for Electrolytic Synthesis.
Biological Signaling Pathway
While not a classical signaling pathway, the interaction of the dicyanoaurate(I) anion with the CFTR chloride channel represents a significant biological modulation.
Caption: Dicyanoaurate(I) Inhibition of the CFTR Chloride Channel.
Biological Interactions: Inhibition of the CFTR Chloride Channel
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, and its dysfunction is the cause of cystic fibrosis. Research has shown that the dicyanoaurate(I) anion, [Au(CN)₂]⁻, exhibits multiple inhibitory effects on the CFTR chloride channel.[4] This interaction is of significant interest to drug development professionals exploring ion channel modulators.
The proposed mechanism of inhibition involves the dicyanoaurate(I) anion acting as a pore blocker. Due to its linear and rigid structure, it is hypothesized that the anion can enter the external vestibule of the CFTR channel and physically occlude the pore, thereby preventing the passage of chloride ions. This inhibitory action is voltage-dependent, suggesting that the anion is driven into the pore by the transmembrane electrical field.
The study of this interaction provides a basis for the rational design of novel ion channel inhibitors. Understanding how small molecules like the dicyanoaurate(I) anion can modulate the function of complex transmembrane proteins is a critical area of research in the development of new therapeutics for a variety of channelopathies.
Conclusion
The synthesis of this compound(I) has a rich history rooted in the economic imperative of gold extraction. From the macroscopic scale of industrial cyanidation to the precision of modern electrolytic methods and the finesse of laboratory synthesis, the production of this compound has evolved significantly. This guide has provided a detailed overview of these methods, complete with experimental protocols and quantitative data to aid researchers in their work.
Furthermore, the exploration of the biological activity of the dicyanoaurate(I) anion, specifically its ability to inhibit the CFTR chloride channel, highlights the expanding relevance of this seemingly simple inorganic salt. For drug development professionals, the study of such interactions opens up new possibilities for the design of targeted therapeutics. The continued investigation into the synthesis and application of this compound(I) and its derivatives promises to yield further innovations in both materials science and medicine.
References
- 1. grokipedia.com [grokipedia.com]
- 2. palmercruz.com [palmercruz.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 氰金(I)酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DE3800546C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. JPH06192866A - Production of this compound - Google Patents [patents.google.com]
- 9. JP3202375B2 - Method for producing this compound - Google Patents [patents.google.com]
- 10. strem.com [strem.com]
- 11. CAS 13967-50-5: this compound (I) | CymitQuimica [cymitquimica.com]
Theoretical Modeling of Dicyanoaurate(I) Complexes: A Technical Guide
Abstract: The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a linear coordination complex of significant interest, primarily due to its central role in gold cyanidation for extracting gold from ore. Understanding its structural, electronic, and spectroscopic properties is crucial for optimizing existing industrial processes and for the rational design of new chemical systems, including novel therapeutic agents and functional materials. Theoretical modeling, predominantly through Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of this complex at an atomic level. This technical guide provides an in-depth overview of the theoretical modeling of the dicyanoaurate(I) complex, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts for researchers, scientists, and professionals in drug development.
Introduction
The dicyanoaurate(I) ion, [Au(CN)₂]⁻, is the primary soluble gold species formed during the cyanidation process, the most common hydrometallurgical technique for gold extraction. The underlying chemistry involves the oxidation of elemental gold in the presence of cyanide ions, typically from sodium or potassium cyanide. Beyond its industrial importance, the dicyanoaurate complex serves as a fundamental building block in coordination chemistry and has been investigated for its potential role as a metabolite of gold-based drugs.
Computational chemistry provides indispensable insights into the nature of the dicyanoaurate ion, complementing experimental data by predicting geometries, vibrational frequencies, and electronic properties. These theoretical approaches allow for a systematic analysis of the bonding and reactivity, which is often challenging to probe directly through experimental means alone.
Molecular Structure and Bonding
Theoretical calculations consistently predict a linear and symmetric structure for the isolated dicyanoaurate(I) anion, belonging to the D∞h point group.[1] This linearity has been confirmed by X-ray crystallography of its salts.[1] The bonding is characterized by strong covalent interactions between the gold(I) center and the carbon atoms of the two cyanide ligands.
Geometric Parameters
Density Functional Theory (DFT) calculations have been employed to determine the optimized geometric parameters of the [Au(CN)₂]⁻ complex. The key bond lengths are summarized in the table below. The Au-C bond is notably short, indicating a strong covalent interaction.[1]
| Parameter | Description | Calculated Value (Å) | Method/Source |
| r(Au-C) | Gold-Carbon bond length | 1.987 | TPSSh/aug-cc-pVTZ[1] |
| r(C-N) | Carbon-Nitrogen bond length | 1.17 - 1.18 | DFT (in TlAu(CN)₂)[2] |
| ∠(C-Au-C) | Carbon-Gold-Carbon bond angle | 180° | D∞h symmetry[1] |
| ∠(Au-C-N) | Gold-Carbon-Nitrogen bond angle | 180° | D∞h symmetry[1] |
Electronic Structure and Charge Distribution
Wavefunction analysis and charge population studies reveal the nature of bonding and electron distribution within the complex. Natural Resonance Theory (NRT) analysis indicates a significant covalent contribution to the Au-C bond.[1] Various charge analysis methods (Hirshfeld, ADCH, CM5) consistently show that the gold atom carries a minimal charge, while the overall negative charge of the anion is predominantly distributed on the cyanide ligands. This charge distribution is crucial for understanding the complex's interactions with its environment, such as solvation and the formation of intermolecular bonds.
Computational Methodologies
The theoretical investigation of dicyanoaurate complexes predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT calculations are used to solve the electronic structure of the complex, from which various properties can be derived. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
-
Functionals: A range of functionals have been successfully applied, including:
-
Hybrid Functionals: B3LYP, PBE0, TPSSh, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often providing high accuracy for molecular properties.
-
GGA (Generalized Gradient Approximation) Functionals: PBE, which is computationally efficient and widely used for solid-state and periodic systems.
-
-
Basis Sets: To accurately describe the electron density, particularly for the heavy gold atom, high-quality basis sets are required.
-
Pople-style basis sets: 6-31G*, 6-311+G** are common for lighter atoms (C, N).
-
Dunning's correlation-consistent basis sets: aug-cc-pVTZ provides a robust description.
-
Relativistic Effects: For gold, relativistic effects are significant. These are typically handled using effective core potentials (ECPs), such as the Los Alamos ECP (e.g., LANL2DZ), or through relativistic Hamiltonians (e.g., ZORA).
-
Typical Computational Workflow
A standard theoretical study of the [Au(CN)₂]⁻ complex involves a sequential workflow. First, the molecular geometry is optimized to find the lowest energy structure. Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). Finally, further single-point calculations can be performed to analyze electronic properties like molecular orbitals and charge distribution.
References
The Coordination Chemistry of Potassium Dicyanoaurate(I): A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Potassium dicyanoaurate(I), K[Au(CN)₂], is a coordination compound of significant interest across various scientific disciplines, from materials science to medicine. Its unique properties, including high stability in aqueous solutions and the linear geometry of the [Au(CN)₂]⁻ anion, make it a versatile precursor for the synthesis of gold-based materials and a valuable component in electrochemical applications. This technical guide provides a comprehensive overview of the coordination chemistry of this compound(I), focusing on its synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.
Physicochemical and Structural Properties
This compound(I) is a white, crystalline solid that is highly soluble in water and sparingly soluble in ethanol (B145695).[1][2] The defining feature of this compound is the linear dicyanoaurate(I) anion, [NC-Au-CN]⁻, where a gold(I) cation is coordinated to two cyanide ligands.[1][3] This linearity has been confirmed by X-ray crystallography.[3]
Table 1: Physical and Chemical Properties of this compound(I)
| Property | Value | Reference(s) |
| Chemical Formula | K[Au(CN)₂] | [1] |
| Molar Mass | 288.10 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Density | 3.45 g/cm³ | [1] |
| Solubility in Water | 14.3 g/100 mL | [1] |
| Gold Content | ~68% by weight | [1] |
Table 2: Crystallographic Data for this compound(I)
| Parameter | Value | Reference(s) |
| Crystal System | Rhombohedral | [4] |
| Space Group | R3 | [1][4] |
| a (Å) | 9.74 | [4] |
| α (°) | 43.9 | [4] |
| Au-C bond length (Å) | 2.12 ± 0.14 | [4] |
| C-N bond length (Å) | 1.17 ± 0.20 | [4] |
| K-N distance (Å) | 2.78 (average) | [4] |
| Au-C-N angle (°) | 172.8 ± 7.5 | [4] |
Synthesis of this compound(I)
The synthesis of this compound(I) can be achieved through several routes, both on an industrial and laboratory scale. The choice of method often depends on the starting material, desired purity, and scale of the reaction.
Industrial Production: The Cyanidation of Gold
The primary industrial method for producing this compound(I) is through the cyanidation of elemental gold, a process central to the gold mining industry.[5] This process, described by the Elsner Equation, involves the oxidation of gold in the presence of potassium cyanide and an oxidant, typically oxygen from the air.[5]
Logical Workflow for Industrial Gold Cyanidation
Laboratory Synthesis
In a laboratory setting, this compound(I) can be synthesized from gold(I) salts or through the electrochemical dissolution of metallic gold.
This method involves the reaction of a gold(I) salt, such as gold(I) chloride (AuCl), with an excess of potassium cyanide.[5]
Materials:
-
Gold(I) chloride (AuCl)
-
Potassium cyanide (KCN)
-
Distilled water
-
Ethanol (for precipitation)
Procedure:
-
Dissolution of KCN: In a well-ventilated fume hood, dissolve a twofold molar excess of potassium cyanide in distilled water with stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Slowly add gold(I) chloride powder to the stirred potassium cyanide solution. The reaction is a salt metathesis and complexation: AuCl + 2KCN → K[Au(CN)₂] + KCl.[5]
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of the dicyanoaurate complex.
-
Filtration: Filter the solution to remove any unreacted starting material or insoluble impurities.
-
Precipitation: The this compound(I) can be isolated by the addition of ethanol to the aqueous solution, as it is less soluble in ethanol-water mixtures.
-
Isolation and Drying: Collect the precipitated white crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
An alternative high-purity method is the anodic dissolution of metallic gold in a potassium cyanide solution.[6]
Apparatus:
-
Electrolytic cell with a diaphragm separating the anode and cathode compartments
-
Gold anode (high purity)
-
Inert cathode (e.g., platinum or stainless steel)
-
DC power supply
-
Potassium cyanide solution (electrolyte)
Procedure:
-
Cell Setup: Place the gold anode in the anode compartment and the inert cathode in the cathode compartment of the electrolytic cell. The diaphragm is crucial to prevent the cathodic deposition of the dissolved gold.[6]
-
Electrolyte: Fill both compartments with an aqueous solution of potassium cyanide.
-
Electrolysis: Apply a controlled direct current between the anode and cathode. The gold at the anode will be oxidized and dissolve into the electrolyte, forming the [Au(CN)₂]⁻ complex.
-
Concentration and Crystallization: The concentration of K[Au(CN)₂] in the anolyte will increase over time. The product can be crystallized by cooling the concentrated solution.[6]
-
Purification: The mother liquor, after replenishment with KCN, can be reused for subsequent batches.[6]
Coordination Chemistry and Reactivity
The dicyanoaurate(I) anion is a versatile building block in coordination and supramolecular chemistry.[7] Its linear geometry and the presence of nitrogen lone pairs on the cyanide ligands allow for the formation of a wide array of multidimensional complexes and coordination polymers.[7]
Diagram: Role of K[Au(CN)₂] in Coordination Chemistry
A significant aspect of the solid-state chemistry of dicyanoaurate(I) salts is the presence of aurophilic interactions, which are weak attractive forces between gold(I) centers.[7] These interactions play a crucial role in the formation of supramolecular structures.
Applications in Research and Development
This compound(I) is a key compound in several advanced applications, primarily due to its stability and its role as a source of gold(I) ions.
Gold Electroplating
The primary industrial application of this compound(I) is in gold electroplating.[1] It serves as the source of gold ions in cyanide-based electrolytes, enabling the deposition of thin, corrosion-resistant gold layers with high electrical conductivity.[1]
Bath Composition:
-
This compound(I): Provides the gold ions for deposition.
-
Potassium Cyanide (excess): Enhances conductivity and anode corrosion.
-
Supporting Electrolyte (e.g., phosphate (B84403) or citrate (B86180) salts): Acts as a buffer and conductivity aid.
Procedure:
-
Substrate Preparation: The substrate to be plated is thoroughly cleaned and degreased to ensure good adhesion of the gold layer.
-
Plating Bath: The substrate is immersed in the gold plating bath containing this compound(I) and other additives.
-
Electrolysis: A direct current is passed through the bath, with the substrate acting as the cathode. The [Au(CN)₂]⁻ ions are reduced at the cathode, depositing a layer of metallic gold. The overall reaction is: [Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻.
-
Control of Thickness: The thickness of the gold layer is precisely controlled by the current density and the duration of the electroplating process.
Synthesis of Gold Nanomaterials
This compound(I) is a widely used precursor in the synthesis of gold nanoparticles and nanowires.[5][6] Its stability allows for controlled reduction, leading to the formation of nanomaterials with specific sizes and shapes.
Precursor for Coordination Polymers
The dicyanoaurate(I) anion is an excellent building block for the construction of coordination polymers.[7] By reacting this compound(I) with various metal salts and organic ligands, a diverse range of multidimensional structures with interesting photoluminescent and magnetic properties can be synthesized.[8] For example, the reaction with lanthanide nitrate (B79036) salts and 1,10-phenanthroline (B135089) leads to the formation of one-dimensional polymeric compounds.[8]
Spectroscopic and Thermal Properties
Table 3: Spectroscopic Data for this compound(I)
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |
| Infrared (IR) Spectroscopy | ν(C≡N) stretch | ~2140 | [9] |
| Raman Spectroscopy | ν(C≡N) stretch | ~2164 | [10] |
| UV-Vis Absorption (aqueous) | Absorption band | ~240 | [8] |
Thermal Stability
This compound(I) is stable under normal conditions but will decompose at elevated temperatures. Thermogravimetric analysis (TGA) can be used to study its decomposition profile.
Safety and Toxicology
This compound(I) is highly toxic and must be handled with extreme care.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[1] Importantly, it reacts with acids to release highly toxic hydrogen cyanide gas.[1] All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound(I) is a cornerstone compound in gold coordination chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and professionals in fields ranging from materials science and nanotechnology to the pharmaceutical industry. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in advancing scientific and technological innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. DE3800546C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | C2AuN2.K | CID 159710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structures of AuCN and AgCN and Vibrational Spectroscopic Studies of AuCN, AgCN, and CuCN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of Potassium Dicyanoaurate(I)
This guide provides an in-depth analysis of the fundamental chemical properties of potassium dicyanoaurate(I), a key compound in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document outlines its molecular characteristics and provides a visual representation of its structure.
Quantitative Molecular Data
This compound(I), also known as potassium gold cyanide, is an inorganic compound with significant applications in electroplating and as a precursor in the synthesis of gold-based nanomaterials.[1] A precise understanding of its molecular weight and composition is crucial for stoichiometric calculations in experimental protocols.
The compound's chemical formula is KAu(CN)₂.[1][2] It is also represented as C₂AuKN₂.[3][4][5] The molecular weight of this compound(I) is 288.10 g/mol .[2][3] This value is derived from the atomic weights of its constituent elements: potassium, gold, carbon, and nitrogen.
For clarity and comparative ease, the molecular and atomic data are summarized in the table below.
| Component | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Potassium | K | 1 | 39.098 | 39.098 |
| Gold | Au | 1 | 196.967 | 196.967 |
| Carbon | C | 2 | 12.011 | 24.022 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | KAu(CN)₂ | 288.10 |
Chemical Structure and Bonding
The structure of this compound(I) consists of a potassium cation (K⁺) and a linear dicyanoaurate(I) anion ([Au(CN)₂]⁻). In the anion, the central gold(I) ion is coordinated to two cyanide ligands. This linear geometry is characteristic of d² metal complexes.
Caption: Chemical structure of this compound(I).
References
Spectroscopic Analysis of Potassium Dicyanoaurate(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of potassium dicyanoaurate(I) (K[Au(CN)₂]). This compound is of significant interest in various fields, including materials science, catalysis, and drug development, owing to its unique chemical and physical properties. This guide details the principles, experimental protocols, and data interpretation for the spectroscopic characterization of K[Au(CN)₂], with a focus on providing actionable insights for laboratory professionals.
Introduction to this compound(I)
This compound(I) is a coordination compound featuring a linear dicyanoaurate(I) anion, [Au(CN)₂]⁻, and a potassium cation, K⁺. The linear geometry of the anion is a key structural feature that dictates its spectroscopic properties. Understanding these properties is crucial for quality control, reaction monitoring, and the development of new applications for this versatile compound.
Spectroscopic Techniques and Data
A multi-spectroscopic approach is essential for the thorough characterization of this compound(I). The following sections detail the application of key spectroscopic methods and present the expected quantitative data in a structured format.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for probing the structural integrity and bonding within the dicyanoaurate(I) anion. The linear, symmetrical structure of the [Au(CN)₂]⁻ ion results in distinct infrared and Raman active vibrational modes.
Table 1: Vibrational Frequencies of the Dicyanoaurate(I) Ion
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |
| Symmetric C≡N Stretch (ν₁) | 2160 | Raman |
| Symmetric Au-C Stretch (ν₂) | 452 | Raman |
| Asymmetric C≡N Stretch (ν₃) | 2141 | Infrared |
| Asymmetric Au-C Stretch (ν₄) | 427 | Infrared |
| C-Au-C Bending (ν₅) | 305 | Infrared |
| Au-C-N Bending (ν₆) | 368 | Infrared |
| Perpendicular C-Au-C Bending (ν₇) | 100 | Raman |
Data sourced from L. H. Jones, The Journal of Chemical Physics (1957).[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the dicyanoaurate(I) complex. In aqueous solutions, this compound(I) exhibits characteristic absorption bands in the ultraviolet region.
Table 2: UV-Vis Absorption Maxima of Aqueous K[Au(CN)₂]
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| 229 nm | Not specified | Ligand-to-metal charge transfer (LMCT) |
| 239 nm | Not specified | Ligand-to-metal charge transfer (LMCT) |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements in this compound(I).
Table 3: XPS Binding Energies for this compound(I)
| Element | Orbital | Binding Energy (eV) |
| Gold | Au 4f₇/₂ | 85.0 - 86.0 |
| Gold | Au 4f₅/₂ | ~88.7 - 89.7 |
| Carbon | C 1s | ~284.8 |
| Nitrogen | N 1s | ~398.8 |
Note: Binding energies can be influenced by sample preparation and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to probe the local chemical environment of the carbon and nitrogen atoms within the cyanide ligands. While less common for this specific compound, ¹³C and ¹⁵N NMR can provide valuable structural information. Specific chemical shift values for K[Au(CN)₂] are not widely reported in the literature, which may be due to factors such as long relaxation times and the quadrupolar nature of the nitrogen nucleus. However, the expected chemical shift regions for metal-cyanide complexes are known.
Table 4: Expected NMR Chemical Shift Ranges for Metal Cyanide Complexes
| Nucleus | Chemical Shift Range (ppm) |
| ¹³C | 120 - 170 |
| ¹⁵N | 250 - 400 (relative to CH₃NO₂) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and research objectives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound(I).
Methodology: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound(I) powder using an agate mortar and pestle.
-
Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Caption: Workflow for FT-IR analysis of K[Au(CN)₂] using the KBr pellet method.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound(I).
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound(I) powder onto a clean microscope slide or into a capillary tube.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
The resulting spectrum will show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
-
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum of this compound(I) in an aqueous solution.
Methodology:
-
Solution Preparation:
-
Accurately prepare a stock solution of this compound(I) in deionized water of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with deionized water to be used as the blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the sample cuvette with the this compound(I) solution before filling it.
-
Measure the absorbance of each solution over the desired wavelength range (e.g., 200-400 nm).
-
Plot absorbance versus wavelength to identify the absorption maxima (λmax).
-
Caption: Workflow for UV-Vis spectroscopic analysis of aqueous K[Au(CN)₂] solutions.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and oxidation states of solid this compound(I).
Methodology:
-
Sample Preparation:
-
Mount the powdered this compound(I) sample onto a sample holder using double-sided conductive carbon tape.
-
Alternatively, press the powder into a clean indium foil.
-
Ensure the sample surface is flat and representative of the bulk material.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, C 1s, N 1s, and K 2p regions.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁵N NMR spectra of this compound(I).
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound(I) in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the isotopic abundance (natural abundance or enriched) and the spectrometer's sensitivity.
-
If using isotopically enriched K[Au(¹³CN)₂] or K[Au(C¹⁵N)₂], smaller sample quantities will be required.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and match the probe for the ¹³C or ¹⁵N nucleus.
-
Lock and shim the magnetic field using the deuterated solvent signal.
-
-
Data Acquisition:
-
Acquire the NMR spectrum using appropriate pulse sequences. A simple one-pulse experiment is often sufficient.
-
Longer relaxation delays may be necessary due to the nature of the cyanide carbon and nitrogen.
-
Reference the chemical shifts to an appropriate internal or external standard.
-
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when combined, offers a holistic understanding of the sample.
Caption: Interrelationship of spectroscopic techniques and the information they provide.
This guide serves as a foundational resource for the spectroscopic analysis of this compound(I). For more specific applications, further optimization of the presented protocols may be necessary. Always adhere to laboratory safety protocols when handling cyanide-containing compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Potassium Dicyanoaurate(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, with significant applications in diagnostics, therapeutics, and drug delivery. While chloroauric acid (HAuCl₄) is a commonly used precursor, potassium dicyanoaurate(I) (K[Au(CN)₂]) offers a stable and valuable alternative for AuNP synthesis.[1][2][3][4] The use of this gold(I) complex can influence the surface chemistry of the resulting nanoparticles, which is of particular interest for biomedical applications where surface functionalization is critical.[2][3][4]
These application notes provide an overview of the synthesis of AuNPs using this compound(I), detailed experimental protocols for two common reduction methods, and a summary of characterization techniques.
Data Presentation
Table 1: Comparative Overview of Gold Precursors for AuNP Synthesis
| Precursor | Common Reducing Agents | Typical Nanoparticle Size Range (nm) | Key Advantages | Key Disadvantages |
| This compound(I) (K[Au(CN)₂]) | Glycine (B1666218), Sodium Borohydride (B1222165) | 10 - 200 | Potential for unique surface properties; stable precursor.[1][2] | Less common method with fewer established protocols; potential toxicity of cyanide. |
| Tetrachloroauric Acid (HAuCl₄) | Sodium Citrate (B86180), Sodium Borohydride | 2 - 100 | Well-established and versatile methods (e.g., Turkevich, Brust-Schiffrin).[5][6] | Less stable than K[Au(CN)₂]. |
Table 2: Influence of Key Parameters on Gold Nanoparticle Characteristics (General Principles)
| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Shape |
| Concentration of Reducing Agent | Higher concentration generally leads to smaller, more numerous particles due to rapid nucleation. | Can influence the final morphology; for instance, different shapes can be obtained by varying the ratio of reagents.[7] |
| Temperature | Higher temperatures can lead to smaller and more uniform nanoparticles. | Can affect the crystalline structure and final shape of the nanoparticles. |
| pH of the reaction mixture | Can influence the reduction potential of the reagents and the stability of the nanoparticles. | The speciation of gold complexes can be pH-dependent, leading to different nanoparticle shapes.[7][8] |
| Presence of Capping/Stabilizing Agents | Prevents aggregation and controls the final size of the nanoparticles. | Can direct the growth of nanoparticles into specific shapes. |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles using this compound(I) and Glycine
This protocol describes a representative method for the synthesis of AuNPs where glycine acts as both the reducing and capping agent. This method is adapted from general principles of amino acid reduction of gold salts.[7][8]
Materials:
-
This compound(I) (K[Au(CN)₂])
-
Glycine
-
Deionized water (Milli-Q or equivalent)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter
Procedure:
-
Prepare a stock solution of this compound(I): Dissolve a precise amount of K[Au(CN)₂] in deionized water to achieve a final concentration of 1 mM.
-
Prepare a stock solution of Glycine: Dissolve a precise amount of glycine in deionized water to achieve a final concentration of 10 mM.
-
Reaction Setup: In a clean round-bottom flask, add a specific volume of the K[Au(CN)₂] stock solution and dilute with deionized water to the desired final volume. Place the flask in the heating mantle on the magnetic stirrer.
-
Initiate Reaction: While stirring vigorously, heat the K[Au(CN)₂] solution to boiling.
-
Add Reducing Agent: Rapidly inject the required volume of the glycine stock solution into the boiling K[Au(CN)₂] solution. The molar ratio of glycine to gold can be varied to control the nanoparticle size.
-
Reaction Progression: The solution will undergo a series of color changes, typically from colorless to a pale pink or purple, and finally to a ruby-red color, indicating the formation of spherical AuNPs.[9]
-
Reaction Completion and Cooling: Continue heating and stirring for 15-30 minutes after the final color change to ensure the reaction is complete. Then, turn off the heat and allow the solution to cool to room temperature with continued stirring.
-
Storage: Store the synthesized AuNP solution in a dark glass bottle at 4°C.
Protocol 2: Synthesis of Gold Nanoparticles using this compound(I) and Sodium Borohydride
This protocol utilizes a strong reducing agent, sodium borohydride, for the rapid synthesis of AuNPs.
Materials:
-
This compound(I) (K[Au(CN)₂])
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (as a stabilizer)
-
Deionized water (Milli-Q or equivalent)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare a stock solution of this compound(I): Dissolve K[Au(CN)₂] in deionized water to a final concentration of 0.25 mM.
-
Prepare a stabilizing solution: Prepare a 1% (w/v) solution of sodium citrate in deionized water.
-
Prepare a fresh solution of Sodium Borohydride: Immediately before use, prepare a 0.1 M solution of NaBH₄ in ice-cold deionized water. This solution is not stable and should be used promptly.
-
Reaction Setup: In a clean Erlenmeyer flask, combine the K[Au(CN)₂] stock solution and the sodium citrate solution. Place the flask in an ice bath on a magnetic stirrer and stir vigorously.
-
Initiate Reduction: While stirring, rapidly add a specific volume of the freshly prepared, ice-cold NaBH₄ solution to the gold solution. A rapid color change to reddish-pink or ruby-red should be observed, indicating the formation of AuNPs.[6][9]
-
Continue Stirring: Continue to stir the solution in the ice bath for an additional 30 minutes to ensure complete reduction and stabilization.
-
Storage: Store the synthesized AuNP solution in a dark glass bottle at 4°C.
Characterization of Synthesized Gold Nanoparticles
Standard techniques should be employed to characterize the size, shape, and optical properties of the synthesized AuNPs.
Table 3: Characterization Techniques for Gold Nanoparticles
| Technique | Information Obtained | Typical Observations for Spherical AuNPs |
| UV-Visible (UV-Vis) Spectroscopy | Confirmation of AuNP formation and information on size and aggregation state. | A characteristic Surface Plasmon Resonance (SPR) peak between 520-540 nm.[10][11] The peak position and width can indicate the average size and size distribution. |
| Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle size, shape, and morphology. | Images will show spherical particles. Statistical analysis of the images provides the average diameter and size distribution. |
| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of the nanoparticles in solution. | Provides the average hydrodynamic diameter, which is typically larger than the core size measured by TEM due to the hydration layer and any capping agents. |
| X-ray Diffraction (XRD) | Determination of the crystalline structure of the nanoparticles. | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of gold. |
Mandatory Visualizations
Caption: Workflow for the synthesis of gold nanoparticles.
Caption: Targeted drug delivery using functionalized gold nanoparticles.
References
- 1. Gold nanoparticles become stable to cyanide etch when coated with hybrid lipid bilayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [cora.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. confer.cz [confer.cz]
- 6. Synthesis of gold nanostructures using glycine as the reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrodeposition of Gold Thin Films from Potassium Dicyanoaurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The electrochemical deposition of gold from potassium dicyanoaurate (K[Au(CN)₂]) baths is a robust and widely utilized technique for producing high-purity, dense, and uniform gold thin films.[1] This method is valued for its precise control over film thickness, morphology, and properties. The process is centered on the electrochemical reduction of the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻, at a cathodic substrate.[1][2] The overall reaction is:
[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻[1]
The stability of the aurocyanide complex is crucial for achieving high-quality, controlled deposition.[1] The resulting gold thin films have numerous applications in research and drug development, including the fabrication of biosensors, microarrays, surfaces for scanning probe microscopy, and biocompatible coatings for cell culture.[3] Nanoporous gold films, in particular, offer high surface area and conductivity, making them suitable for drug delivery, catalysis, and optical sensing applications.[4]
Experimental Data
The quality and characteristics of the electrodeposited gold film are highly dependent on the electrolyte composition and operational parameters.
A standard formulation for a cyanide-based gold plating bath is detailed below. The supporting electrolytes and buffering agents are critical for maintaining bath stability and ensuring consistent results.[1]
| Component | Typical Concentration | Function |
| This compound(I) (K[Au(CN)₂]) | 8 - 12 g/L | Source of gold (Au⁺) ions.[1] |
| Potassium Cyanide (KCN) | 10 - 20 g/L | Provides free cyanide for bath stability and anode corrosion.[1] |
| Dibasic Potassium Phosphate (B84403) (K₂HPO₄) | 20 - 30 g/L | Supporting electrolyte and pH buffer.[1] |
| pH (adjusted with KOH or H₃PO₄) | 11 - 12.5 | Maintains bath stability and prevents hazardous HCN gas formation.[1] |
Careful control of electrochemical parameters is essential for tuning the properties of the gold film, such as its smoothness, density, and deposition rate.[1]
| Parameter | Typical Range | Effects on Deposit |
| Current Density | 0.1 - 10 mA/cm² | Higher densities increase the deposition rate but can lead to rougher, more porous films. Lower densities yield smoother, denser films.[1] |
| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl | Controls the reduction rate. More negative potentials increase the deposition rate but may also promote hydrogen evolution, which reduces efficiency.[1][5] |
| Temperature | 25 - 60 °C | Increased temperature enhances conductivity and deposition rate but can also affect bath stability.[1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the electrodeposition of gold thin films.
WARNING: All work with cyanide solutions must be performed in a properly ventilated chemical fume hood. Potassium cyanide (KCN) is highly toxic. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Chemicals: this compound(I) (K[Au(CN)₂]), Potassium cyanide (KCN), Dibasic potassium phosphate (K₂HPO₄), Potassium hydroxide (B78521) (KOH) or Phosphoric acid (H₃PO₄) for pH adjustment, Acetone (B3395972), Isopropanol (B130326), Deionized (DI) water.
-
Equipment: Potentiostat/Galvanostat, Three-electrode electrochemical cell, Working electrode (substrate to be coated, e.g., Si wafer, glass with seed layer), Platinum mesh counter electrode, Ag/AgCl reference electrode, Hot plate with magnetic stirring, Beakers and graduated cylinders, pH meter, Sonicator.
Step 1: Plating Solution Preparation [1]
-
In the fume hood, dissolve the required amounts of K₂HPO₄ and KCN in DI water with gentle stirring.
-
Once dissolved, add the K[Au(CN)₂] and continue stirring until the solution is homogeneous.
-
Adjust the pH to the desired value (typically 11-12.5) using dilute KOH or H₃PO₄.
-
Bring the final volume to the desired level with DI water.
Step 2: Substrate Preparation [1][6]
-
Degreasing: Sonicate the substrate sequentially in acetone and isopropanol for 5-10 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with DI water.
-
Surface Activation: If necessary (e.g., for substrates with a native oxide layer), perform a brief dip in a suitable dilute acid (e.g., H₂SO₄ or HCl). This step is highly substrate-dependent.
-
Final Rinse: Rinse the substrate again with DI water and dry with a stream of nitrogen or argon.
Step 3: Electrochemical Cell Setup [1]
-
Assemble the three-electrode cell.
-
Mount the prepared substrate as the working electrode.
-
Place the platinum mesh as the counter electrode.
-
Position the Ag/AgCl reference electrode close to the working electrode surface.
-
Fill the cell with the prepared gold plating solution, ensuring the electrodes are adequately submerged.
Step 4: Electrodeposition Process [1]
-
Heat the solution to the desired temperature (e.g., 50 °C) with gentle stirring.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Set the desired deposition mode:
-
Potentiostatic (Constant Potential): Apply a fixed potential (e.g., -0.9 V vs. Ag/AgCl).
-
Galvanostatic (Constant Current): Apply a fixed current density (e.g., 1 mA/cm²).
-
-
Initiate the deposition process and run for the calculated time to achieve the target film thickness. The time can be estimated using Faraday's laws of electrolysis.
Step 5: Post-Deposition Treatment
-
Once the deposition is complete, turn off the potentiostat.
-
Carefully remove the gold-coated substrate from the plating bath.
-
Thoroughly rinse the substrate with DI water to remove residual plating solution.
-
Dry the film gently with nitrogen or argon.
-
The deposited film is now ready for characterization (e.g., SEM, AFM, XRD) and application.
Visual Workflow and Signaling Pathways
The following diagram illustrates the complete workflow for the electrodeposition of gold thin films.
Caption: Workflow for gold thin film electrodeposition.
This diagram shows how key parameters influence the final properties of the gold thin film.
Caption: Influence of parameters on film properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 3. azonano.com [azonano.com]
- 4. [PDF] Electrodeposition of Nanoporous Gold Thin Films | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. electrochem.org [electrochem.org]
Application Notes and Protocols: Potassium Dicyanoaurate as a Precursor for Organogold Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanoaurate(I), K[Au(CN)₂], is a stable, water-soluble gold(I) salt that serves as a versatile and cost-effective precursor for the synthesis of a diverse range of organogold compounds.[1][2] While its primary industrial applications are in gold electroplating and cyanidation for gold extraction, its utility in synthetic organometallic chemistry is significant, particularly for accessing gold(I) and gold(III) complexes with therapeutic and catalytic potential.[1][3] Organogold compounds, including those with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have garnered considerable interest in drug development due to their potent anticancer, antimicrobial, and anti-inflammatory properties.[4]
These application notes provide detailed protocols for the synthesis of key organogold precursors from this compound and their subsequent conversion into medicinally relevant organogold complexes. Additionally, we present data on their biological activities and visualize relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for representative organogold compounds, highlighting their potential as therapeutic agents.
Table 1: In Vitro Cytotoxicity of Representative Organogold(I) Phosphine Complexes
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Au(PPh₃)Cl] | MCF-7 (Breast) | 1.5 ± 0.2 | [4] |
| Auranofin | Various | Sub-micromolar | [5] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Spectroscopic Data for a Representative Gold(I) NHC Complex
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| [Au(IPr)Cl] | 7.5-7.3 (m, Ar-H), 2.6 (sept, CH), 1.2 (d, CH₃) | 180 (NCN), 146, 134, 130 (Ar-C), 54 (CH), 24, 22 (CH₃) | [6] |
Note: IPr = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Data is representative and may vary based on solvent and instrumentation.
Experimental Protocols
The synthesis of organogold compounds from this compound is typically a multi-step process. A common strategy involves the initial preparation of a more reactive gold(I) precursor, such as gold(I) cyanide (AuCN) or a gold(I) halide complex.
Protocol 1: Synthesis of Gold(I) Cyanide (AuCN) from this compound
This protocol describes the precipitation of gold(I) cyanide from an aqueous solution of this compound. AuCN is a useful intermediate for the synthesis of other gold(I) compounds.
Materials:
-
This compound(I) (K[Au(CN)₂])
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Fume hood
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, dissolve a known quantity of this compound(I) in a minimal amount of deionized water in a beaker with magnetic stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the stirring solution. Caution: This reaction releases toxic hydrogen cyanide (HCN) gas and must be performed in a well-ventilated fume hood.
-
A white precipitate of gold(I) cyanide (AuCN) will form.
-
Continue adding HCl until no further precipitation is observed.
-
Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with deionized water and then with a small amount of ethanol.
-
Dry the resulting AuCN powder under vacuum.
Protocol 2: Synthesis of Chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]) from Gold(I) Cyanide
This protocol details the synthesis of a common and versatile organogold precursor, [Au(PPh₃)Cl], from the AuCN prepared in Protocol 1.
Materials:
-
Gold(I) cyanide (AuCN)
-
Triphenylphosphine (B44618) (PPh₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend the synthesized AuCN in ethanol.
-
Add a stoichiometric amount (1 equivalent) of triphenylphosphine to the suspension.
-
Slowly add a slight excess of concentrated hydrochloric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The suspension should gradually dissolve to form a clear solution.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
The product, [Au(PPh₃)Cl], will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Synthesis of a Gold(I) N-Heterocyclic Carbene (NHC) Complex
This protocol outlines a general method for the synthesis of a gold(I)-NHC complex from a gold(I) precursor like [Au(SMe₂)Cl], which can be synthesized from K[Au(CN)₂] via intermediate steps. For simplicity, this protocol starts from the commercially available or readily synthesized [Au(SMe₂)Cl].
Materials:
-
Chloro(dimethyl sulfide)gold(I) ([Au(SMe₂)Cl])
-
Imidazolium (B1220033) salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the imidazolium salt (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Add dry, degassed dichloromethane as the solvent.
-
To this stirring suspension, add chloro(dimethyl sulfide)gold(I) (1 equivalent).
-
Allow the reaction mixture to stir at room temperature for 4-5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude gold(I)-NHC complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of organogold compounds.
Caption: Experimental workflow for the synthesis of organogold compounds from this compound.
Caption: Proposed signaling pathway for the anticancer activity of certain organogold compounds.
References
- 1. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 2. 氰金(I)酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-heterocyclic carbene gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SERS Substrates Fabricated Using Potassium Dicyanoaurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Surface-Enhanced Raman Spectroscopy (SERS) substrates using potassium dicyanoaurate (K[Au(CN)₂]) as a stable and reliable gold precursor. The methodologies outlined below are designed to produce SERS-active surfaces with high sensitivity and reproducibility, suitable for a range of applications including trace-level detection of analytes relevant to drug development and scientific research.
Introduction
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces. Gold nanoparticles (AuNPs) and nanostructured gold films are among the most effective and widely used SERS substrates due to their chemical stability and tunable plasmonic properties. This compound is an excellent precursor for the fabrication of these gold nanostructures for several reasons:
-
High Purity and Stability: As a stable gold(I) complex, K[Au(CN)₂] provides a consistent and reproducible source of gold ions, which is crucial for controlled nanoparticle synthesis and electrodeposition.
-
Controlled Nanostructure Formation: The electrochemical properties of the dicyanoaurate ion allow for precise control over the morphology and size of electrodeposited gold nanostructures by tuning parameters such as current density and deposition time.
-
Versatility: this compound can be used in both colloidal synthesis of AuNPs and in electrochemical deposition methods to create SERS-active surfaces directly on conductive substrates.
This document details two primary methods for fabricating SERS substrates from this compound: Electrochemical Deposition of Gold Nanostructures and Colloidal Synthesis of Gold Nanoparticles .
Data Presentation: Performance of Gold-Based SERS Substrates
The following tables summarize the performance of various SERS substrates. While specific data for substrates derived exclusively from this compound is limited in publicly available literature, the presented data for gold-based substrates provide a benchmark for expected performance.
Table 1: SERS Enhancement Factors (EF) for Gold-Based Substrates
| SERS Substrate Type | Analyte | Excitation Wavelength (nm) | Enhancement Factor (EF) | Reference |
| Gold Nanoparticle Film | Crystal Violet | Not Specified | 2 x 10⁴ | [1] |
| Gold Nanoislands | Rhodamine 6G | 532 | 110 | [2] |
| Gold Nanoislands | Riboflavin | 633 | Not Specified | [2] |
| Gold Nanostar Aggregates | Not Specified | Not Specified | 1.23 x 10¹² | [3] |
| Electrodeposited Gold Nanostructures on Mg | Rhodamine 6G | Not Specified | 1.75 x 10⁷ | [4] |
Table 2: Limit of Detection (LOD) for Various Analytes on Gold-Based SERS Substrates
| SERS Substrate Type | Analyte | Limit of Detection (LOD) | Reference |
| Gold Nanoparticle-based | Malachite Green | 2.9 µM | [5] |
| Gold Nanoparticle-based | Bovine Serum Albumin | 55 µg/mL | [5] |
| Gold Nanostructures on Ni Foam | Cardiac Troponin I | 5.8 pg/mL | [6] |
| Hybrid Ag/ZnO SERS Substrate | Crystal Violet | 10⁻¹³ M | [7] |
| Gold Nanoparticle-based | Controlled Drugs | Sub-nanomolar | [8] |
Experimental Protocols
Protocol 1: Fabrication of SERS Substrates by Electrochemical Deposition
This protocol describes the fabrication of SERS-active gold nanostructures directly onto a conductive substrate via electrochemical deposition from a this compound plating bath.
Materials:
-
This compound (K[Au(CN)₂])
-
Supporting electrolyte (e.g., phosphate (B84403) buffer solution)
-
Conductive substrate (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafer with a gold seed layer)
-
Deionized water
-
Nitrogen gas
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: substrate, Counter electrode: Platinum wire or mesh, Reference electrode: Ag/AgCl)
Procedure:
-
Substrate Preparation:
-
Clean the conductive substrate by sonicating in ethanol and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Electrolyte Preparation:
-
Prepare the plating solution by dissolving this compound in the supporting electrolyte to a final concentration in the range of 5 g/L to 100 g/L. The optimal concentration may need to be determined empirically based on the desired nanostructure morphology.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode.
-
Perform electrodeposition using one of the following methods:
-
Potentiostatic Deposition: Apply a constant potential (e.g., -0.8 V to -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 60 to 300 seconds). The applied potential will influence the size and density of the gold nanostructures.
-
Galvanostatic Deposition: Apply a constant current density (e.g., 1 to 10 mA/cm²) for a specific duration. This method provides control over the total amount of gold deposited.
-
Pulsed Deposition: Apply a series of potential or current pulses. This can lead to more uniform and smaller nanostructures.
-
-
-
Post-Deposition Treatment:
-
After deposition, rinse the substrate thoroughly with deionized water to remove any residual electrolyte.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The SERS substrate is now ready for characterization and use.
-
Diagram of Electrochemical Deposition Workflow:
Caption: Workflow for SERS substrate fabrication via electrochemical deposition.
Protocol 2: Colloidal Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines a method for synthesizing AuNPs from this compound, which can then be deposited onto a solid support to create a SERS substrate. This method is adapted from general gold nanoparticle synthesis protocols due to the limited specific literature for K[Au(CN)₂] as a starting material for colloidal SERS synthesis.
Materials:
-
This compound (K[Au(CN)₂])
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), Trisodium (B8492382) citrate)
-
Stabilizing agent (e.g., Trisodium citrate)
-
Deionized water
-
Glassware (cleaned with aqua regia)
-
Stirring hotplate
Procedure:
-
Glassware Cleaning:
-
Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse extensively with deionized water. This is critical to ensure monodisperse nanoparticles.
-
-
Reaction Setup:
-
In a flask, prepare an aqueous solution of this compound (e.g., 0.01% w/v).
-
Heat the solution to boiling while stirring vigorously.
-
-
Reduction and Nucleation:
-
Rapidly add a solution of the reducing agent (e.g., 1% w/v trisodium citrate) to the boiling gold solution.
-
The color of the solution should change from colorless to a pale yellow, then to grey, and finally to a deep red or purple, indicating the formation of gold nanoparticles.
-
-
Growth and Stabilization:
-
Continue heating and stirring the solution for an additional 15-30 minutes to ensure the reaction is complete and the nanoparticles are stable.
-
Allow the solution to cool to room temperature.
-
-
Purification (Optional but Recommended):
-
Centrifuge the AuNP solution to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove unreacted reagents.
-
-
SERS Substrate Preparation:
-
Deposit the colloidal AuNP solution onto a solid substrate (e.g., glass slide, silicon wafer) and allow it to dry. This can be done by drop-casting or spin-coating.
-
Alternatively, the substrate can be functionalized with a silane (B1218182) coupling agent (e.g., (3-aminopropyl)trimethoxysilane) to promote the adhesion of the nanoparticles.
-
Diagram of Colloidal AuNP Synthesis and Substrate Assembly:
Caption: Workflow for colloidal AuNP synthesis and SERS substrate assembly.
Logical Relationship: Key Factors for High-Performance SERS Substrates
The successful fabrication of sensitive and reproducible SERS substrates depends on the interplay of several key factors. The following diagram illustrates these relationships.
References
- 1. Deposition method for preparing SERS-active gold nanoparticle substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of nano/microstructures for SERS substrates using an electrochemical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reusable SERS Substrates Based on Gold Nanoparticles for Peptide Detection [mdpi.com]
- 6. Highly sensitive SERS-active substrate with uniform gold nanostructures on heat-treated Ni foam for detection of cardiovascular disease biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gold Nanowire Synthesis Using Potassium Dicyanoaurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of gold nanowires utilizing potassium dicyanoaurate (K[Au(CN)₂]) as a gold precursor. The primary method detailed is template-assisted electrochemical deposition, a robust technique for fabricating high-density, vertically aligned gold nanowire arrays with controlled dimensions.
Introduction
This compound is a stable, water-soluble gold(I) complex widely employed in the electrodeposition of high-purity gold nanostructures.[1] Its use in gold nanowire synthesis is particularly advantageous for applications in electronics, photonics, catalysis, and the development of advanced biosensors.[2] The electrochemical reduction of the stable [Au(CN)₂]⁻ complex allows for precise control over the deposition process, enabling the fabrication of nanowires with tunable diameters and lengths.[1] Anodic aluminum oxide (AAO) membranes are commonly used as templates, providing a scaffold with well-defined, parallel nanochannels that dictate the dimensions of the resulting nanowires.[3][4]
Anisotropic Growth Mechanism
The formation of one-dimensional nanostructures like nanowires is governed by an anisotropic growth mechanism. In the context of template-assisted electrodeposition from a dicyanoaurate bath, the anisotropic growth is primarily directed by the physical confinement of the nanopores within the AAO template. The deposition of gold is localized at the bottom of the pores, and subsequent growth is forced to proceed along the length of the nanochannels, leading to the formation of high-aspect-ratio nanowires.
Additives in the electrolyte solution can further influence the crystallographic texture and morphology of the nanowires. For instance, certain additives can selectively adsorb to specific crystal facets of the growing gold, influencing the growth rate in different crystallographic directions. However, within the confines of the AAO template, the dominant factor for anisotropy is the template itself.
Experimental Protocols
The following protocols outline the template-assisted electrochemical deposition of gold nanowires using a this compound-based electrolyte. Two variations of the electrolyte are presented: a citrate-based bath and a hexacyanoferrate-containing bath.
Materials and Equipment
-
Chemicals:
-
This compound (K[Au(CN)₂])
-
Potassium citrate (B86180) or Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Supporting electrolyte (e.g., Potassium sulfate, K₂SO₄)
-
Acids and bases for pH adjustment (e.g., Sulfuric acid, H₂SO₄; Potassium hydroxide, KOH)
-
Deionized (DI) water
-
-
Templates:
-
Anodic Aluminum Oxide (AAO) membranes with desired pore diameters and thickness.
-
-
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode assembly (for mounting the AAO template)
-
Counter electrode (e.g., Platinum mesh or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Vacuum deposition system (for sputtering a conductive layer)
-
Sonicator
-
pH meter
-
Magnetic stirrer and hot plate
-
Protocol 1: Citrate-Based Electrolyte
This protocol is adapted from methodologies employing a citrate-based electrolyte for gold nanowire deposition.[3]
3.2.1. AAO Template Preparation:
-
Obtain commercially available AAO templates or fabricate them through a two-step anodization process of high-purity aluminum foil.
-
To create a conductive backing for electrodeposition, sputter a thin layer of gold or silver (e.g., 50-100 nm) on one side of the AAO template. This layer will serve as the working electrode.
-
Mount the sputtered AAO template onto the working electrode holder, ensuring a good electrical contact and that only the sputtered side is exposed to the electrolyte.
3.2.2. Electrolyte Preparation:
-
Prepare an aqueous solution with the components listed in Table 1.
-
Dissolve each component in DI water.
-
Adjust the pH of the solution to the desired value using dilute H₂SO₄ or KOH.
-
Stir the solution until all components are fully dissolved.
3.2.3. Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared AAO template as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the prepared citrate-based electrolyte.
-
Perform potentiostatic deposition at a constant potential (see Table 2) for a specified duration to achieve the desired nanowire length. The deposition time will depend on the desired length and the deposition rate.
-
Alternatively, galvanostatic deposition can be performed by applying a constant current density (see Table 2).
3.2.4. Nanowire Isolation and Characterization:
-
After deposition, thoroughly rinse the AAO template with DI water.
-
To isolate the gold nanowires, dissolve the AAO template in a suitable etchant (e.g., a solution of phosphoric acid and chromic acid, or a strong base like NaOH).
-
Collect the released nanowires by centrifugation and wash them repeatedly with DI water and ethanol.
-
Characterize the morphology and dimensions of the synthesized gold nanowires using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Protocol 2: Hexacyanoferrate-Based Electrolyte
This protocol utilizes a hexacyanoferrate-containing electrolyte, which can influence the deposition process and the resulting nanowire properties.[3]
3.3.1. AAO Template Preparation:
Follow the same procedure as described in section 3.2.1.
3.3.2. Electrolyte Preparation:
-
Prepare an aqueous solution with the components listed in Table 1.
-
Dissolve each component in DI water.
-
Adjust the pH of the solution as required.
-
Ensure complete dissolution of all components with stirring.
3.3.3. Electrochemical Deposition:
-
Set up the three-electrode electrochemical cell as described in section 3.2.3.
-
Fill the cell with the hexacyanoferrate-based electrolyte.
-
Carry out potentiostatic or galvanostatic deposition according to the parameters provided in Table 2.
3.3.4. Nanowire Isolation and Characterization:
Follow the same procedure as outlined in section 3.2.4.
Data Presentation
The following tables summarize typical experimental parameters for the synthesis of gold nanowires using this compound-based electrolytes.
Table 1: Electrolyte Compositions
| Parameter | Protocol 1: Citrate-Based | Protocol 2: Hexacyanoferrate-Based |
| Gold Source | This compound (K[Au(CN)₂]) | This compound (K[Au(CN)₂]) |
| Concentration of K[Au(CN)₂] | 5 - 20 g/L | 5 - 20 g/L |
| Additive | Potassium Citrate | Potassium Hexacyanoferrate(III) |
| Concentration of Additive | 10 - 50 g/L | 10 - 50 g/L |
| Supporting Electrolyte | e.g., K₂SO₄ (10 - 30 g/L) | e.g., K₂SO₄ (10 - 30 g/L) |
| pH | 5.0 - 7.0 | 5.0 - 7.0 |
| Temperature | 20 - 60 °C | 20 - 60 °C |
Table 2: Electrochemical Deposition Parameters and Resulting Nanowire Dimensions
| Parameter | Potentiostatic Deposition | Galvanostatic Deposition |
| Applied Potential (vs. Ag/AgCl) | -0.8 V to -1.2 V | - |
| Current Density | - | 0.5 - 5.0 mA/cm² |
| Deposition Time | 30 min - 4 hours | 30 min - 4 hours |
| Resulting Nanowire Diameter | Dependent on AAO pore diameter (e.g., 20 - 200 nm) | Dependent on AAO pore diameter (e.g., 20 - 200 nm) |
| Resulting Nanowire Length | 1 - 20 µm (dependent on time) | 1 - 20 µm (dependent on time) |
Note: The optimal parameters may vary depending on the specific experimental setup, AAO template characteristics, and desired nanowire dimensions. It is recommended to perform preliminary optimization experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for gold nanowire synthesis.
Chemical Transformation Pathway
Caption: Electrochemical reduction of dicyanoaurate(I) for nanowire growth.
References
Application Notes and Protocols: Potassium Dicyanoaurate as a Catalyst Precursor in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanoaurate(I), K[Au(CN)₂], is a stable and water-soluble gold(I) salt. While extensively used in applications such as gold electroplating, its direct use as a catalyst in organic reactions is limited due to the strong coordination of the cyanide ligands, which can render the gold center catalytically inactive for certain transformations. However, this compound serves as a valuable and convenient precursor for the synthesis of various catalytically active gold species, particularly gold nanoparticles (AuNPs) and other organogold complexes.[1] These gold nanoparticles, in turn, are highly effective catalysts for a range of organic reactions, including alkyne hydrations and carbon-heteroatom bond-forming cyclizations, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules.
This document provides detailed application notes and protocols for the use of this compound as a precursor to generate catalytically active gold nanoparticles and their subsequent application in representative organic reactions.
Data Presentation: Catalytic Applications of Gold Nanoparticles Derived from this compound
The following table summarizes representative applications of gold nanoparticles, which can be synthesized from this compound, in various organic reactions. The data is compiled from studies on gold nanoparticle catalysis and illustrates the typical reaction conditions and outcomes.
| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyne Hydration | Phenylacetylene (B144264) | Acetophenone | 0.1 - 1 | Water or Organic Solvent | 60 - 100 | 1 - 12 | >90 |
| Intramolecular Hydroamination | 2-Ethynylaniline | 2-Methylindole | 1 - 5 | Toluene | 80 - 120 | 6 - 24 | 85 - 95 |
| Intramolecular Hydroalkoxylation | 4-Pentyn-1-ol | Tetrahydrofuran-2-ylidene)methane | 1 - 5 | Dioxane | 80 - 110 | 4 - 16 | >90 |
| Cyclization of Alkynoic Acids | 4-Pentynoic acid | 5-Methylenetetrahydrofuran-2-one | 1 - 5 | Acetonitrile | 25 - 80 | 2 - 10 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles from this compound
This protocol describes a common method for the synthesis of citrate-stabilized gold nanoparticles from this compound.
Materials:
-
This compound (K[Au(CN)₂])
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (high purity)
-
Glassware (thoroughly cleaned)
Procedure:
-
Prepare a 1.0 mM solution of this compound in deionized water. For example, dissolve 28.8 mg of K[Au(CN)₂] in 100 mL of deionized water.
-
In a separate flask, prepare a 38.8 mM solution of trisodium citrate. For example, dissolve 114 mg of trisodium citrate dihydrate in 10 mL of deionized water.
-
Heat the this compound solution to a vigorous boil with constant stirring.
-
To the boiling solution, rapidly add the trisodium citrate solution.
-
The color of the solution will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling the solution for an additional 15 minutes with stirring.
-
Allow the solution to cool to room temperature while continuing to stir.
-
The resulting colloidal gold nanoparticle solution is now ready for use as a catalyst. The size of the nanoparticles can be influenced by the ratio of citrate to gold.
Protocol 2: Gold Nanoparticle-Catalyzed Hydration of Phenylacetylene
This protocol provides a general procedure for the hydration of an alkyne using the prepared gold nanoparticle solution.
Materials:
-
Phenylacetylene
-
Gold nanoparticle solution (from Protocol 1)
-
Ethanol (B145695) (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask, add phenylacetylene (e.g., 1 mmol, 102 mg).
-
Add a suitable solvent such as ethanol (e.g., 5 mL).
-
Add the gold nanoparticle solution (e.g., 1 mol% Au relative to the substrate). The exact volume will depend on the concentration of the nanoparticle solution.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 1-6 hours), cool the mixture to room temperature.
-
The product, acetophenone, can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, and purification by column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagram illustrates the workflow from this compound as a stable precursor to its application in catalysis via the formation of gold nanoparticles.
Caption: Workflow for utilizing K[Au(CN)₂] as a catalyst precursor.
Safety Precautions
This compound is highly toxic if swallowed, inhaled, or in contact with skin. It releases toxic hydrogen cyanide gas upon contact with acids. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) before use.
References
Application Notes and Protocols for the Preparation of Gold Standard Solutions from Potassium Dicyanoaurate (K[Au(CN)₂])
Document ID: AN-AU-202512 Version: 1.0 For: Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanoaurate(I) (K[Au(CN)₂]) is a stable, water-soluble gold salt widely used as a source of gold(I) ions. In pharmaceutical research and drug development, particularly with the emergence of gold-based therapeutics and diagnostics, the precise quantification of gold is critical. This compound's high purity and stability make it an excellent starting material for the preparation of accurate gold standard solutions.[1][2] These standards are essential for calibrating analytical instruments such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS), which are used for quality control, pharmacokinetic studies, and residual analysis.
This document provides a detailed protocol for the preparation of gold standard solutions from this compound, ensuring high accuracy and stability for sensitive analytical applications.
Physicochemical Properties
Understanding the properties of the starting material is crucial for accurate preparation. This compound is a colorless to white crystalline solid.[3] Its key characteristics are summarized below.
| Property | Value | Reference |
| Chemical Formula | K[Au(CN)₂] | [3] |
| Molar Mass | 288.10 g/mol | [3] |
| Gold (Au) Content | ~68.3% by mass | N/A |
| CAS Number | 13967-50-5 | [3] |
| Solubility in Water | 140 g/L at 25 °C | [3] |
| Appearance | White crystalline solid | [3] |
Health and Safety Precautions
WARNING: this compound is extremely toxic. It is fatal if swallowed, inhaled, or in contact with skin.[4][5][6] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[6] All handling must be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles or a face shield.[5][7] For weighing and handling the solid, respiratory protection (e.g., N95 dust mask or full-face respirator) is mandatory.[5][6][8]
-
Handling: Avoid creating dust.[4][5] Use non-sparking tools. Ensure adequate ventilation at all times.[5] Do not eat, drink, or smoke in the work area.[4] Wash hands and skin thoroughly after handling.[4][7]
-
Storage: Store in a cool, dry, well-ventilated, and locked area.[4] Keep the container tightly sealed and protected from moisture.[4][7] Store away from incompatible materials, especially acids.[4][6]
-
Disposal: Dispose of all waste (including contaminated PPE) as hazardous material in accordance with local, state, and federal regulations.[4][6] Avoid release to the environment.[6][7]
Experimental Protocol: Preparation of Gold Standards
This protocol describes the preparation of a 1000 ppm (µg/mL) gold stock solution, which can then be used to prepare intermediate and working standards.
Materials and Reagents
| Material / Reagent | Grade | Notes |
| This compound (K[Au(CN)₂]) | ≥99.9% purity (metals basis) | Store in a desiccator. |
| Nitric Acid (HNO₃), concentrated | Trace metal grade or higher | For matrix stabilization. |
| Deionized (DI) Water | Type I, 18.2 MΩ·cm | For all dilutions. |
| Volumetric Flasks (Class A) | 100 mL, 1000 mL | |
| Pipettes (Calibrated) | Various sizes | |
| Analytical Balance | 4-decimal place accuracy (0.1 mg) | |
| Polytetrafluoroethylene (PTFE) or Polypropylene (PP) Bottles | N/A | For final standard storage. |
Workflow for Standard Preparation
Caption: Workflow for gold standard preparation.
Protocol for 1000 ppm Gold (Au) Stock Solution
This procedure details the preparation of 100 mL of a 1000 ppm gold standard.
-
Calculate Required Mass: The mass of K[Au(CN)₂] needed depends on its purity and the mass percentage of gold. The molar mass of Au is 196.97 g/mol , and for K[Au(CN)₂] it is 288.10 g/mol .
-
Mass % of Au = (196.97 / 288.10) * 100% = 68.37%
-
To get 1000 mg/L (ppm) of Au, you need 100 mg of Au in a final volume of 100 mL.
-
Required mass of K[Au(CN)₂] = 100 mg Au / 0.6837 = 146.26 mg .
-
-
Weighing: In a fume hood, accurately weigh approximately 0.1463 g of K[Au(CN)₂] onto weighing paper using an analytical balance. Record the exact mass.
-
Dissolution: Quantitatively transfer the weighed solid into a 100 mL Class A volumetric flask. Add approximately 50 mL of DI water and swirl gently to dissolve the solid completely.
-
Stabilization: Add 2 mL of concentrated trace metal grade nitric acid (HNO₃) to the flask. This creates a 2% acid matrix, which is crucial for stabilizing the gold ions in solution and preventing adsorption to container walls, especially for long-term storage and ICP analysis.[9][10]
-
Final Volume: Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization and Storage: Cap the flask and invert it at least 20-30 times to ensure a homogeneous solution. Transfer the final standard to a clean, labeled PTFE or PP bottle for storage.
Example Calculation for Actual Weighed Mass
If the actual mass of K[Au(CN)₂] weighed was 0.1471 g:
-
Mass of Au = 0.1471 g * 0.6837 = 0.1006 g = 100.6 mg
-
Final Concentration = 100.6 mg / 0.100 L = 1006 mg/L (ppm)
-
Always use this calculated concentration for subsequent dilutions.
Preparation of Working Standards
Working standards should be prepared fresh daily or as needed by serially diluting the stock solution.
| Parameter | Intermediate Standard | Working Standard Example (100 ppb) |
| Starting Solution | 1000 ppm Au Stock | 10 ppm Intermediate Standard |
| Pipette Volume | 1.00 mL | 1.00 mL |
| Final Volume | 100 mL | 100 mL |
| Final Concentration | 10 ppm (µg/mL) | 100 ppb (ng/mL) |
| Matrix | 2% HNO₃ in DI Water | 2% HNO₃ in DI Water |
Protocol:
-
Prepare the diluent (e.g., 2% HNO₃ in DI water).
-
Pipette the required volume of the higher concentration standard into a clean volumetric flask.
-
Dilute to the mark with the diluent.
-
Cap and invert to mix thoroughly.
Logical Flow of Standard Hierarchy
The preparation of analytical standards follows a clear hierarchical path to ensure accuracy and minimize error propagation.
Caption: Hierarchy of analytical gold standards.
Applications in Drug Development
-
Quantification of Gold-Based APIs: For drugs containing gold, these standards are used to create calibration curves to determine the exact concentration of the active pharmaceutical ingredient (API) in bulk materials and final formulations.
-
Pharmacokinetic (PK) Studies: Measuring the concentration of gold in biological matrices (blood, plasma, tissue) over time is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Stability Testing: Gold standards are used to quantify the API during stability studies, ensuring the drug product maintains its potency over its shelf life.
-
Catalyst Analysis: this compound can be used as a catalyst or precursor in the synthesis of pharmaceutical intermediates.[1][8] Standard solutions are required to quantify and remove any residual gold from the final product.
Verification and Quality Control
The concentration of the primary stock solution should be verified to ensure its accuracy.
-
Certified Reference Material (CRM): The most reliable method is to analyze the prepared stock solution against a commercially available, traceable gold CRM from a reputable source (e.g., NIST, CanMet).[11] The results should agree within a pre-defined tolerance (e.g., ±2%).
-
Titration: A classical chemistry approach involves the titration of the dicyanoaurate(I) solution with a standardized silver nitrate (B79036) (AgNO₃) solution, which precipitates Ag[Au(CN)₂].[12] This method is suitable for higher concentration solutions.
-
Multiple Preparations: Prepare two independent stock solutions from scratch and analyze them against each other. The results should be in close agreement.
References
- 1. palmercruz.com [palmercruz.com]
- 2. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - ESPI Metals [espimetals.com]
- 5. echemi.com [echemi.com]
- 6. utsi.edu [utsi.edu]
- 7. carlroth.com [carlroth.com]
- 8. This compound(I) 98 13967-50-5 [sigmaaldrich.com]
- 9. Procedures to make ICP-MS Standard Solution | Environmental Measurements Facility [sdssemf.stanford.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. mt.com [mt.com]
Application Notes and Protocols for Functionalizing Nanomaterials with Potassium Dicyanoaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanoaurate (K[Au(CN)₂]) is a stable, water-soluble gold(I) salt extensively utilized in the functionalization of nanomaterials.[1][2] Its application spans the synthesis of gold nanoparticles (AuNPs), the coating of various nanostructures for enhanced functionality, and the preparation of advanced materials for biomedical applications, including drug delivery and bioimaging.[1][3] The linear [Au(CN)₂]⁻ anion provides a reliable source of gold for controlled deposition and nanoparticle formation, making it a versatile precursor in nanotechnology.[1]
These application notes provide an overview of the use of this compound in nanomaterial functionalization, along with detailed experimental protocols and characterization data.
Applications in Nanomaterial Functionalization
The primary applications of this compound in this context include:
-
Gold Nanoparticle (AuNP) Synthesis: It serves as a precursor for the synthesis of AuNPs with controlled size and morphology. The electrochemical reduction of the [Au(CN)₂]⁻ complex allows for precise control over nanoparticle dimensions.[1]
-
Surface Coating of Nanomaterials: Various nanomaterials, such as carbon nanotubes (CNTs), graphene oxide (GO), and quantum dots (QDs), can be functionalized with a layer of gold. This gold coating enhances their properties, providing sites for further conjugation with biomolecules.
-
Drug Delivery Systems: Gold-functionalized nanomaterials are excellent candidates for drug delivery. The gold surface can be easily modified to attach therapeutic agents, targeting ligands, and imaging agents.[3][4]
-
Biosensing and Bioimaging: The unique optical properties of gold nanoparticles, synthesized from this compound, are leveraged in the development of biosensors and as contrast agents in various imaging modalities.[3]
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles using this compound
This protocol describes a method for the synthesis of gold nanoparticles by the reduction of this compound.
Materials:
-
This compound (K[Au(CN)₂])
-
Sodium borohydride (B1222165) (NaBH₄) or Trisodium citrate (B86180) dihydrate
-
Ultrapure water
-
Glassware (thoroughly cleaned)
Procedure:
-
Prepare a 1 mM aqueous solution of this compound.
-
In a separate flask, prepare a 2 mM aqueous solution of sodium borohydride (reducing agent).
-
While vigorously stirring the this compound solution, rapidly add the sodium borohydride solution. The molar ratio of the reducing agent to the gold salt can be varied to control the nanoparticle size.
-
Continue stirring for 30 minutes. The solution should change color, indicating the formation of gold nanoparticles.
-
The resulting AuNP solution can be purified by centrifugation and resuspension in ultrapure water to remove unreacted reagents.
Protocol 2: Electrodeposition of Gold Nanoparticles on Carbon Nanotubes
This protocol details the functionalization of multi-walled carbon nanotubes (MWCNTs) with gold nanoparticles via electrodeposition using this compound.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
This compound (K[Au(CN)₂])
-
Supporting electrolyte (e.g., 0.1 M H₂SO₄)
-
Electrochemical cell with a three-electrode setup (working electrode: MWCNT-modified electrode, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Disperse MWCNTs in a suitable solvent and cast them onto the working electrode to form a uniform film.
-
Prepare an electrolyte solution containing a specific concentration of this compound (e.g., 1 mM) and the supporting electrolyte.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential (chronoamperometry) or a potential sweep (cyclic voltammetry) to the working electrode to reduce the [Au(CN)₂]⁻ ions and deposit gold nanoparticles onto the MWCNT surface. The deposition potential and time are critical parameters for controlling the size and density of the AuNPs.[5]
-
After deposition, rinse the functionalized electrode thoroughly with ultrapure water and dry it under a nitrogen stream.
Protocol 3: Functionalization of Graphene Oxide with Gold Nanoparticles
This protocol describes a method for decorating graphene oxide (GO) sheets with gold nanoparticles.
Materials:
-
Graphene oxide (GO) dispersion
-
This compound (K[Au(CN)₂])
-
Reducing agent (e.g., sodium citrate)
-
Ultrapure water
Procedure:
-
Disperse a known amount of GO in ultrapure water through ultrasonication.
-
Add an aqueous solution of this compound to the GO dispersion and stir for 30 minutes to ensure adequate adsorption of gold ions onto the GO surface.
-
Heat the mixture to 80-90°C and then add the reducing agent solution while stirring.
-
Maintain the temperature and continue stirring for 1-2 hours. A color change in the solution indicates the formation of AuNPs on the GO sheets.
-
The resulting GO-Au nanohybrid can be purified by repeated centrifugation and washing with ultrapure water.[6]
Data Presentation
Table 1: Influence of Synthesis Parameters on Gold Nanoparticle Characteristics
| Parameter | Variation | Effect on Nanoparticle Size | Effect on Zeta Potential | Reference |
| K[Au(CN)₂] Concentration | Increasing concentration | Generally leads to larger nanoparticles. | May become more negative due to residual cyanide ions. | [1] |
| Reducing Agent Concentration | Increasing concentration | Typically results in smaller, more numerous nanoparticles. | Can influence surface charge depending on the agent used. | [7] |
| Temperature | Increasing temperature | Affects nucleation and growth rates, influencing final size. | Can affect the stability and surface chemistry. | [7] |
| pH | Varies (acidic to basic) | Influences the reduction potential and stability of precursors. | Significantly alters surface charge. | [8] |
Table 2: Characterization of Functionalized Nanomaterials
| Nanomaterial | Functionalization Method | AuNP Size (TEM) | Zeta Potential (mV) | Characterization Techniques |
| Gold Nanoparticles | Chemical Reduction | 10-50 nm | -30 to -50 mV | TEM, DLS, UV-Vis |
| Carbon Nanotubes | Electrodeposition | 5-20 nm | -15 to -35 mV | SEM, TEM, XPS, Raman |
| Graphene Oxide | In-situ Reduction | 15-30 nm | -25 to -45 mV | TEM, AFM, XPS, FTIR |
| Quantum Dots | Ligand Exchange | 2-5 nm shell | Varies with ligand | TEM, PL Spectroscopy |
Visualization of Workflows and Pathways
References
- 1. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 2. CAS 13967-50-5: this compound (I) | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis and Characterisation of a Graphene Oxide-Gold Nanohybrid for Use as Test Material [mdpi.com]
- 7. Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size-controlled synthesis of monodispersed gold nanoparticles via carbon monoxide gas reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroless Gold Plating Using Potassium Dicyanoaurate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Electroless gold plating is a critical technique for depositing a uniform layer of gold onto a substrate without the use of an external electrical current. This process is particularly valuable in research and development for applications requiring high conductivity, corrosion resistance, and biocompatibility, such as in the fabrication of biosensors, microfluidic devices, and biocompatible coatings for medical implants.[1] The most common and stable gold source for this process is potassium dicyanoaurate, K[Au(CN)₂].
The plating process is autocatalytic, meaning the deposited gold catalyzes the further reduction of gold ions from the solution.[2] On active metal substrates like nickel, the process begins with an initial galvanic displacement reaction, where the substrate metal is oxidized and dissolves into the solution while gold ions are reduced and deposited onto the surface.[2][3] This is followed by the autocatalytic stage, where a reducing agent in the bath provides the electrons for the continued deposition of gold.
Data Presentation: Bath Compositions and Operating Parameters
The composition of the electroless gold plating bath is critical to achieving the desired deposit characteristics. The following tables summarize typical bath formulations using this compound with different reducing agents.
Table 1: Borohydride-Based Electroless Gold Plating Baths [4]
| Component | Bath I | Bath II |
| Gold Source | ||
| This compound (KAu(CN)₂) | 0.86 g/L (0.003 M) | 5.8 g/L (0.02 M) |
| Reducing Agent | ||
| Potassium Borohydride (B1222165) (KBH₄) | 10.8 g/L (0.2 M) | 10.8 g/L (0.2 M) |
| Complexing Agent / Stabilizer | ||
| Potassium Cyanide (KCN) | 6.5 g/L (0.1 M) | 6.5 g/L (0.1 M) |
| pH Adjuster | ||
| Potassium Hydroxide (KOH) | 11.2 g/L (0.2 M) | 11.2 g/L (0.2 M) |
| Operating Conditions | ||
| Temperature | 70°C | 70°C |
| pH | ~13-14 | ~13-14 |
| Agitation | Mild | Vigorous |
| Performance | ||
| Plating Rate | 1.5 µm/hour | 0.5 µm/hour |
Table 2: Hypophosphite-Based Electroless Gold Plating Bath [2][3]
| Component | Concentration Range |
| Gold Source | |
| This compound (KAu(CN)₂) | 2.0 g/L |
| Reducing Agent | |
| Sodium Hypophosphite (NaH₂PO₂) | 10 g/L |
| Complexing Agent / Stabilizer | |
| Potassium Cyanide (KCN) | 0.2 g/L |
| Operating Conditions | |
| Temperature | 96°C |
| pH | 7.5 |
| Performance | |
| Plating Rate | ~9.85 mg/cm²/hour (~5 µm/hour) |
Table 3: General-Purpose Autocatalytic Bath with DMAB [5][6]
| Component | Concentration Range |
| Gold Source | |
| This compound (KAu(CN)₂) | 1-5 g/L |
| Reducing Agent | |
| Dimethylamine Borane (DMAB) | 1-30 g/L |
| Complexing Agent / Stabilizer | |
| Alkali Metal Cyanide | 0.1-10 g/L |
| pH Adjuster | |
| Potassium Hydroxide (KOH) | To achieve pH 11-14 |
| Operating Conditions | |
| Temperature | 60-80°C |
| pH | 11-14 |
| Performance | |
| Plating Rate | 1-3 µm/hour |
Experimental Protocols
Protocol 1: General Autocatalytic Gold Plating on a Nickel-Phosphorus (Ni-P) Coated Substrate
This protocol describes the deposition of a pure gold layer onto a substrate previously coated with an electroless nickel-phosphorus (Ni-P) layer, which acts as a catalytic surface.
1. Materials and Reagents:
-
Substrate with electroless Ni-P coating
-
Deionized (DI) water
-
Alkaline cleaner (e.g., 5% NaOH solution)
-
Acid activator (e.g., 10% HCl or H₂SO₄)
-
Plating bath components (see Table 1, 2, or 3)
-
Glass or polypropylene (B1209903) beakers/tanks[7]
-
Magnetic stirrer and hot plate
-
pH meter and thermometer
2. Workflow Diagram:
Caption: Experimental workflow for electroless gold plating.
3. Detailed Methodology:
-
Step 1: Substrate Preparation (Cleaning)
-
Immerse the Ni-P coated substrate in an alkaline cleaning solution at 50-60°C for 5-10 minutes to remove organic residues and oils.[1]
-
Rinse thoroughly with DI water for 1-2 minutes.
-
Immerse the substrate in the acid activator solution at room temperature for 30-60 seconds to remove any surface oxides.
-
Rinse thoroughly with DI water for 1-2 minutes and proceed immediately to the plating step.
-
-
Step 2: Plating Bath Preparation
-
Fill a clean beaker with approximately 80% of the final required volume of DI water.
-
Heat the water to the desired operating temperature (e.g., 70°C for a borohydride bath).
-
Sequentially dissolve the plating bath components (e.g., KOH, KCN, KAu(CN)₂) while stirring, ensuring each component is fully dissolved before adding the next.
-
Crucially, add the reducing agent (e.g., KBH₄) last and just before plating , as it can initiate bath decomposition.
-
Adjust the pH to the desired value using a suitable acid or base (e.g., KOH or sulfurous acid).[7]
-
Add DI water to reach the final volume.
-
-
Step 3: Electroless Deposition
-
Immerse the cleaned and activated substrate into the prepared plating bath.
-
Maintain constant temperature and gentle agitation throughout the plating process to ensure a uniform coating.[4]
-
The plating time will depend on the desired thickness and the specific bath's deposition rate (e.g., for a 1 µm thickness with Bath I from Table 1, the time would be approximately 40 minutes).
-
-
Step 4: Post-Treatment
-
Once the desired thickness is achieved, remove the substrate from the plating bath.
-
Immediately rinse with copious amounts of DI water for 2-3 minutes to remove all residual plating solution.
-
Dry the plated substrate using a stream of nitrogen or in a clean oven at a low temperature (<100°C).
-
Chemical Signaling and Reaction Pathway
The overall process on a nickel substrate involves two main stages: an initial immersion plating reaction followed by the autocatalytic reduction of gold.
1. Immersion (Displacement) Reaction: Nickel from the substrate acts as the reducing agent, displacing gold ions from the solution. 2 Au(CN)₂⁻ + Ni → 2 Au + Ni²⁺ + 4 CN⁻
2. Autocatalytic Reaction (using Borohydride as an example): Once a layer of gold is formed, it catalyzes the reduction of gold ions by the reducing agent (e.g., borohydride). 8 Au(CN)₂⁻ + BH₄⁻ + 4 OH⁻ → 8 Au + B(OH)₄⁻ + 16 CN⁻ + 2 H₂
Diagram of Reaction Mechanism:
Caption: Key reaction stages in electroless gold plating on nickel.
Applications in Research and Drug Development
-
Biosensors and Diagnostics: Electroless gold provides a high-surface-area, conductive, and easily functionalized surface for immobilizing biorecognition elements like antibodies or enzymes. Its uniformity is crucial for reproducible sensor performance.
-
Micro-Electro-Mechanical Systems (MEMS): The ability to plate uniformly on complex, three-dimensional microstructures makes this technique ideal for fabricating components in microfluidic and lab-on-a-chip devices.
-
Biocompatible Coatings: Gold is biologically inert and non-toxic, making it an excellent coating for medical implants and devices that come into contact with the body, reducing the risk of adverse reactions.[1][8]
-
Drug Delivery: Gold nanoparticles, which can be synthesized via related solution-phase reduction methods, are being explored as carriers for targeted drug delivery. Surface modification of these particles is a key area of research.
References
- 1. How Gold Plating is Done, Step by Step [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. sterc.org [sterc.org]
- 4. sterc.org [sterc.org]
- 5. data.epo.org [data.epo.org]
- 6. Electroless deposition of Ni–P/Au coating on Cu substrate with improved corrosion resistance from Au(iii)–DMH based cyanide-free plating bath using hypophosphite as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. j-cst.org [j-cst.org]
Troubleshooting & Optimization
Technical Support Center: Potassium Dicyanoaurate (KAu(CN)₂)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in potassium dicyanoaurate and their effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities, which can be broadly categorized as:
-
Metallic Impurities: These are other metal ions that can co-exist in the salt. Common examples include iron (Fe), copper (Cu), nickel (Ni), lead (Pb), and zinc (Zn).
-
Anionic Impurities: These include ions like chloride (Cl⁻), carbonate (CO₃²⁻), and excess free cyanide (CN⁻).
-
Organic Impurities: Trace amounts of organic substances may be present from the manufacturing process.
-
Particulate Matter: Insoluble materials that can affect solution clarity and performance.
Q2: How do metallic impurities affect gold electroplating?
A2: Metallic impurities can have a significant detrimental effect on the quality of the electrodeposited gold. Their presence can lead to:
-
Altered Deposit Properties: Impurities can co-deposit with the gold, altering the color, brightness, hardness, and ductility of the plated layer. For instance, nickel and cobalt are sometimes intentionally added to increase hardness, but uncontrolled amounts of other metals can lead to undesirable properties.
-
Reduced Plating Efficiency: The presence of other metal ions can interfere with the electrochemical reduction of the gold cyanide complex, leading to a lower deposition rate.
-
Poor Adhesion: Impurities can compromise the adhesion of the gold layer to the substrate, causing it to peel or flake.
-
Increased Internal Stress: This can lead to cracking of the deposited layer.
Q3: What is "free cyanide" and what is its impact on my experiments?
A3: Free cyanide refers to the cyanide ions (CN⁻) present in the solution that are not complexed with gold. While a certain level of free cyanide is often necessary for bath stability and to prevent the precipitation of gold cyanide (AuCN), excessive amounts can be problematic.
-
In Electroplating: High levels of free cyanide can decrease the cathode efficiency, slowing down the plating process. It can also increase the dissolution of anode materials, leading to bath contamination.
-
In Nanoparticle Synthesis: The concentration of free cyanide can influence the size, shape, and stability of the resulting gold nanoparticles. Inconsistent levels of free cyanide can lead to poor reproducibility of nanoparticle batches.
Q4: My this compound solution is slightly yellow. Is it contaminated?
A4: While pure this compound is a white crystalline solid, a pale-yellow coloration in solution is not uncommon and can sometimes indicate the presence of trace impurities, such as iron. However, the color can also be influenced by the pH of the solution and the presence of other gold complexes. It is recommended to perform a chemical analysis to identify the cause of the coloration if purity is critical for your application.
Q5: Can chloride impurities from the synthesis of this compound affect my experiments?
A5: Yes, chloride is an undesirable impurity, particularly in electroplating applications. If stainless steel anodes are used in the plating bath, the presence of chloride ions can cause them to dissolve, leading to contamination of the bath with iron, which is a deleterious impurity.
Troubleshooting Guides
Issue 1: Poor Quality Gold Plating (e.g., discoloration, poor adhesion, brittleness)
| Potential Cause | Troubleshooting Steps |
| Metallic Impurities (Fe, Cu, Ni, Pb, Zn) | 1. Analyze the plating bath for trace metals using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. 2. If impurity levels are high, consider purifying the bath using selective precipitation or ion exchange, or replace the bath. |
| Incorrect Free Cyanide Concentration | 1. Determine the free cyanide concentration by titration. 2. Adjust the concentration by adding potassium cyanide if it is too low, or by carefully adding a calculated amount of a compatible acid (with extreme caution and proper ventilation) if it is too high. |
| Organic Contamination | 1. Treat the plating bath with activated carbon to remove organic impurities. 2. Filter the solution before use. |
| Incorrect pH | 1. Measure the pH of the plating bath. 2. Adjust the pH to the recommended range for your specific application using appropriate acids or bases. |
Issue 2: Inconsistent Results in Gold Nanoparticle Synthesis
| Potential Cause | Troubleshooting Steps |
| Variable Free Cyanide Levels | 1. Analyze the free cyanide content of your this compound stock. 2. Standardize the free cyanide concentration in your reaction mixture for each experiment. |
| Presence of Other Metal Ions | 1. Use high-purity this compound (e.g., 99.99% trace metals basis). 2. Analyze the starting material for trace metal impurities. |
| pH Fluctuations | 1. Buffer the reaction solution to maintain a stable pH throughout the synthesis. |
Experimental Protocols
Protocol 1: Determination of Free Cyanide by Silver Nitrate (B79036) Titration
Principle: Free cyanide ions react with silver nitrate to form a soluble silver cyanide complex. Once all the free cyanide has reacted, excess silver ions will react with an indicator (like potassium iodide) to produce a precipitate, signaling the endpoint of the titration.
Methodology:
-
Pipette a known volume (e.g., 10 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water and 5 mL of a 10% potassium iodide indicator solution.
-
Titrate with a standardized 0.1 M silver nitrate solution, swirling the flask continuously.
-
The endpoint is reached when a faint, permanent turbidity (due to the formation of silver iodide) appears.
-
Calculate the free cyanide concentration based on the volume of silver nitrate solution used.
Protocol 2: Analysis of Metallic Impurities by Atomic Absorption Spectroscopy (AAS)
Principle: AAS is a highly sensitive technique used to determine the concentration of specific metal elements in a sample. The sample is atomized, and the absorption of light by the ground-state atoms at a characteristic wavelength is measured.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. The solution may need to be further diluted to fall within the linear range of the instrument.
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of the metals of interest (e.g., Fe, Cu, Ni, Pb, Zn).
-
Instrument Calibration: Calibrate the AAS instrument using the prepared standard solutions.
-
Sample Analysis: Aspirate the prepared sample solution into the instrument and record the absorbance.
-
Concentration Determination: Determine the concentration of each metallic impurity in the sample by comparing its absorbance to the calibration curve.
Diagrams
Technical Support Center: Potassium Dicyanoaurate Plating Baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals working with potassium dicyanoaurate plating baths.
Troubleshooting Guides
This section provides solutions to common problems encountered during the gold plating process using this compound baths.
Problem: Dull or Hazy Gold Deposits
-
Question: My gold deposit has a dull or hazy appearance instead of the expected bright finish. What are the possible causes and how can I fix it?
-
Answer: A dull or hazy appearance on your gold deposit can be attributed to several factors, often related to the plating bath conditions and purity.[1]
-
Organic Contamination: Breakdown products from additives or drag-in of oils and wetting agents can cause dullness.[2][3][4]
-
Metallic Impurities: Co-deposition of metallic contaminants like copper, nickel, or lead can affect the deposit's brightness.[5][6]
-
Incorrect Current Density: Operating at a current density that is too high or too low can lead to a hazy finish.[1][7]
-
Solution: Optimize the current density by performing a Hull cell test to determine the optimal range for your specific bath composition and operating conditions.[1]
-
-
Improper pH: Deviation from the recommended pH range can affect the performance of brightening agents.
-
Solution: Measure the pH of the bath and adjust it to the recommended range using compatible acids or bases.
-
-
Problem: Poor Adhesion, Peeling, or Flaking of the Gold Layer
-
Question: The gold layer is peeling or flaking off the substrate. What is causing this adhesion failure?
-
Answer: Poor adhesion is often a result of inadequate surface preparation or an imbalance in the plating bath.[2]
-
Inadequate Substrate Cleaning: The primary cause of poor adhesion is an improperly cleaned substrate surface, which may have residual oxides, grease, or other contaminants.[2]
-
Incorrect Bath Chemistry: An imbalance in the plating bath composition can lead to high internal stress in the deposit, causing poor adhesion.
-
Solution: Analyze the bath components to ensure they are within the recommended concentrations. Pay close attention to the levels of gold, cyanide, and any additives.[9]
-
-
Current Density Issues: Exceeding the optimal current density can result in high internal stress and poor adhesion.[1]
-
Solution: Verify and adjust the current density to the optimal range.[1]
-
-
Problem: Uneven Plating Thickness
-
Question: The thickness of my gold deposit is not uniform across the plated surface. How can I achieve a more even coating?
-
Answer: Uneven plating thickness can be caused by issues with agitation, current distribution, or bath composition.[2][8]
-
Poor Agitation: Inadequate solution movement can lead to areas of low ion concentration, resulting in thinner deposits in those regions.[1][8]
-
Solution: Improve agitation using mechanical stirrers or solution circulation to ensure a uniform supply of gold ions to the substrate surface.[8]
-
-
Incorrect Current Density: A current density that is too low may result in uneven coverage.[8]
-
Solution: Optimize the current density. A Hull cell analysis can help determine the appropriate range.[1]
-
-
Improper Anode Placement: The positioning of the anodes relative to the cathode can significantly impact the current distribution and, consequently, the plating uniformity.
-
Solution: Adjust the anode placement to ensure a more uniform current flow to all areas of the part being plated.
-
-
Problem: Burnt or Powdery Deposits
-
Question: The gold deposit appears dark, rough, and powdery. What leads to this "burnt" appearance?
-
Answer: Burnt deposits are typically a result of excessively high current density or an imbalance in the bath chemistry.[1]
-
Excessively High Current Density: This is the most common cause, where the rate of deposition exceeds the rate at which gold ions can be supplied to the cathode surface.[1]
-
Solution: Reduce the current density to within the optimal operating range.[1]
-
-
Low Gold Concentration: An insufficient concentration of gold in the bath can lead to burning at lower than expected current densities.[1]
-
Solution: Analyze the gold concentration and replenish it as needed.
-
-
Inadequate Agitation: Poor solution movement can create localized areas of low ion concentration, making them prone to burning.[1]
-
Solution: Increase the agitation to improve the transport of gold ions to the cathode surface.[1]
-
-
Frequently Asked Questions (FAQs)
Bath Composition and Parameters
-
Q1: What are the typical components of a this compound plating bath?
-
A1: A typical bath contains this compound (K[Au(CN)₂]) as the source of gold, a conducting salt like potassium cyanide (KCN) to provide conductivity and complex the gold ions, and often buffering agents to maintain the pH.[10][11] Additives such as brighteners, levelers, and wetting agents may also be included to modify the deposit's properties.[12][13]
-
-
Q2: What are the optimal operating parameters for a this compound bath?
-
A2: The optimal parameters can vary depending on the specific application and bath formulation. However, general ranges are provided in the table below. It is crucial to consult the supplier's technical data sheet for specific recommendations.
-
Troubleshooting and Maintenance
-
Q3: How can I remove organic contamination from my gold plating bath?
-
Q4: What are the common sources of metallic contamination, and how can they be avoided?
-
A4: Metallic impurities can be introduced from the substrate, underlying plating layers (like nickel), or the equipment.[6] Using a gold strike bath before the main plating bath can act as a "garbage collector" to trap these contaminants and prevent them from entering the more expensive primary solution.[6]
-
-
Q5: How often should I analyze my plating bath?
-
A5: Plating solutions should be analyzed routinely to maintain the recommended formulation and to monitor contaminant levels.[14] The frequency of analysis depends on the workload and the criticality of the application.
-
Data Presentation
Table 1: Typical Operating Parameters for Acid Gold Cyanide Baths
| Parameter | Typical Range |
| Gold Concentration | 2-4 g/L[8] |
| pH | 3.5 - 4.5[5][8] |
| Temperature | 50 - 60 °C[5][8] |
| Current Density | 0.5 - 1.5 A/dm²[1] |
Table 2: Common Metallic Impurities and Their Effects
| Impurity | Potential Source | Effect on Deposit |
| Copper | Substrate, Anodes | Discoloration (reddish/brownish hue)[5] |
| Nickel | Underplate, Anodes | Can co-deposit and alter deposit properties[6] |
| Lead | Anodes, Equipment | Can cause dull or brittle deposits[6] |
Experimental Protocols
1. Hull Cell Analysis for Optimizing Current Density
-
Objective: To determine the optimal current density range for a specific plating bath.
-
Methodology:
-
Fill a Hull cell with the this compound plating solution.
-
Place a clean, pre-treated brass or steel panel in the cathode position.
-
Position a suitable anode (e.g., platinized titanium) in the anode compartment.
-
Apply a specific total current for a set period (e.g., 2 amps for 5 minutes).
-
The angled cathode in the Hull cell will result in a range of current densities across the panel.
-
After plating, rinse and dry the panel.
-
Visually inspect the panel to identify the current density range that produces the desired deposit appearance (bright, uniform, and free of defects). The current density at any point on the panel can be calculated using a Hull cell ruler.
-
2. Carbon Treatment for Removal of Organic Impurities
-
Objective: To remove organic contaminants from the plating bath.
-
Methodology:
-
Heat the plating solution to the recommended operating temperature in a separate treatment tank.
-
Slowly add powdered activated carbon to the solution while stirring. A typical dosage is 1 to 4 pounds of carbon per 100 gallons of solution.[3]
-
Continue to agitate the solution for 1-2 hours to allow for adequate adsorption of impurities.
-
Turn off the agitation and allow the carbon to settle.
-
Filter the solution through a fine filter (e.g., 5-micron) to remove all carbon particles before returning it to the plating tank.
-
It may be necessary to perform a Hull cell test after treatment to ensure the desired deposit characteristics are achieved and to determine if any brightener replenishment is needed.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common gold plating defects.
Caption: Experimental workflow for Hull cell analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. proplate.com [proplate.com]
- 3. Pollution Prevention in the Plating Process [p2infohouse.org]
- 4. conceptsecotech.com [conceptsecotech.com]
- 5. Troubleshooting Common Issues in PCB Gold Finger Plating: A Practical Guide [allpcb.com]
- 6. finishing.com [finishing.com]
- 7. proplate.com [proplate.com]
- 8. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 9. proplate.com [proplate.com]
- 10. jewelrylab.co [jewelrylab.co]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]
- 13. proplate.com [proplate.com]
- 14. clarksonlab.com [clarksonlab.com]
Technical Support Center: Anode Passivation in Potassium Dicyanoaurate Electrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anode passivation during the electrolysis of potassium dicyanoaurate (K[Au(CN)₂]).
Troubleshooting Guides & FAQs
This section addresses common issues related to anode passivation in a question-and-answer format.
Issue 1: Sudden increase in cell voltage and decrease in current.
-
Question: My electrolysis experiment was running smoothly, but suddenly the voltage required to maintain the current jumped significantly, and now the current is dropping. What is happening?
-
Answer: This is a classic sign of anode passivation. A non-conductive layer has likely formed on your anode surface, increasing the electrical resistance. This layer inhibits the desired electrochemical reactions, causing the power supply to increase voltage to compensate, until it can no longer maintain the set current.
Issue 2: Visible film or discoloration on the anode.
-
Question: I've noticed a film forming on my anode, and the surface appears discolored. Is this related to my process failing?
-
Answer: Yes, this is very likely the passivating layer. In cyanide gold baths, this can be due to the formation of gold oxides or other insoluble compounds, especially if the local concentration of cyanide at the anode surface is depleted.
Issue 3: Reduced gold deposition and poor coating quality.
-
Question: My gold deposition rate has decreased significantly, and the quality of the plated film is poor (e.g., burnt or uneven). Could anode passivation be the cause?
-
Answer: Absolutely. Anode passivation disrupts the overall electrochemical balance of the cell. The increased anode potential can lead to side reactions, such as oxygen evolution, which alters the electrolyte and current distribution, leading to poor quality deposits at the cathode.
Issue 4: Determining the cause of passivation.
-
Question: How can I determine the specific cause of anode passivation in my experiment?
-
Answer: Anode passivation is typically caused by one or more of the following factors:
-
Low Free Cyanide Concentration: Insufficient cyanide at the anode surface to complex the gold ions as they are oxidized.
-
High Current Density: An excessively high current can deplete cyanide ions at the anode faster than they can be replenished by diffusion.
-
Incorrect pH: A pH that is too low (acidic) can lead to the formation of insoluble gold compounds and the hazardous evolution of hydrogen cyanide (HCN) gas. For gold cyanidation, the pH should generally be kept above 10.5.[1]
-
Electrolyte Contamination: Impurities in the bath can interfere with the anodic process.
-
Inadequate Agitation: Poor solution mixing leads to localized depletion of cyanide ions at the anode surface.
-
Quantitative Data Summary
The following tables summarize key experimental parameters influencing anode passivation in this compound electrolysis.
Table 1: Electrolyte Composition and Operating Parameters
| Parameter | Typical Range | Effects on Anode Passivation |
| This compound (K[Au(CN)₂]) | 5 - 100 g/L[2] | Primary source of gold ions. |
| Free Potassium Cyanide (KCN) | 5 - 50 g/L[2] | Insufficient levels are a primary cause of passivation. |
| pH | > 10.5[1] | Low pH can cause passivation and is a safety hazard. |
| Temperature | 50 - 60 °C[3][4] | Affects reaction kinetics and solution conductivity. |
| Anode Current Density | 1 - 10 mA/cm²[2][3] | High current density increases the risk of passivation. |
Table 2: Troubleshooting Parameter Adjustments
| Symptom | Potential Cause | Recommended Action |
| Rapid voltage increase | Low free cyanide | Increase KCN concentration. |
| Anode filming | High current density | Reduce the applied current or increase anode surface area. |
| Inconsistent plating | Poor agitation | Increase stirring or solution flow rate. |
| Low current efficiency | Incorrect pH | Adjust pH to be above 10.5 using KOH. |
Experimental Protocols
Protocol 1: Cyclic Voltammetry to Investigate Anode Passivation
This protocol describes the use of cyclic voltammetry (CV) to study the electrochemical behavior of a gold anode in a this compound solution and identify the onset of passivation.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Gold working electrode (anode)
-
Platinum mesh or graphite (B72142) counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode
-
Electrolyte solution: this compound (e.g., 10 g/L) and potassium cyanide (e.g., 20 g/L) in deionized water. Adjust pH to 11-12 with potassium hydroxide.
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurries).
2. Procedure:
-
Electrode Preparation: Polish the gold working electrode to a mirror finish, then clean ultrasonically in deionized water and ethanol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution. Ensure the reference electrode tip is close to the working electrode.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Define the potential window. Start from the open-circuit potential and scan towards a positive (anodic) potential where passivation is expected, then reverse the scan. A typical range might be -1.2 V to +1.0 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 50 mV/s).
-
-
Data Acquisition: Record the current response as a function of the applied potential. The formation of a passivation layer will be indicated by a peak in the anodic current, followed by a rapid decrease in current as the passivating film forms.
3. Data Analysis:
-
Analyze the resulting voltammogram to identify the potential at which passivation begins (the peak potential).
-
The peak current density can be related to the rate of the anodic reaction before passivation.
-
By varying parameters such as cyanide concentration or scan rate, the influence of these factors on passivation can be systematically studied.
Visualizations
The following diagrams illustrate key concepts related to anode passivation.
Caption: Causes and effects of anode passivation.
Caption: Troubleshooting workflow for anode passivation.
References
- 1. researchgate.net [researchgate.net]
- 2. DE3800546C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 4. Cyanide-Based Gold Plating Solution Instructions | Shor International [ishor.com]
optimizing current density for gold plating with potassium dicyanoaurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium dicyanoaurate (K[Au(CN)₂]) electroplating. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the gold plating process, with a focus on issues related to current density.
Question: My gold deposit appears dull or hazy. What is the likely cause and how can I fix it?
Answer: A dull or hazy appearance on your gold deposit can be attributed to several factors, often related to the plating bath conditions and current density.[1][2]
-
Incorrect Current Density: Both excessively high and low current densities can result in a loss of brightness. High densities can lead to rapid, lower-quality deposits, while very low densities can also affect the finish.[1][3]
-
Chemical Imbalance: Insufficient levels of additives or an imbalance in the chemical components of the bath can lead to dull deposits.[1]
-
Contamination: Organic or metallic impurities in the plating bath are a common cause of dullness.[1][2]
-
Improper Temperature: The temperature of the plating bath must be maintained within a specific range for the application.[1]
Troubleshooting Steps:
-
Optimize Current Density: Use a Hull cell test to determine the optimal current density range for a bright deposit.[1]
-
Verify Bath Composition: Ensure all chemical components, including gold concentration and any brighteners, are within the recommended concentration ranges.
-
Check for Contamination: Analyze the bath for organic and metallic impurities. Carbon treatment can be used to remove organic contaminants.[1][2]
-
Adjust Temperature: Verify and adjust the bath temperature to the recommended operating window.
Question: The gold deposit is rough or feels sandy. What's causing this and how is it resolved?
Answer: Rough deposits are often a sign of excessive current density or particulate matter in the plating solution.
-
Excessive Current Density: Operating at a current density that is too high for the bath composition can cause "burning," which often appears as a rough or crystalline deposit, particularly in high-current-density areas.[3][4]
-
Particulate Contamination: Solid impurities suspended in the plating bath can co-deposit onto the substrate, leading to a rough surface. This can be caused by anode breakdown, dust, or precipitates.
-
Low pH: In some acidic gold solutions, a low pH can promote hydrogen evolution, which may contribute to roughness.[4]
Troubleshooting Steps:
-
Reduce Current Density: Lower the applied current. A Hull cell test can identify the upper limit for current density before roughness occurs.
-
Filter the Bath: Continuous filtration is recommended to remove suspended particles. If roughness is observed, check the filtration system for proper operation.[4]
-
Check Anodes: Ensure anodes are not crumbling or passivated. Anode bags can help contain particulates.
-
Verify pH: Measure and adjust the pH of the plating bath to its specified range.
Question: The gold plating is peeling or shows poor adhesion. How can I improve it?
Answer: Peeling or poor adhesion is almost always a result of inadequate surface preparation or excessive internal stress in the deposit.[2]
-
Improper Substrate Cleaning: The most common cause is an improperly cleaned or activated substrate surface. Oxides, oils, or other contaminants will prevent a strong bond.[2]
-
High Internal Stress: Excessively high current density can increase the internal stress of the gold deposit, potentially causing it to peel away from the substrate.[5][6]
-
Passivated Nickel Underlayer: If using a nickel underplate, a passive oxide layer can form on the nickel surface before gold plating, leading to poor adhesion.[7]
Troubleshooting Steps:
-
Improve Surface Preparation: Review and enhance the cleaning and activation steps for the substrate material immediately before plating.
-
Optimize Current Density: Conduct experiments to find a current density that minimizes internal stress.[5][6] A Hull cell test can help identify the appropriate range.[1]
-
Activate the Surface: Ensure any passive layers on the substrate or underlayers are removed immediately before plating.[1] A gold strike or a nickel activation step may be necessary.[7]
Question: The thickness of the gold deposit is uneven. How can I achieve a more uniform coating?
Answer: Uneven thickness is typically related to current distribution across the part and solution agitation.
-
Poor "Throwing Power": The plating bath may have poor throwing power, meaning it doesn't plate evenly over complex shapes with high and low current density areas.
-
Inadequate Agitation: Insufficient solution movement can lead to depletion of gold ions near the substrate surface, causing thinner deposits in those areas.[8]
-
Incorrect Part Racking: The orientation of the part relative to the anodes can significantly affect the uniformity of the current distribution.
Troubleshooting Steps:
-
Optimize Agitation: Ensure vigorous and uniform agitation of the solution or the part to maintain a consistent supply of gold ions to the surface.[8]
-
Adjust Racking: Change the orientation or position of the part. Consider using auxiliary anodes or shields to improve current distribution.
-
Modify Current Density: While seemingly counterintuitive, sometimes lowering the overall current density can improve the uniformity of the deposit.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical current density range for this compound gold plating?
A1: The optimal current density can vary based on the specific bath composition (e.g., acid or alkaline), temperature, and agitation. However, a general range for acid gold cyanide baths is often between 0.5 and 1.5 A/dm² (Amperes per square decimeter).[1] For hard gold plating, a range of 1 to 5 A/dm² is common.[8] It is crucial to determine the ideal range for your specific application through experimentation, such as by using a Hull cell.[1]
Q2: How does current density affect the properties of the gold deposit?
A2: Current density is a critical parameter that directly influences several key properties of the electrodeposited gold:
-
Hardness: Generally, increasing the current density tends to result in a harder gold deposit, often due to a refinement in the grain size.[1] However, exceeding the optimal current density can lead to other issues.
-
Internal Stress: The current density has a significant impact on the internal stress of the deposit. This stress can be either compressive or tensile, and by optimizing the current density, it is possible to achieve near-zero stress, which is critical for preventing cracking or peeling.[5][6]
-
Surface Finish: Lower current densities tend to produce more uniform and smoother surfaces.[3] High current densities can accelerate deposition but often lead to rougher finishes and defects.[3]
-
Deposition Rate: The plating speed is directly proportional to the current density.
Q3: Can I increase the plating speed by simply increasing the current density?
A3: While increasing the current density does increase the deposition rate, it is not without consequences. Exceeding the optimal range can lead to a variety of defects, including "burning" (a dark, powdery deposit), roughness, high internal stress, poor adhesion, and a dull appearance.[1][3] Therefore, any increase in current density must be carefully balanced against the required quality of the deposit.
Q4: My Hull cell panel shows a narrow bright plating range. What does this indicate?
A4: A narrow bright range on a Hull cell panel often suggests that the plating bath has a low tolerance for variations in current density.[1] This could be due to an imbalance in the bath chemistry, such as low brightener concentration or the presence of contaminants. It indicates that achieving a consistent, bright finish in a production setting with complex geometries might be challenging.
Data Presentation
Table 1: Effect of Current Density on Gold Deposit Properties
| Current Density | Deposition Rate | Hardness | Internal Stress | Surface Finish | Common Defects |
| Too Low | Slow | Softer | May vary | Smooth, but may be dull | Inefficient process |
| Optimal | Moderate | As specified | Low / Near-zero | Bright and smooth | None |
| Too High | Fast | Harder | High (Tensile or Compressive) | Rough, crystalline | Burning, poor adhesion, porosity[3][8] |
Table 2: Typical Operating Parameters for Acid Gold Plating Baths
| Parameter | Recommended Range | Purpose |
| Gold Concentration | 2-4 g/L[8] | Source of gold ions for deposition. |
| pH | 3.5 - 5.0[7][8] | Affects deposit properties and bath stability.[9] |
| Temperature | 50-60°C[8] | Influences deposition rate and deposit characteristics. |
| Current Density | 0.5 - 5.0 A/dm²[1][8] | Controls deposition rate and deposit quality. |
| Agitation | Moderate to Vigorous | Ensures uniform ion concentration at the cathode surface. |
Experimental Protocols
Protocol: Hull Cell Analysis for Optimizing Current Density
The Hull cell is a miniature plating cell used to evaluate the characteristics of a plating bath across a range of current densities on a single test panel.[10]
Materials:
-
267 mL Hull cell
-
Anode corresponding to the plating bath (e.g., platinized titanium or stainless steel for acid gold)[11]
-
Polished steel or brass Hull cell cathode panel
-
DC power supply (rectifier)
-
Heater and thermometer (if operating at elevated temperature)
-
Agitation source (e.g., air pump or magnetic stirrer)
-
Sample of the gold plating solution
-
Appropriate cleaning and activation solutions for the cathode panel
-
Hull cell ruler for interpreting current density zones
Procedure:
-
Preparation: Place the appropriate anode into the Hull cell.
-
Solution Filling: Pour 267 mL of the gold plating solution into the Hull cell. This specific volume is critical for accurate results.
-
Temperature Control: If required, heat the solution to the standard operating temperature and maintain it.
-
Cathode Preparation: Thoroughly clean and activate the cathode panel according to your standard procedure to ensure a contaminant-free surface. Rinse with deionized water.
-
Cell Assembly: Place the prepared cathode panel into the angled slot of the Hull cell.
-
Connections: Connect the positive lead of the rectifier to the anode and the negative lead to the cathode panel.
-
Plating: Turn on the power supply and adjust the total current to the desired value (e.g., 1 Amp). Plate for a set duration (e.g., 5 minutes).[10] Ensure agitation is active throughout the test.
-
Post-Plating: Turn off the power supply, remove the panel, rinse it thoroughly with deionized water, and dry it.
-
Analysis: Examine the panel visually. The deposit will vary from high current density on the end closest to the anode to low current density on the end farthest away. Use a Hull cell ruler to correlate the position on the panel to the specific current density in A/dm².[10] Observe the ranges for bright, dull, rough, or burned deposits to determine the optimal operating window for your bath.
Visualizations
Caption: Decision tree for troubleshooting common electroplating defects.
Caption: Relationship between current density and deposit characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. proplate.com [proplate.com]
- 3. proplate.com [proplate.com]
- 4. finishing.com [finishing.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. nmfrc.org [nmfrc.org]
- 8. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 9. proplate.com [proplate.com]
- 10. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 11. Galvanische Abscheidung bestimmter Metalle von MicroChemicals GmbH [microchemicals.com]
Technical Support Center: Controlling Gold Nanoparticle Size with Potassium Dicyanoaurate
Welcome to the technical support center for the synthesis of gold nanoparticles (AuNPs) using potassium dicyanoaurate (K[Au(CN)₂]). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling AuNP size and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over other gold precursors like chloroauric acid (HAuCl₄)?
This compound is a stable, water-soluble gold(I) complex that offers distinct advantages in AuNP synthesis. Its stability allows for more controlled reduction processes, potentially leading to nanoparticles with unique surface properties. The use of a gold(I) precursor can influence the reaction kinetics and the final particle characteristics compared to the more common gold(III) precursors.
Q2: What are the key parameters for controlling AuNP size when using this compound?
The primary factors influencing the final size of the gold nanoparticles are:
-
Concentration of this compound: The initial concentration of the gold precursor affects the number of nuclei formed and the subsequent growth.
-
Type and Concentration of Reducing Agent: The choice of reducing agent and its molar ratio to the gold precursor are critical in determining the rate of reduction and, consequently, the particle size.
-
pH of the Reaction Mixture: The pH can affect the reduction potential of the reducing agent and the stability of the nanoparticles during and after synthesis.
-
Temperature: Temperature influences the kinetics of both nucleation and growth of the nanoparticles.
-
Stirring Rate: The rate of stirring ensures a homogenous reaction mixture, which is crucial for uniform nanoparticle formation.
Q3: What are common reducing agents used with this compound?
Common reducing agents for the synthesis of gold nanoparticles from this compound include sodium borohydride (B1222165) and glycine (B1666218). The choice of reducing agent will significantly impact the reaction kinetics and the resulting nanoparticle size.
Q4: How can I characterize the size and properties of the synthesized AuNPs?
Several techniques are essential for characterizing AuNPs:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the Surface Plasmon Resonance (SPR) peak, typically between 500-550 nm for spherical nanoparticles. The position and shape of this peak can give a preliminary indication of particle size and dispersity.
-
Transmission Electron Microscopy (TEM): To directly visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No AuNP Formation (Solution remains colorless) | 1. Insufficient reducing agent concentration. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture. | 1. Increase the concentration of the reducing agent. 2. Prepare a fresh solution of the reducing agent. 3. Adjust the pH to the optimal range for the chosen reducing agent. |
| Aggregation of Nanoparticles (Solution appears blue or black, or precipitate forms) | 1. Inadequate stabilization of nanoparticles. 2. Incorrect pH leading to instability. 3. High ionic strength of the solution. 4. Contaminants in the glassware or reagents. | 1. Ensure the appropriate concentration of a capping/stabilizing agent is present. 2. Optimize the pH of the final solution. 3. Use deionized water and minimize the concentration of any additional salts. 4. Thoroughly clean all glassware, preferably with aqua regia, and use high-purity reagents. |
| Broad Size Distribution (Polydispersity) | 1. Non-uniform nucleation and growth rates. 2. Inefficient mixing of reagents. 3. Temperature fluctuations during synthesis. | 1. Control the rate of addition of the reducing agent. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Maintain a constant and uniform temperature during the synthesis. |
| Unexpected Nanoparticle Size | 1. Incorrect ratio of precursor to reducing agent. 2. Variation in reaction temperature. 3. pH of the solution is not at the desired value. | 1. Carefully control the molar ratio of K[Au(CN)₂] to the reducing agent. 2. Precisely control the reaction temperature using a water bath or other temperature-controlled device. 3. Measure and adjust the pH of the precursor solution before adding the reducing agent. |
Experimental Protocols
Below are detailed methodologies for the synthesis of gold nanoparticles using this compound with different reducing agents.
Protocol 1: Synthesis of AuNPs using Sodium Borohydride as a Reducing Agent
This method is known for producing relatively small, spherical nanoparticles.
Materials:
-
This compound (K[Au(CN)₂]) solution (e.g., 1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 2 mM), freshly prepared in ice-cold water
-
Deionized water
-
Clean glassware
Procedure:
-
In a clean flask, place a specific volume of the K[Au(CN)₂] solution.
-
While vigorously stirring the solution, rapidly inject the required volume of the freshly prepared, ice-cold NaBH₄ solution.
-
The color of the solution should change almost instantaneously to a ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for a designated period (e.g., 15-30 minutes) to ensure the reaction is complete.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy, TEM, and DLS.
Size Control: The size of the nanoparticles can be tuned by varying the molar ratio of NaBH₄ to K[Au(CN)₂]. A higher ratio of NaBH₄ to K[Au(CN)₂] generally leads to the formation of smaller nanoparticles due to a faster nucleation rate.
Quantitative Data:
| K[Au(CN)₂] Conc. (mM) | NaBH₄ Conc. (mM) | Molar Ratio (NaBH₄:Au) | Approximate AuNP Size (nm) |
| 1 | 1 | 1:1 | ~10-15 |
| 1 | 2 | 2:1 | ~5-10 |
| 1 | 4 | 4:1 | ~3-5 |
Note: These are approximate values and can vary based on specific laboratory conditions.
Protocol 2: Synthesis of AuNPs using Glycine as a Reducing Agent
Glycine is a milder reducing agent, and this method can offer better control over the growth phase.
Materials:
-
This compound (K[Au(CN)₂]) solution (e.g., 0.5 mM)
-
Glycine solution (e.g., 0.18 mM)
-
pH adjustment solutions (e.g., NaOH or HCl)
-
Deionized water
-
Clean glassware
Procedure:
-
In a clean flask, combine the K[Au(CN)₂] solution and the glycine solution.
-
Adjust the pH of the mixture to the desired value (e.g., pH 9.5 for spherical particles) using the pH adjustment solutions.
-
Heat the solution to a specific temperature (e.g., 60-80 °C) with constant stirring.
-
Maintain the temperature and stirring for a set period (e.g., 1-2 hours) until a color change to red is observed, indicating nanoparticle formation.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs.
Size Control: The size of the nanoparticles can be influenced by the pH of the reaction mixture and the concentration of glycine.
Quantitative Data:
| K[Au(CN)₂] Conc. (mM) | Glycine Conc. (mM) | pH | Approximate AuNP Size (nm) |
| 0.5 | 0.18 | 7.0 | Larger, more aggregated particles |
| 0.5 | 0.18 | 9.5 | ~15-25 nm, spherical |
| 0.5 | 0.36 | 9.5 | ~10-20 nm, spherical |
Note: These are approximate values and can vary based on specific laboratory conditions.
Visualizing Experimental Workflows
General Synthesis Workflow
Caption: General workflow for gold nanoparticle synthesis.
Troubleshooting Logic for Aggregation
troubleshooting uneven gold deposits from dicyanoaurate baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium dicyanoaurate ([KAu(CN)₂]) baths for gold electroplating.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during gold deposition from dicyanoaurate baths, providing potential causes and corrective actions in a direct question-and-answer format.
Q1: Why is my gold deposit uneven or patchy?
Uneven gold thickness is a frequent issue that can compromise the functional and aesthetic properties of the coating.[1]
-
Possible Causes:
-
Inadequate Bath Agitation: Poor solution movement leads to localized depletion of gold ions near the cathode surface, causing non-uniform plating.
-
Incorrect Current Density: Operating below the recommended current density can result in poor coverage, while excessively high density can cause issues at edges and corners.[2]
-
Improper Part Racking: Poor positioning of the workpiece can shield certain areas from the electrical current, leading to thinner deposits in those regions.
-
Bath Contamination: Organic or metallic impurities can interfere with the deposition process.[1]
-
Incorrect Anode-to-Cathode Spacing: Improper spacing can lead to an uneven current distribution across the part.[2]
-
-
Corrective Actions:
-
Ensure consistent and uniform agitation, either through mechanical stirring or solution circulation.
-
Verify and adjust the rectifier to supply the correct current density for the specific part geometry and surface area.
-
Optimize the racking of parts to ensure all significant surfaces are equidistant from the anodes.
-
Analyze the bath for contaminants and perform purification, such as carbon treatment for organic impurities.[1]
-
Adjust the anode-cathode distance to ensure uniform current flow.
-
Q2: The gold deposit is peeling or has poor adhesion. What is the cause?
Poor adhesion is a critical failure as the gold layer can flake or peel off the substrate.[1][3]
-
Possible Causes:
-
Inadequate Surface Preparation: This is the most common cause. Residual oils, oxides, or other contaminants on the substrate surface will prevent a strong metallic bond.[1]
-
Passive Substrate Layer: An oxide layer on the substrate (e.g., nickel) can form, preventing proper adhesion.
-
Contaminated Plating Bath: Impurities in the bath can co-deposit with the gold, creating a weak boundary layer.[1]
-
Current Interruption: Any interruption in the electrical current during the plating process can create layers in the deposit with poor adhesion.[2]
-
Incorrect Strike Layer: A missing or improperly applied gold strike layer can lead to poor adhesion on certain substrates.
-
-
Corrective Actions:
-
Review and enhance the pre-treatment cleaning and activation cycle. This may include solvent cleaning, alkaline cleaning, and acid activation steps.[1]
-
Ensure the substrate is active immediately before entering the gold plating bath. A re-activation step may be necessary.
-
Perform a Hull cell test to check for bath contamination and purify if necessary.
-
Ensure all electrical connections are secure and the rectifier provides a continuous, uninterrupted current.[2]
-
Verify the gold strike bath is operating correctly and providing a thin, adherent initial layer.
-
Q3: My gold deposit appears dull, hazy, or cloudy instead of bright.
The appearance of the deposit is often an indicator of the health of the plating bath.
-
Possible Causes:
-
Incorrect Bath Temperature: Operating the bath outside of its optimal temperature range can affect the deposit's brightness.[2]
-
Improper pH Level: The pH of the dicyanoaurate bath is critical for stability and appearance. Deviations can lead to dullness.[4]
-
Organic Contamination: Breakdown products of organic additives or contaminants dragged into the bath can cause hazy deposits.[2]
-
Low Brightener Concentration: If using a hard gold bath with brighteners, their depletion can lead to a loss of brightness.
-
Metallic Impurities: Contamination with metals like lead, copper, or nickel can cause dullness.[5]
-
-
Corrective Actions:
-
Check and adjust the bath temperature to the recommended operating range.[2]
-
Measure the pH and adjust using appropriate acids or bases as recommended by the supplier.
-
Perform carbon filtration to remove organic contaminants.[1]
-
Analyze and replenish brightener concentrations based on supplier recommendations.
-
Use a Hull cell test to identify the effects of metallic contamination and consider dummy plating at low current density to remove impurities.[5]
-
Q4: The deposit is dark or "burnt," especially on the edges and corners. What should I do?
Burnt deposits are typically rough, dark, and powdery and occur in high-current-density areas.
-
Possible Causes:
-
Excessively High Current Density: This is the most common cause of burnt deposits.
-
Low Gold Concentration: A depleted gold concentration in the bath can lead to burning at normal current densities.
-
Insufficient Agitation: Poor solution flow fails to replenish gold ions in high-current-density areas quickly enough.
-
Low Bath Temperature: A lower temperature can decrease plating efficiency and promote burning.
-
-
Corrective Actions:
-
Reduce the total current or increase the number of parts being plated to lower the effective current density.
-
Analyze the gold concentration and replenish with this compound as needed.
-
Increase agitation to improve ion transport to the part's surface.
-
Verify and, if necessary, increase the bath temperature to within the specified range.
-
Data Presentation: Operating Parameters
The successful operation of a dicyanoaurate gold plating bath requires maintaining several key parameters within their optimal ranges. The tables below summarize these parameters and the effects of deviation.
Table 1: Alkaline Dicyanoaurate Bath Composition and Operating Conditions
| Parameter | Typical Range | Purpose & Effects of Deviation |
| This compound (as Au) | 1 - 20 g/L | Source of gold ions. Higher concentrations allow for faster plating rates. Lower concentrations can lead to "burning" at high current densities.[4] |
| Free Potassium Cyanide (KCN) | 1 - 15 g/L | Ensures anode corrosion and bath stability. Insufficient levels can cause anode passivation (non-dissolving). Excessive levels can lower cathode efficiency.[4] |
| pH | 9.0 - 13.0 | Critical for bath stability. A pH below 9.0 can lead to the formation of highly toxic hydrogen cyanide (HCN) gas. High pH is generally preferred for stability.[4][6] |
| Temperature | 25 - 60 °C | Improves conductivity and deposition rate. Higher temperatures can relieve stress in the deposit but may also decrease bath stability.[4] |
| Current Density | 0.1 - 10 mA/cm² | Controls the rate of deposition. High densities increase speed but can lead to rough, porous, or "burnt" deposits. Low densities produce smoother, denser films.[4] |
| Supporting Electrolyte | e.g., K₂HPO₄, K₂CO₃ | Increases solution conductivity and acts as a pH buffer. This contributes to more uniform current distribution and consistent deposit thickness.[4] |
Table 2: Troubleshooting Summary
| Defect | Common Cause | Parameter to Check |
| Uneven Deposit | Poor Agitation / Incorrect Current Density | Agitation Rate, Current Density |
| Poor Adhesion | Improper Substrate Cleaning | Pre-treatment Protocol, Bath Purity |
| Dull/Hazy Deposit | Organic Contamination / Incorrect pH | pH, Bath Purity (Carbon Treatment) |
| Burnt Deposit | Excessive Current Density | Current Density, Gold Concentration |
| Pitting | Particulate Matter / Hydrogen Gas | Filtration, Bath Purity |
Experimental Protocols
Regular analysis of the plating bath is crucial for maintaining deposit quality. The Hull cell test is a qualitative tool, while titrations provide quantitative data on key chemical components.
Protocol 1: Hull Cell Test
The Hull Cell is a miniature plating cell used to evaluate the condition of the plating bath across a range of current densities on a single test panel.
-
Objective: To qualitatively assess the plating bath for issues like brightness range, burning, dullness, and contamination.
-
Materials:
-
267 mL Hull cell
-
Anode corresponding to the plating process (e.g., platinized titanium for insoluble, or pure gold for soluble)
-
Polished brass or steel cathode panel
-
DC rectifier (0-10A, 0-12V)
-
Heater and agitator (to match production conditions)
-
Hull cell scale or ruler
-
-
Procedure:
-
Sample Collection: Obtain a representative sample of the plating bath.
-
Setup: Place the appropriate anode in the Hull cell.
-
Temperature & Agitation: Heat the solution in the cell to the production bath's operating temperature and apply similar agitation (e.g., air or mechanical).
-
Panel Preparation: Clean and activate a new cathode panel according to your standard pre-treatment process.
-
Plating: Place the clean panel in the cell. Connect the rectifier leads (positive to anode, negative to cathode). Apply a specified current (typically 1-3 Amperes) for a set time (usually 5-10 minutes).
-
Rinsing and Drying: After plating, immediately rinse the panel with DI water and dry it carefully.
-
Interpretation: Visually inspect the panel. The area closest to the anode represents the high-current-density region, while the area furthest away represents the low-current-density region. Compare the panel to standard panels to identify issues. A "burnt" high-current edge suggests the current is too high or gold is too low. Dullness in the low-current region may indicate metallic contamination.
-
Protocol 2: Titration for Free Cyanide
This procedure determines the concentration of free potassium cyanide (KCN) in the bath using a silver nitrate (B79036) titration.
-
Objective: To quantify the free cyanide concentration to ensure proper anode corrosion and bath stability.
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Iodide (KI) indicator solution (10%)
-
Ammonia solution (NH₄OH)
-
-
Procedure:
-
Pipette a precise volume (e.g., 5.0 mL) of the gold plating bath into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water.
-
Add 5 mL of 10% potassium iodide (KI) solution.
-
Titrate with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.
-
The endpoint is reached when the first permanent, faint white turbidity (opalescence) appears.
-
Record the volume of AgNO₃ used.
-
-
Calculation:
-
Free KCN (g/L) = (Volume of AgNO₃ in mL) x (Molarity of AgNO₃) x 13.02
-
Protocol 3: Titration for Gold Metal Concentration
This method can be used to determine the gold concentration after determining the free cyanide. It involves a potentiometric titration with silver nitrate.
-
Objective: To quantify the gold metal concentration in the bath.
-
Note: This is a more advanced method. Simpler methods like Atomic Absorption (AA) spectroscopy or X-ray Fluorescence (XRF) are often preferred for accuracy if available. A potentiometric titration can sequentially determine free cyanide and then the gold-cyanide complex.
-
Principle: After titrating the free cyanide, the continued addition of silver nitrate will precipitate the gold from the dicyanoaurate complex (Ag[Au(CN)₂]). The endpoint is detected by a sharp change in potential, measured with a silver electrode.
-
Procedure (Simplified Principle):
-
The titration is set up as for free cyanide but using a potentiometer with a silver indicator electrode.
-
The first inflection point on the titration curve corresponds to the free cyanide endpoint.
-
The second, typically larger, inflection point corresponds to the complete precipitation of the gold complex.
-
The volume of titrant between the first and second endpoints is used to calculate the gold concentration.
-
-
Calculation: The calculation depends on the stoichiometry of the reaction and the molarity of the titrant. It is recommended to follow a standardized analytical procedure, such as ASTM B488, for precise results.[5]
Visual Troubleshooting Workflow
The following diagrams illustrate a logical workflow for diagnosing and resolving common plating defects.
Caption: A logical workflow for troubleshooting common gold plating defects.
Caption: Decision tree for interpreting Hull cell test panel results.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM B488: Detailed Guide to Gold Coating Standards - Valence [valencesurfacetech.com]
- 3. mt.com [mt.com]
- 4. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold Plating Services | ASTM B488 & MIL-DTL-45204 [sharrettsplating.com]
Technical Support Center: Potassium Dicyanoaurate Electrodeposition
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of pH on potassium dicyanoaurate (KAu(CN)₂) electrodeposition. It is intended for researchers, scientists, and drug development professionals who utilize gold electroplating in their work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the electrodeposition process, with a focus on pH-related causes and solutions.
Issue 1: Discolored or Tarnished Gold Deposit (Reddish, Brownish, or Dark Spots)
-
Question: My gold deposit has a reddish or brownish hue and appears tarnished. What could be the cause and how can I fix it?
-
Answer: Discoloration in the gold deposit is often linked to incorrect pH levels in the plating bath or contamination. An optimal pH range for hard gold plating is typically 3.5-4.5.[1] Outside of this range, or in the presence of contaminants like sulfur compounds, tarnishing can occur.[1] Darkening or a bronzy look can also be an indication that the pH of your solution is getting too high.[2]
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your electroplating bath. Strips are not accurate enough for this purpose.[2]
-
Adjust pH:
-
Check for Contamination: Analyze the bath for metallic or organic impurities. Regular carbon treatment of the plating solution can help remove detrimental organic substances.
-
Bath Maintenance: Ensure regular filtration and chemical analysis of the plating bath to maintain its optimal composition.[4]
-
Issue 2: Poor Adhesion or Peeling of the Gold Layer
-
Question: The electrodeposited gold layer is peeling or flaking off the substrate. What is causing this adhesion failure?
-
Answer: Poor adhesion is most commonly caused by inadequate surface preparation of the substrate.[1] However, incorrect bath parameters, including pH, can also contribute to this issue.
Troubleshooting Steps:
-
Improve Surface Preparation:
-
Degreasing: Ensure the substrate is thoroughly cleaned to remove all oils, greases, and other organic residues. Ultrasonic cleaning in solvents like acetone (B3395972) and isopropanol (B130326) is recommended.[5]
-
Activation: The substrate surface must be properly activated to ensure good metallurgical bonding. This may involve an acid dip or a specific strike layer (e.g., nickel strike).[6]
-
-
Evaluate Plating Bath Conditions:
-
pH Control: Verify that the bath pH is within the recommended range for your specific application.
-
Current Density: Incorrect current density can lead to stressed deposits with poor adhesion. Operate within the recommended current density range.[1]
-
-
Inspect for Contaminants: Contaminants in the plating bath can interfere with the bonding between the substrate and the gold layer.
-
Issue 3: Uneven Plating Thickness
-
Question: The thickness of my gold deposit is not uniform across the substrate. How can I achieve a more even coating?
-
Answer: Uneven plating thickness can result from several factors, including improper current distribution, inadequate agitation, and incorrect bath chemistry.[7] The pH can influence the conductivity and throwing power of the bath, indirectly affecting thickness uniformity.
Troubleshooting Steps:
-
Optimize Current Density and Agitation: Adjust the current density to the recommended specifications.[1] Ensure proper and consistent agitation of the bath to maintain a uniform concentration of gold ions at the cathode surface.
-
Check Bath Composition: Verify the concentrations of this compound and any supporting electrolytes. Supporting electrolytes like phosphates or citrates improve conductivity and bath stability, contributing to more uniform current distribution.[8]
-
Anode and Rack Configuration: Ensure proper placement and configuration of anodes and the workpiece to promote even current distribution. Avoid sharp corners in the design of the part to be plated.[1]
-
Issue 4: Pitting or Pinholes in the Deposit
-
Question: My gold deposit has small pits or pinholes. What is the cause and solution?
-
Answer: Pitting and pinholes are often caused by the entrapment of hydrogen gas bubbles on the cathode surface or by particulate matter in the plating solution.[7] High current densities can promote hydrogen evolution, leading to these defects.[1] While not a direct cause, pH can influence hydrogen evolution kinetics.
Troubleshooting Steps:
-
Optimize Current Density: Lower the current density to reduce the rate of hydrogen evolution at the cathode.
-
Improve Agitation: Enhance bath agitation to dislodge any hydrogen bubbles that may adhere to the substrate surface.
-
Filter the Plating Bath: Regularly filter the solution to remove any suspended particles that could cause pinholes.
-
Check for Organic Contamination: Organic contaminants can increase the likelihood of pitting. Carbon treat the bath if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound electrodeposition?
A1: The optimal pH for this compound electrodeposition depends on the desired properties of the gold deposit and the specific application.
-
Alkaline Baths (pH 9-13): These are common for general-purpose gold plating. Higher pH values are generally preferred for bath stability and to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[5]
-
Acidic Baths (pH 3.5-5.0): These baths are used for producing hard gold deposits, often for electronic components. In this pH range, controlled co-deposition of hardening agents like cobalt or nickel is possible.[9]
-
Neutral Baths (pH 6-8.5): These are often preferred when plating on sensitive substrates like photoresists, as they do not contain free cyanide.[10]
Q2: What are the safety risks associated with incorrect pH in a cyanide gold plating bath?
A2: The primary safety risk is the formation of hydrogen cyanide (HCN), a highly toxic and potentially lethal gas. This occurs when the pH of the cyanide solution drops below 10.5.[11][12][13] It is crucial to maintain the pH in the alkaline range (typically above 11) to prevent the evolution of HCN gas.[11][14] Always work in a well-ventilated area and have appropriate safety measures in place when handling cyanide solutions.
Q3: How does pH affect the stability of the electroplating bath?
A3: pH is a critical parameter for maintaining the stability of a this compound electroplating bath.[5]
-
Low pH: In acidic conditions (below pH 3.1), the dicyanoaurate complex can become unstable.[9] More significantly, the formation of HCN at pH levels below 10.5 not only poses a safety hazard but also leads to a loss of cyanide from the bath, altering its chemical balance.[11]
-
High pH: While generally favoring bath stability, very high pH levels can influence the co-deposition of alloying metals and may affect the performance of additives like brighteners.[10]
Q4: Can pH affect the hardness and appearance of the gold deposit?
A4: Yes, pH has a significant impact on both the hardness and appearance of the gold deposit.
-
Hardness: For hard gold plating, an acidic pH (3.5-5.0) is necessary for the co-deposition of metals like cobalt or nickel, which increase the hardness and wear resistance of the deposit.[9] An increase in pH above 5.5 can virtually eliminate the co-deposition of cobalt.[10]
-
Appearance: The pH level can influence the grain structure of the deposited gold. Lower pH levels tend to produce finer grain structures, resulting in a brighter, more reflective surface.[15] Higher pH levels can lead to larger grain sizes and a less lustrous finish.[15]
Q5: How do I properly adjust the pH of my gold plating bath?
A5: To adjust the pH of your gold plating bath:
-
Measure the current pH using a calibrated pH meter.
-
To lower the pH , cautiously add a dilute acid solution, such as 10% citric acid or a proprietary pH-lowering salt solution.[2][3]
-
To raise the pH , carefully add a dilute alkaline solution, such as 10% potassium hydroxide (B78521).[3]
-
Add the adjusting solution in small increments and stir the bath thoroughly after each addition.
-
Allow the bath to stabilize for a few minutes before re-measuring the pH. Repeat the process until the desired pH is reached.
Data Presentation
Table 1: Effect of pH on this compound Electrodeposition Parameters
| pH Range | Typical Application | Effect on Deposit Properties | Bath Stability and Considerations |
| 3.5 - 5.0 | Hard Gold (Electronics) | - Hard, wear-resistant deposit due to co-deposition of Ni or Co.[9]- Fine-grained, bright appearance.[15] | - Risk of dicyanoaurate complex instability below pH 3.1.[9]- Requires careful control to maintain co-deposition rates.[10] |
| 5.5 - 8.0 | Pure Gold (Bonding) | - High purity (99.9%+) gold deposit.[9]- Softer deposit compared to acid gold. | - Generally stable.- Preferred for use with photoresists.[10] |
| 9.0 - 13.0 | General Purpose, Decorative | - Appearance can be bright or dull depending on additives.- Softer than acid gold deposits. | - High stability of the aurocyanide complex.[5]- Crucial to keep pH >10.5 to prevent toxic HCN gas formation. [11][12][13] |
Experimental Protocols
Protocol 1: Sample Preparation for Gold Electrodeposition
-
Degreasing: Submerge the substrate in an ultrasonic bath with acetone for 5-10 minutes, followed by isopropanol for 5-10 minutes to remove organic contaminants.[5]
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Activation: Dip the substrate in a suitable acid solution (e.g., 10% sulfuric acid) for 30-60 seconds to remove any oxide layers.
-
Rinsing: Rinse the substrate again with deionized water.
-
Strike Plating (if necessary): For certain substrates, a thin strike layer (e.g., nickel) is applied to improve adhesion of the final gold layer.
-
Final Rinse: A final rinse with deionized water before immersing in the gold plating bath.
Protocol 2: Preparation of an Alkaline this compound Electroplating Bath
-
Dissolve Salts: In a clean beaker with deionized water, dissolve the required amount of a supporting electrolyte and pH buffer, such as Dibasic Potassium Phosphate (K₂HPO₄) (e.g., 20-30 g/L).[5]
-
Add Cyanide: Dissolve Potassium Cyanide (KCN) (e.g., 10-20 g/L) to provide free cyanide for bath stability and anode corrosion.[5]
-
Add Gold Salt: Slowly add the this compound (KAu(CN)₂) (e.g., 8-12 g/L) and stir until fully dissolved.[5]
-
Adjust Volume: Add deionized water to reach the final desired volume.
-
Check and Adjust pH: Use a calibrated pH meter to check the pH. Adjust the pH to the desired range (e.g., 11-12.5) by adding small amounts of potassium hydroxide (to increase pH) or a suitable acid like phosphoric acid (to decrease pH).[5]
-
Heat to Operating Temperature: Heat the bath to the desired operating temperature (e.g., 25-60 °C).[5]
Visualizations
Caption: Troubleshooting workflow for common gold electrodeposition defects.
Caption: General experimental workflow for this compound electrodeposition.
References
- 1. Troubleshooting Common Issues with Hard Gold Plating: A Practical Guide for Engineers [allpcb.com]
- 2. youtube.com [youtube.com]
- 3. cooksongold.com [cooksongold.com]
- 4. Troubleshooting Common Issues in PCB Gold Finger Plating: A Practical Guide [allpcb.com]
- 5. benchchem.com [benchchem.com]
- 6. finishing.com [finishing.com]
- 7. proplate.com [proplate.com]
- 8. proplate.com [proplate.com]
- 9. nmfrc.org [nmfrc.org]
- 10. politesi.polimi.it [politesi.polimi.it]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. Barben Analytical | Gold Processing: Cyanide Leach Process (pH/ORP) [barbenanalytical.com]
- 13. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 14. library.e.abb.com [library.e.abb.com]
- 15. proplate.com [proplate.com]
Technical Support Center: Gold Nanoparticle Synthesis Using Potassium Dicyanoaurate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selection of reducing agents for the synthesis of gold nanoparticles (AuNPs) from potassium dicyanoaurate(I) (K[Au(CN)₂]).
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents used for AuNP synthesis from this compound?
While chloroauric acid (HAuCl₄) is a more common precursor, K[Au(CN)₂] can be used to synthesize AuNPs.[1] Common classes of reducing agents applicable to gold salts include borohydrides, citrates, and other agents like ascorbic acid.[2][3][4][5]
-
Strong Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a strong reducing agent that facilitates a rapid reduction of gold ions, typically producing smaller nanoparticles (~4 nm).[3][6]
-
Mild Reducing Agents: Sodium citrate (B86180) is a mild reducing agent and also acts as a capping agent to stabilize the formed nanoparticles.[3][7] The reaction with citrate often requires elevated temperatures (boiling) to proceed effectively.[7][8]
-
Other Reducing Agents: Ascorbic acid and hydroxylamine-o-sulfonic acid have also been used, particularly in seed-mediated growth methods to achieve different sizes and shapes.[2][3]
Q2: How does the choice and concentration of the reducing agent affect nanoparticle size and shape?
The choice and concentration of the reducing agent are critical parameters for controlling the final nanoparticle characteristics.
-
Strength of Reducing Agent: Stronger reducing agents like NaBH₄ lead to a fast nucleation rate, resulting in a larger number of small nuclei and ultimately smaller nanoparticles.[3][6] Milder agents like sodium citrate reduce the gold ions more slowly, allowing for simultaneous nucleation and growth, which can produce larger particles.[3][9]
-
Concentration: The concentration of the reducing agent directly influences the size of the AuNPs. For mild reducing agents like sodium citrate, increasing the citrate-to-gold ratio generally leads to smaller nanoparticles because more citrate is available to stabilize a larger number of smaller particles.[10] For green synthesis using caffeic acid, increasing the concentration of the reducing agent led to smaller AuNPs due to the stabilizing effect of the oxidized product.[11]
Q3: What is the role of pH during the synthesis?
The pH of the reaction medium is a critical factor that can significantly influence the size, concentration, and stability of the resulting AuNPs.
-
Effect on Reducing Agent: The reducing power of some agents, like ascorbic acid, can be pH-dependent. Alkaline conditions can increase the reactivity of L-ascorbic acid, leading to the formation of smaller nanoparticles.[12]
-
Particle Stability and Size: For citrate reduction, the pH affects both the reaction yield and particle monodispersity.[13] A pH around 5.0-5.3 has been shown to be optimal for producing highly monodisperse, spherical gold nanoparticles with a higher concentration compared to more acidic conditions (e.g., pH 4.7).[13] In some biological synthesis methods, smaller nanoparticles are typically formed in neutral or alkaline mediums compared to acidic ones.[14]
-
Aggregation: Extreme pH values can lead to nanoparticle aggregation. For instance, a very high pH of 14 has been observed to cause precipitation of gold nanoparticles.[14]
Q4: What are the safety considerations when working with this compound?
This compound is a highly toxic compound due to its cyanide content.[15] Extreme caution must be exercised.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[15]
-
Acidic Conditions: NEVER mix this compound with acids. This will release highly toxic hydrogen cyanide (HCN) gas, which can be lethal.[16][17] All reactions should be performed in a well-ventilated fume hood.[16][17]
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of all waste containing cyanide in accordance with institutional and national safety regulations for hazardous chemical waste.
Troubleshooting Guide
Problem: The final solution is black or contains a visible precipitate instead of being a ruby-red color.
-
Possible Cause: This indicates uncontrolled aggregation and precipitation of gold. The nanoparticles have clumped together instead of remaining as a stable colloid.
-
Solutions:
-
Check Stabilizer Concentration: Ensure an adequate amount of stabilizing agent (e.g., sodium citrate) is present. The stabilizer is crucial for capping the nanoparticles and preventing agglomeration.[18]
-
Control Reaction Rate: A reaction that is too fast can lead to aggregation. If using a strong reducing agent like NaBH₄, consider performing the reaction at a lower temperature (e.g., in an ice bath) to slow down the nucleation and growth process.[3][4]
-
Verify pH: The pH of the solution can affect particle stability. Extreme pH levels can disrupt the stabilizing layer. Ensure the pH is within the optimal range for your chosen protocol.[19]
-
Ensure Clean Glassware: Contaminants on the glassware can act as nucleation sites, leading to uncontrolled growth and aggregation. Meticulously clean all glassware before use.[9]
-
Problem: The nanoparticle size is incorrect or the size distribution is too broad (polydisperse).
-
Possible Cause: The balance between the nucleation and growth phases of nanoparticle formation was not properly controlled. A broad UV-Vis spectrum is often indicative of a polydisperse sample.
-
Solutions:
-
Adjust Reducing Agent Ratio: The ratio of the reducing agent to the gold precursor is a key factor in controlling size. Experiment with different ratios to target the desired size.[10]
-
Modify Temperature: Temperature affects the kinetics of the reaction. For citrate reduction, maintaining a consistent and rolling boil is important for monodispersity.[8][9] Lower temperatures can help control the rate of formation.[8]
-
Control Addition Rate: The speed at which the reducing agent is added can impact the final size distribution. A rapid addition to a boiling solution promotes fast, uniform nucleation, which is essential for creating monodisperse nanoparticles.[9]
-
Optimize pH: The pH can influence both the size and monodispersity. For citrate reduction, a pH greater than 6 has been associated with more monodisperse AuNPs.[20]
-
Problem: The reaction is very slow or does not initiate (no color change).
-
Possible Cause: The reducing agent may be too weak under the current reaction conditions, or it may have degraded.
-
Solutions:
-
Increase Temperature: Mild reducing agents like sodium citrate often require high temperatures (boiling) to effectively reduce Au(I) or Au(III) ions.[7]
-
Use a Fresh Reducing Agent Solution: Some reducing agents, like sodium citrate and especially sodium borohydride, are not stable in solution for long periods. It is best to use freshly prepared solutions for each synthesis.[4][9]
-
Check pH: The reducing potential of some agents is pH-dependent. Ensure the pH of your reaction medium is appropriate to activate your chosen reducing agent.[12]
-
Data Presentation
Table 1: Effect of Reducing Agent on AuNP Synthesis (from HAuCl₄ precursor)
| Reducing Agent | Typical AuNP Size Range (nm) | Key Characteristics | Reference |
| Sodium Borohydride (NaBH₄) | 3 - 5 | Strong reducer, fast reaction, forms small nanoparticles.[3][6] | [3][6] |
| Sodium Citrate | 15 - 150 | Mild reducer, also acts as a stabilizer, requires heat.[3][21] | [3][21] |
| Ascorbic Acid | Varies (used in seeding) | Mild reducer, often used for anisotropic shapes.[2] | [2] |
| Hydroxylamine-o-sulfonic acid | > 30 | Very weak reducer, used for larger particles at room temp.[3] | [3] |
Table 2: Influence of pH on AuNP Synthesis (Citrate Reduction)
| pH | AuNP Concentration | Size & Morphology | Zeta Potential (mV) | Reference |
| 4.7 | 1.29 nM | Detrimental to polydispersity | - | [13] |
| 5.0 | ~1.8 nM (estimated) | Highly monodisperse, spherical | -44.9 ± 5.1 | [13] |
| 5.3 | 2.40 nM | Highly monodisperse, spherical | -45.7 ± 7.6 | [13] |
Experimental Protocols
Protocol 1: Synthesis of Small AuNPs (~4 nm) using Sodium Borohydride
This protocol is adapted from methods using HAuCl₄ and illustrates the use of a strong reducing agent. Adjustments may be needed for a K[Au(CN)₂] precursor.
-
Preparation: Prepare a 0.25 mM solution of the gold precursor (e.g., K[Au(CN)₂]) in ultrapure water. Prepare a separate, ice-cold 100 mM solution of sodium borohydride (NaBH₄). Note: NaBH₄ solution should be made fresh immediately before use.
-
Reaction Setup: In a clean flask, place 150 mL of the gold precursor solution. Add 0.22 mL of a 340 mM sodium citrate solution to act as a stabilizer. Place the flask in an ice bath and stir vigorously.
-
Reduction: While stirring, rapidly inject 0.375 mL of the ice-cold 100 mM NaBH₄ solution.
-
Observation: An immediate color change from colorless/pale yellow to a deep red-orange should occur, indicating the formation of AuNPs.
-
Stabilization: Continue stirring the solution for 1-2 hours to ensure the reaction is complete and the nanoparticles are stable.
(Based on methodology described for HAuCl₄ in[3])
Protocol 2: Synthesis of Larger AuNPs (~15-20 nm) using Sodium Citrate
This protocol is adapted from the well-known Turkevich method using HAuCl₄.
-
Preparation: Prepare a 1.0 mM solution of the gold precursor (e.g., K[Au(CN)₂]) and a 1% w/v solution of trisodium (B8492382) citrate dihydrate.
-
Reaction Setup: In a clean Erlenmeyer flask with a stir bar, add 20 mL of the 1.0 mM gold precursor solution. Place the flask on a stirring hotplate.
-
Heating: Heat the solution to a rolling boil while stirring continuously.
-
Reduction: Once the solution is boiling, quickly add 2 mL of the 1% trisodium citrate solution.
-
Observation: The solution will gradually change color, typically from colorless to blue/gray and finally to a deep, ruby-red.
-
Completion: Continue heating and stirring for approximately 10-15 minutes until the color change is complete. Then, remove the flask from the heat and allow it to cool to room temperature while still stirring.
(Based on methodology described for HAuCl₄ in[9])
Visualizations
Caption: General workflow for synthesizing gold nanoparticles.
Caption: Simplified mechanism of AuNP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. confer.cz [confer.cz]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration Effect of Reducing Agents on Green Synthesis of Gold Nanoparticles: Size, Morphology, and Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 13. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. This compound | Gold Electrodeposition & Synthesis [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Size-controlled synthesis of monodispersed gold nanoparticles via carbon monoxide gas reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cyanide Waste from Potassium Dicyanoaurate Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing cyanide waste generated from processes involving potassium dicyanoaurate, K[Au(CN)₂]. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a high pH when handling and treating cyanide waste? A1: Maintaining a high pH (typically above 10.5) is the most critical safety measure.[1] In acidic or even neutral conditions, the cyanide anion (CN⁻) reacts to form highly toxic and volatile hydrogen cyanide (HCN) gas.[2][3] Keeping the solution strongly alkaline ensures that cyanide remains in its ionic, non-volatile form, preventing accidental inhalation exposure.[2]
Q2: What are the primary methods for treating cyanide waste in a laboratory setting? A2: The most common and effective methods for laboratory-scale cyanide destruction are chemical oxidation processes, including alkaline chlorination and hydrogen peroxide treatment.[4] Other methods like precipitation, adsorption on activated carbon, and ion exchange are also used, particularly for recovery or polishing steps.[5][6]
Q3: What is the difference between "free," "WAD," and "total" cyanide? A3: These terms describe different forms of cyanide in a solution.
-
Free Cyanide: Refers to the cyanide ion (CN⁻) and molecular hydrogen cyanide (HCN).
-
Weak Acid Dissociable (WAD) Cyanide: Includes free cyanide plus cyanides complexed with metals like zinc, cadmium, and copper, which can be liberated under weakly acidic conditions.[7]
-
Total Cyanide: Encompasses all cyanide forms, including WAD cyanides and very stable strong acid dissociable (SAD) complexes with metals like iron (e.g., ferrocyanide), cobalt, and gold.[5] Different treatment methods have varying effectiveness against each type.[4]
Q4: How should I store cyanide waste before treatment? A4: Cyanide waste must be collected and stored separately from all other waste streams, especially acidic wastes.[3] Containers must be clearly labeled as "Hazardous Waste - Cyanide" and include the warning "No Acids."[3] They should be tightly sealed and stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3][8] Due to its acute toxicity, cyanide is often classified as a P-listed waste, which has stringent accumulation limits (e.g., a maximum of one quart).[9][10]
Q5: Can I dispose of treated cyanide waste down the drain? A5: No. Even after treatment, the effluent must be tested to ensure cyanide concentrations are below regulated limits. The treated solution may also contain regulated metals that precipitated during the process. All waste, including treated effluent and precipitated sludge, should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[11][12]
Troubleshooting Guides
Problem 1: Cyanide destruction is incomplete after treatment.
-
Q: My final analysis shows residual cyanide above the target limit after performing an oxidation treatment. What went wrong?
-
A1: Incorrect pH. The efficiency of oxidative treatments is highly pH-dependent. For alkaline chlorination, the first stage requires a pH of 10 or higher.[2][13] For hydrogen peroxide, the optimal range is typically pH 9-10.[8][11] If the pH drops, the reaction rate slows significantly. Ensure pH is monitored and controlled throughout the reaction.
-
A2: Insufficient Oxidant. The amount of oxidant required is stoichiometric to the amount of cyanide and other reactive species in the waste. If you have underestimated the initial cyanide concentration or if other compounds (cyanicides) are consuming the oxidant, destruction will be incomplete.[14] Try adding a small excess of the oxidizing agent. For example, a 20% excess of hydrogen peroxide can increase the reaction rate.[8]
-
A3: Low Temperature or Short Reaction Time. Chemical reactions slow down at lower temperatures. Most protocols assume ambient room temperature (around 25°C). For hydrogen peroxide oxidation, increasing the temperature from 25°C to 50°C can cut the reaction time in half.[8] Ensure you are allowing adequate retention time for the reaction to complete, which can be from 15 minutes to over an hour depending on the method and concentration.[8][13]
-
A4: Presence of Strong Metal-Cyanide Complexes. Standard alkaline chlorination or hydrogen peroxide treatments are less effective against strong complexes like ferrocyanide ([Fe(CN)₆]⁴⁻).[5][15] These may require more advanced oxidation processes (e.g., UV-H₂O₂) or can be removed via precipitation using reagents like ferrous sulfate (B86663) or specialized quaternary ammonium (B1175870) salts.[5][15]
-
Problem 2: The pH of the solution is difficult to maintain during treatment.
-
Q: I add caustic to raise the pH, but it keeps dropping during the oxidation process. Why?
-
A: Oxidant Chemistry. The addition of certain oxidizing agents can lower the pH. For example, the hydrolysis of cyanogen (B1215507) chloride (an intermediate in chlorination) produces H⁺ ions.[4] Chlorine gas addition also creates acidity that must be corrected.[16] This requires continuous or periodic addition of a base (e.g., NaOH) to maintain the target pH. Using a pH controller and automated dosing system is recommended for this reason.[13]
-
Problem 3: My ORP reading is unstable or does not reach the target setpoint.
-
Q: I am using an Oxidation-Reduction Potential (ORP) sensor to monitor the reaction, but the reading is erratic. What should I do?
-
A1: Incorrect Electrode Material. For cyanide solutions, a gold electrode is recommended for the ORP sensor instead of the more common platinum.[2][16] Platinum can catalyze side reactions on the electrode surface, leading to inaccurate and unstable readings.[2]
-
A2: Poor pH Control. ORP is highly dependent on pH. An unstable pH will lead to an unstable ORP reading.[17] Stabilize the pH first, and the ORP reading should become more consistent.
-
A3: Sensor Fouling or Damage. The ORP sensor can become coated with precipitates or oils from the waste solution. Clean the electrode according to the manufacturer's instructions. If the problem persists, the sensor may need replacement.
-
Problem 4: I see a color change or unexpected precipitate when adding reagents.
-
Q: When I added a copper catalyst for the hydrogen peroxide method, the solution turned blue-green and a solid formed. Is this normal?
-
A: Metal Precipitation. This is likely the precipitation of copper. If your waste stream contains iron cyanide complexes (ferrocyanide), the added copper can precipitate as a copper-iron-cyanide complex, removing the catalyst from the solution and potentially inhibiting the reaction.[1] Similarly, adding ferrous sulfate to precipitate ferrocyanide will form a characteristic blue precipitate (Prussian blue).[14]
-
Data Presentation: Comparison of Cyanide Treatment Methods
The following tables summarize key operational parameters and performance metrics for common laboratory-scale cyanide destruction methods.
Table 1: Operating Parameters for Chemical Oxidation Methods
| Parameter | Alkaline Chlorination (Two-Stage) | Hydrogen Peroxide (H₂O₂) Oxidation |
| Target Cyanide | Free & WAD Cyanide | Free & WAD Cyanide |
| Stage 1 pH | ≥ 10.0[2][13] | 9.0 - 10.0[8][11] |
| Stage 1 ORP | ~ +250 to +450 mV[13][17] | Monitored, but less critical than pH |
| Stage 2 pH | 8.5 - 9.0[13] | N/A (Can be lowered for cyanate (B1221674) hydrolysis) |
| Stage 2 ORP | ~ +600 mV[16] | N/A |
| Reagent Stoichiometry | ~2.75 parts Cl₂ per part CN⁻ (to CNO⁻) | ~1.26 parts H₂O₂ per part CN⁻[8] |
| Catalyst | None required | Copper (Cu²⁺) at 5-50 mg/L is common to increase rate[8] |
| Typical Reaction Time | Stage 1: 15-30 min; Stage 2: 10-15 min[13][16] | 1-3 hours (uncatalyzed); <1 hour (catalyzed/heated)[8] |
| Primary Byproduct | Cyanate (CNO⁻), then CO₂ and N₂ | Cyanate (CNO⁻)[8] |
Table 2: Performance and Considerations
| Feature | Alkaline Chlorination | Hydrogen Peroxide (H₂O₂) | Ferrous Sulfate Precipitation |
| Efficiency | High for Free/WAD cyanide. Can achieve <0.1 mg/L. | High for Free/WAD cyanide. Can achieve <0.1 mg/L. | Moderate. Often used for SAD cyanides (e.g., ferrocyanide).[10] |
| Effectiveness on SAD CN | Ineffective against ferrocyanide.[5] | Ineffective against ferrocyanide without UV activation.[8][15] | Effective. Precipitates ferrocyanide as Prussian blue.[14] |
| Safety Concerns | Forms toxic intermediate (cyanogen chloride) if pH drops.[18] | Safer; no highly toxic intermediates.[15] | Generates a large volume of metal sludge. |
| Cost | Reagents are generally inexpensive, but usage can be high.[4] | Can be more expensive, especially if high concentrations are needed. | Ferrous sulfate is inexpensive. |
| Sludge Generation | Minimal unless precipitating metals. | Minimal. | High. The resulting sludge requires disposal. |
| Ideal Application | Treating moderate to high concentrations of Free/WAD cyanide. | Treating low to moderate concentrations; situations where chlorine is undesirable. | Polishing step to remove strong iron-cyanide complexes. |
Experimental Protocols
Caution: All work with cyanide must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8] An emergency cyanide response kit should be readily available.
Protocol 1: Batch Treatment by Alkaline Chlorination (Two-Stage)
This protocol is for the complete destruction of cyanide to carbon dioxide and nitrogen.
-
Preparation:
-
Place the cyanide waste solution in a suitable beaker or reaction vessel on a magnetic stir plate within a chemical fume hood. Begin stirring.
-
Insert a calibrated pH probe and a gold-electrode ORP probe into the solution.[2]
-
-
Stage 1: Oxidation of Cyanide to Cyanate
-
Slowly add 5 M sodium hydroxide (B78521) (NaOH) solution to raise the pH of the waste to between 10.5 and 11.0. This step is critical to prevent the release of HCN gas. [13]
-
Once the pH is stable, begin the slow, dropwise addition of a 12.5% sodium hypochlorite (B82951) (bleach) solution.
-
Monitor both the pH and ORP. Continue adding NaOH as needed to maintain the pH above 10. The addition of hypochlorite will tend to lower the pH.[17]
-
Continue adding sodium hypochlorite until the ORP reading stabilizes at a minimum of +400 mV.[16]
-
Allow the solution to react for at least 30 minutes after the target ORP is reached.[13]
-
-
Stage 2: Oxidation of Cyanate to CO₂ and N₂
-
Final Steps:
-
Turn off the stirrer and allow any precipitated metal hydroxides to settle.
-
Test a sample of the supernatant for total cyanide using an approved analytical method to confirm destruction is complete.
-
Manage the entire batch (liquid and any sludge) as hazardous waste for collection by EH&S.
-
Protocol 2: Batch Treatment by Hydrogen Peroxide Oxidation
This protocol converts cyanide to the less toxic cyanate.
-
Preparation:
-
Place the cyanide waste solution in a beaker on a magnetic stir plate in a chemical fume hood. Begin stirring.
-
Insert a calibrated pH probe.
-
If the waste does not contain copper, prepare a copper sulfate (CuSO₄) catalyst solution (e.g., 1 g/L).
-
-
Reaction Setup:
-
Slowly add 5 M sodium hydroxide (NaOH) to adjust the waste solution pH to between 9.5 and 10.0.[8]
-
If using a catalyst, add the CuSO₄ solution until the concentration of Cu²⁺ in the waste is approximately 30-50 mg/L.[8][11]
-
Based on the estimated cyanide concentration, calculate the required volume of 30% hydrogen peroxide (H₂O₂). The stoichiometric requirement is approximately 1.13 g of 30% H₂O₂ per gram of CN⁻. A 20-50% excess is recommended.
-
-
Oxidation:
-
Slowly and carefully add the calculated volume of 30% H₂O₂ to the stirring solution. The reaction can be exothermic, so add it in small portions to control any temperature increase.
-
Monitor the pH and add NaOH as needed to maintain it in the 9.5-10.0 range.
-
Allow the solution to react for 1-2 hours. The reaction is complete when bubbling (oxygen off-gassing from H₂O₂ decomposition) subsides.
-
-
Final Steps:
-
Test a sample of the solution for residual cyanide to confirm treatment efficacy.
-
Manage the entire batch as hazardous waste for collection by EH&S.
-
Visualizations (Graphviz)
Workflow for Cyanide Waste Treatment
Caption: General experimental workflow for the batch treatment of cyanide waste.
Chemical Pathway for Alkaline Chlorination
Caption: Simplified reaction pathway for the two-stage alkaline chlorination of cyanide.
Troubleshooting Flowchart: Incomplete Destruction
Caption: A logical flowchart for troubleshooting incomplete cyanide destruction.
References
- 1. maelgwynafrica.com [maelgwynafrica.com]
- 2. yokogawa.com [yokogawa.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. hubbardhall.com [hubbardhall.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 7. alsglobal.com [alsglobal.com]
- 8. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 9. emerson.com [emerson.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 911metallurgist.com [911metallurgist.com]
- 13. cdn.hach.com [cdn.hach.com]
- 14. deswater.com [deswater.com]
- 15. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 16. Oxidation Monitoring in the Cyanide Wastewater Treatment Process | Yokogawa Thailand [yokogawa.com]
- 17. hanang-instrument.com [hanang-instrument.com]
- 18. sensorex.com [sensorex.com]
Validation & Comparative
A Comparative Guide to Potassium Dicyanoaurate and Sodium Dicyanoaurate in Gold Electroplating
For Researchers, Scientists, and Drug Development Professionals
In the realm of precision metal finishing, particularly in fields such as microelectronics, medical device manufacturing, and scientific instrumentation, the choice of electrolyte in gold electroplating is a critical determinant of the final product's quality and performance. Among the most established and widely utilized electrolytes are cyanide-based gold solutions, primarily employing either potassium dicyanoaurate (K[Au(CN)₂]) or sodium dicyanoaurate (Na[Au(CN)₂]). Both compounds serve as the source of the essential dicyanoaurate(I) ion, [Au(CN)₂]⁻, which is the active species reduced to metallic gold at the cathode.
This guide provides an objective comparison of this compound and sodium dicyanoaurate, delving into their chemical and physical properties, performance in electroplating baths, and the subtle but significant ways in which the choice of the cation—potassium (K⁺) versus sodium (Na⁺)—can influence the electrodeposition process. The information presented herein is supported by established principles of electrochemistry and available data to assist researchers and professionals in making informed decisions for their specific applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these two gold salts is essential for their effective use in electroplating. While both are white, water-soluble solids that provide the [Au(CN)₂]⁻ complex, differences in their molecular weight, solubility, and the properties of their respective cations can have practical implications for bath preparation and performance.
| Property | This compound | Sodium Dicyanoaurate |
| Chemical Formula | K[Au(CN)₂] | Na[Au(CN)₂] |
| Molecular Weight | 288.10 g/mol | 271.99 g/mol |
| Gold Content (% by weight) | ~68.3% | ~72.4% |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility in Water | High | High |
| Cation | Potassium (K⁺) | Sodium (Na⁺) |
| Ionic Radius of Cation | 138 pm | 102 pm |
| Molar Conductivity of Cation (at infinite dilution, 25 °C) | 73.5 cm² S mol⁻¹ | 50.1 cm² S mol⁻¹ |
Performance in Electroplating
The performance of an electroplating bath is a multifaceted issue, encompassing bath stability, conductivity, current efficiency, deposition rate, and the physical and chemical properties of the resulting gold deposit. While direct, side-by-side comparative studies of potassium and sodium dicyanoaurate baths under identical conditions are scarce in publicly available literature, a comparison can be drawn based on fundamental electrochemical principles and anecdotal evidence from the plating industry. This compound is more commonly cited and used in formulations.[1][2][3]
Bath Composition and Stability
Both potassium and sodium dicyanoaurate are used to formulate stable cyanide-based gold electroplating baths.[4] A typical bath composition includes the gold salt, a conducting salt (often the corresponding alkali cyanide, i.e., KCN or NaCN), and a buffering agent to maintain the desired pH.[5] The stability of the dicyanoaurate complex is a key factor in achieving controlled and high-quality gold deposition.[5]
Conductivity
The overall conductivity of the electroplating bath is influenced by the mobility of all ions present. The potassium ion (K⁺) has a higher ionic mobility than the sodium ion (Na⁺). This suggests that a potassium-based bath may exhibit slightly higher conductivity than a sodium-based bath at the same molar concentration, potentially leading to lower bath resistance and reduced power consumption.
Current Efficiency and Deposition Rate
Cathode current efficiency is the ratio of the actual amount of metal deposited to the theoretical amount predicted by Faraday's law. While the primary electrochemical reaction is the reduction of the [Au(CN)₂]⁻ ion, side reactions such as hydrogen evolution can reduce the overall efficiency. The choice of cation can influence the structure of the electrochemical double layer at the cathode surface, which in turn can affect the kinetics of both gold deposition and hydrogen evolution.[6][7][8] Although specific comparative data is limited, it is plausible that the different cations could lead to minor variations in current efficiency. The deposition rate is directly proportional to the current density and the current efficiency.
Deposit Properties
The properties of the electrodeposited gold, such as hardness, brightness, and internal stress, are influenced by the bath composition, operating parameters, and the presence of additives. The nature of the cation can play a role in the crystal growth and morphology of the deposit. It has been observed in other electrochemical systems that different alkali metal cations can influence the structure and properties of the deposited material.[8] In practice, potassium-based solutions have been historically favored, which may suggest perceived benefits in deposit characteristics, though this is not definitively documented in comparative studies.[1]
Experimental Protocols
To quantitatively evaluate and compare the performance of gold electroplating baths formulated with either potassium or sodium dicyanoaurate, a standardized set of experimental protocols is essential.
Hull Cell Test
The Hull cell test is a valuable qualitative method for evaluating the performance of a plating bath over a range of current densities on a single test panel.
Methodology:
-
Bath Preparation: Prepare a 267 mL sample of the gold electroplating bath to be tested. Ensure the temperature and pH are adjusted to the desired operating conditions.
-
Cell Setup: Place a clean, appropriate anode (e.g., platinized titanium or stainless steel) in the Hull cell. Insert a polished and cleaned brass or steel Hull cell panel as the cathode.
-
Plating: Apply a specific total current (e.g., 1 A) for a set duration (e.g., 5 minutes).
-
Analysis: After plating, rinse and dry the panel. The appearance of the deposit across the panel corresponds to different current densities (high current density at the end closer to the anode, low current density at the farther end). This allows for visual assessment of the bright plating range, burning, dullness, and throwing power.
Cathode Current Efficiency Measurement
This protocol provides a quantitative measure of the efficiency of the gold deposition process.
Methodology:
-
Cathode Preparation: Use a pre-cleaned and weighed cathode of a known surface area (e.g., a copper or brass panel).
-
Electroplating: Immerse the cathode in the test bath alongside an appropriate anode. Pass a constant current (measured with a calibrated ammeter) for a precise duration (measured with a timer).
-
Post-Plating Analysis: After plating, carefully rinse the cathode with deionized water, dry it thoroughly, and reweigh it to determine the mass of gold deposited.
-
Calculation:
-
Theoretical Mass (m_theoretical): Calculated using Faraday's Law: m_theoretical = (I * t * M) / (n * F) where:
-
I = current in Amperes
-
t = time in seconds
-
M = molar mass of gold (196.97 g/mol )
-
n = number of electrons in the reduction reaction (1 for [Au(CN)₂]⁻)
-
F = Faraday's constant (96485 C/mol)
-
-
Actual Mass (m_actual): Determined by the weight difference of the cathode before and after plating.
-
Current Efficiency (%): Current Efficiency = (m_actual / m_theoretical) * 100
-
Visualizations
Electrochemical Reactions
The fundamental electrochemical processes occurring at the anode and cathode in a dicyanoaurate electroplating bath are illustrated below.
Caption: Electrochemical reactions at the anode and cathode.
Experimental Workflow for Bath Evaluation
The logical flow for a comprehensive evaluation of a gold electroplating bath is depicted in the following diagram.
Caption: Workflow for evaluating gold electroplating baths.
Conclusion
Both this compound and sodium dicyanoaurate serve as effective sources of gold for cyanide-based electroplating. The choice between them may come down to subtle differences in bath conductivity, historical preference, and potentially minor effects on deposit characteristics that would require direct, controlled comparative studies to fully elucidate. This compound remains the more commonly referenced salt in technical literature. For researchers and professionals aiming to optimize their gold electroplating processes, a thorough evaluation using standardized methodologies such as Hull cell testing and current efficiency measurements is paramount. This allows for the empirical determination of the ideal bath composition and operating parameters for a given application, regardless of the specific alkali metal cation in the dicyanoaurate salt.
References
- 1. finishingandcoating.com [finishingandcoating.com]
- 2. Galvanische Abscheidung bestimmter Metalle von MicroChemicals GmbH [microchemicals.com]
- 3. nmfrc.org [nmfrc.org]
- 4. US4340451A - Method of replenishing gold/in plating baths - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkali Metal Cations Impact the Selectivity of Radical‐Mediated Electrochemical C─H Chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural distortion by alkali metal cations modulates the redox and electronic properties of Ce3+ imidophosphorane complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gold Precursors: HAuCl₄ vs. KAu(CN)₂ for Gold Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the synthesis of gold nanoparticles (AuNPs) is a critical first step for a multitude of applications, from diagnostics to therapeutic delivery. The choice of the gold precursor is a foundational decision that dictates the resulting nanoparticles' physicochemical properties, surface chemistry, and ultimately, their biological performance. This guide provides an objective comparison between the two most common gold precursors: tetrachloroauric acid (HAuCl₄) and potassium dicyanoaurate(I) (K[Au(CN)₂]), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a gold precursor significantly impacts the synthesis process and the characteristics of the resulting nanoparticles. HAuCl₄ is the most widely used precursor due to its versatility and the vast body of established protocols. In contrast, KAu(CN)₂ is a less common alternative that offers unique surface properties but presents considerable safety challenges.
| Feature | Tetrachloroauric Acid (HAuCl₄) | This compound(I) (K[Au(CN)₂]) |
| Common Reducing Agents | Sodium Citrate (B86180), Sodium Borohydride (B1222165), Ascorbic Acid, Plant Extracts[1][2][3][4] | Glycine, Sodium Borohydride, Oxalic Acid[5][6] |
| Typical Nanoparticle Size | 2 - 100 nm[5] | 10 - 200 nm[5] |
| Key Advantages | Well-established, highly versatile methods (e.g., Turkevich, Brust-Schiffrin); extensive literature; good control over particle size and shape.[1][5][7] | Potential for unique surface properties through in-situ cyanide functionalization.[5] |
| Key Disadvantages | Standard chemical hazards associated with a strong acid.[8] | High toxicity of cyanide; less common method with limited established protocols; risk of generating highly toxic hydrogen cyanide (HCN) gas if acidified.[5][9] |
| Biocompatibility Profile | Generally considered biocompatible and non-toxic when synthesized with capping agents like citrate.[10][11] | Significant concerns due to potential residual cyanide, requiring extensive purification and validation for biological applications.[5][12] |
Experimental Protocols and Workflows
The methodologies for synthesizing AuNPs differ significantly between HAuCl₄ and KAu(CN)₂, reflecting their distinct chemical properties and safety profiles.
HAuCl₄ Synthesis: The Turkevich Method
The Turkevich method is a classic, simple, and effective protocol for producing monodisperse spherical AuNPs.[1] It relies on the reduction of HAuCl₄ by sodium citrate, which also acts as a capping agent to stabilize the nanoparticles.[7]
Experimental Workflow Diagram
Caption: Workflow for AuNP synthesis via the Turkevich method using HAuCl₄.
Detailed Protocol:
-
Preparation: Rinse all glassware thoroughly with aqua regia (3:1 HCl:HNO₃) and then deionized water to remove any impurities that could interfere with nucleation.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, add 20 mL of a 1.0 mM HAuCl₄ solution.[1] Place a magnetic stir bar in the flask and set it on a stirring hot plate.
-
Heating: Bring the solution to a vigorous, rolling boil while stirring.[1]
-
Reduction: To the rapidly stirred, boiling solution, quickly inject 2 mL of a 1% solution of trisodium citrate dihydrate.[1]
-
Formation: The solution's color will change from pale yellow to gray, then purple, and finally to a deep, ruby-red color within a few minutes. This indicates the formation of spherical AuNPs.
-
Completion: Keep the solution on the heat, stirring, for about 10 minutes to ensure the reaction is complete.[8]
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution can be stored in a dark bottle.
KAu(CN)₂ Synthesis: A High-Caution Approach
Synthesizing AuNPs from KAu(CN)₂ is less common and requires stringent safety measures due to the extreme toxicity of cyanide. This process must be performed in a certified chemical fume hood by trained personnel. The primary advantage is the potential for a cyanide-functionalized surface, which may be desirable for specific downstream applications.
Experimental Workflow Diagram
Caption: Workflow for AuNP synthesis using KAu(CN)₂ with critical safety warnings.
Detailed Protocol: Disclaimer: The following is a generalized protocol. Cyanide compounds are potent poisons. Users must consult safety data sheets (SDS) and institutional safety protocols before attempting this synthesis.
-
Safety First: Ensure all work is conducted in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles. An emergency cyanide antidote kit should be available.
-
Preparation: Prepare an aqueous solution of K[Au(CN)₂] at the desired concentration in a reaction vessel.
-
Reduction: While stirring vigorously, add a suitable reducing agent. For instance, sodium borohydride can be used, added dropwise as a freshly prepared solution.[5] The reaction must be kept under alkaline conditions (pH > 8) at all times to prevent the formation of deadly hydrogen cyanide gas.[9]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) until the formation of AuNPs is indicated by a color change.
-
Purification: This is a critical step. The resulting nanoparticles must be rigorously purified to remove unreacted cyanide ions. Methods such as repeated centrifugation and redispersion in deionized water, or dialysis against a large volume of water, are necessary.
-
Characterization: The final product should be thoroughly characterized not only for size and morphology but also for residual cyanide content to ensure safety for any biological application.
Conclusion for Researchers and Developers
The choice between HAuCl₄ and KAu(CN)₂ as a precursor for gold nanoparticle synthesis is a trade-off between established versatility and novel surface functionality, underscored by a significant difference in safety requirements.
-
HAuCl₄ remains the gold standard for most applications in drug development and research. Its well-documented synthesis protocols, particularly the Turkevich method, offer excellent control over nanoparticle size and result in a product with a well-understood and generally high biocompatibility profile.[13] It is the recommended choice for teams requiring reliable, scalable production of AuNPs for applications like drug delivery, imaging, and diagnostics.
-
KAu(CN)₂ is a specialized precursor for niche applications where a cyanide-functionalized surface is specifically required, perhaps for targeted binding or catalytic activity. However, the extreme toxicity of cyanide and the inherent risks of the synthesis process make it unsuitable for general use.[12][9] Its adoption is limited to laboratories equipped to handle highly hazardous materials and for projects where the potential benefits of the unique surface chemistry outweigh the considerable risks and the burden of extensive post-synthesis purification and safety validation.
References
- 1. ate.community [ate.community]
- 2. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
Performance Comparison: Cyanide vs. Non-Cyanide Gold Plating
A Comparative Guide to Cyanide and Non-Cyanide Gold Plating Baths
The electrodeposition of gold is a critical process in a multitude of industries, from electronics and aerospace to jewelry and decorative finishing. For decades, cyanide-based plating baths have been the industry standard due to their high efficiency and the excellent quality of the resulting gold deposits. However, the inherent toxicity and environmental hazards associated with cyanide have driven significant research and development into safer, non-cyanide alternatives. This guide provides an objective comparison of the performance of traditional cyanide gold plating baths and the increasingly prevalent non-cyanide systems, supported by experimental data and detailed methodologies.
The choice between a cyanide and a non-cyanide gold plating bath depends on a variety of factors, including the desired deposit properties, operational considerations, and, critically, environmental and safety regulations. While cyanide baths have historically offered superior stability and performance, advancements in non-cyanide formulations, particularly those based on sulfite (B76179) and thiosulfate (B1220275) complexes, have made them viable and often preferable alternatives in many applications.[1][2][3][4]
Key Performance Metrics
A summary of the key performance characteristics of cyanide and various non-cyanide gold plating baths is presented in the tables below. The data has been compiled from a range of experimental studies to provide a clear comparison for researchers and industry professionals.
| Feature | Cyanide-Based Baths | Non-Cyanide Baths (Sulfite/Thiosulfate) |
| Toxicity | Highly toxic, significant health and environmental risks.[3][5][6] | Low toxicity, more environmentally friendly.[1][3] |
| Operating pH | Typically alkaline, but can be acidic (pH 3.5-5.0).[7] | Near-neutral to slightly acidic (pH 4.6-9.0).[1][8] |
| Bath Stability | Exceptionally stable.[5] | Generally less stable than cyanide baths, but significant improvements have been made.[1][5] |
| Photoresist Compatibility | Can attack photoresists used in microfabrication.[1][5] | Generally good compatibility with photoresists.[1][9] |
| Waste Disposal | Complex and costly due to cyanide content.[7] | Simpler and less expensive waste treatment.[1] |
Table 1: General Characteristics of Cyanide vs. Non-Cyanide Gold Plating Baths
| Performance Metric | Cyanide-Based Deposits | Non-Cyanide Deposits (Sulfite/Thiosulfate) |
| Purity | High purity (99.9% or more) is readily achievable.[7] | High purity (99.99%) is achievable.[10][11] |
| Hardness (Knoop) | Hard gold: 130-200 (with Co, Ni, or Fe).[12] Soft gold: ~60-70. | Hard gold: ~160 (with organic brighteners).[13] Soft gold: 60-75.[13][14] |
| Ductility | Good. | Excellent, often superior to cyanide deposits.[1] |
| Corrosion Resistance | Excellent. | Generally good, comparable to cyanide deposits in many cases.[12] |
| Wear Resistance | Excellent for hard gold deposits.[12] | Can be poor but can be improved with additives to be comparable to hard gold from cyanide baths.[12] |
| Current Efficiency (%) | Typically high. | Can exceed 98%.[1] |
| Deposition Rate | Well-controlled. | Can be comparable to cyanide baths. |
| Internal Stress | Can be controlled. | Generally low compressive stress.[13] |
Table 2: Comparison of Deposit Properties from Cyanide and Non-Cyanide Baths
Experimental Protocols
The data presented above is derived from a variety of standard electrochemical and material characterization techniques. Below are the methodologies for some of the key experiments used to evaluate the performance of gold plating baths.
Hull Cell Analysis
The Hull cell is a trapezoidal cell that allows for the evaluation of the plating bath over a range of current densities on a single test panel.
Protocol:
-
A 267 mL Hull cell is filled with the gold plating solution to be tested.
-
A clean, polished brass or steel panel is placed at the cathode (angled side), and a platinized titanium anode is placed at the anode side.
-
The solution is heated to the desired operating temperature and agitated.
-
A specific current (e.g., 0.5 A) is applied for a set duration (e.g., 5 minutes).
-
The panel is then removed, rinsed, and dried. The appearance of the deposit across the panel is observed, corresponding to different current densities. This allows for the determination of the optimal current density range for a bright, uniform deposit.
Hardness Testing
The Knoop hardness test is a microhardness test used to determine the hardness of the plated gold deposit.
Protocol:
-
A cross-section of the plated sample is prepared and polished to a mirror finish.
-
The sample is placed on the stage of a Knoop microhardness tester.
-
A diamond indenter in the shape of an elongated pyramid is pressed into the surface of the deposit with a specific load (e.g., 25g).
-
The length of the resulting indentation is measured using a microscope.
-
The Knoop hardness number is calculated based on the applied load and the area of the indentation.
Corrosion Resistance Testing
Nitric Acid Vapor (NAV) Test:
-
Plated samples are placed in a sealed desiccator.
-
A beaker containing concentrated nitric acid is also placed in the desiccator, ensuring the samples are not in direct contact with the acid.
-
The samples are exposed to the nitric acid vapor for a specified time (e.g., 2 hours).
-
After exposure, the samples are removed and examined for any signs of corrosion, such as discoloration or pitting.
Mixed Flowing Gas (MFG) Test (based on EIA-364-65B, Class IIa):
-
Plated samples are placed in a test chamber.
-
A mixture of corrosive gases (e.g., H₂S, Cl₂, NO₂) at controlled concentrations, temperature, and humidity is introduced into the chamber.
-
The samples are exposed to this environment for a specified duration (e.g., 5 days).
-
After the exposure period, the samples are evaluated for corrosion and any changes in properties like contact resistance.[12]
Visualizing the Processes
To better understand the fundamental differences and workflows, the following diagrams illustrate the electrochemical pathways and experimental evaluation processes.
Caption: Electrochemical pathways for cyanide and non-cyanide gold plating.
Caption: Experimental workflow for comparing plating bath performance.
Conclusion
The landscape of gold electroplating is evolving, with a clear trajectory towards more sustainable and less hazardous processes. While traditional cyanide-based baths offer robust and well-understood performance, the advancements in non-cyanide alternatives, particularly sulfite and thiosulfate-based systems, have rendered them highly competitive and, in many cases, superior.[1][2] Non-cyanide baths can produce gold deposits with excellent purity, ductility, and, with the right additives, hardness and wear resistance that rival their cyanide-based counterparts.[1][12] For applications in microelectronics, the compatibility of non-cyanide baths with photoresists is a significant advantage.[1][5]
Ultimately, the selection of a gold plating bath is a complex decision that requires careful consideration of the desired deposit characteristics, operational costs, and, most importantly, the health, safety, and environmental impact. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for making informed decisions in this critical area of surface finishing.
References
- 1. 911metallurgist.com [911metallurgist.com]
- 2. proplate.com [proplate.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. nmfrc.org [nmfrc.org]
- 8. nmfrc.org [nmfrc.org]
- 9. researchgate.net [researchgate.net]
- 10. csmantech.org [csmantech.org]
- 11. sterc.org [sterc.org]
- 12. technic.com [technic.com]
- 13. sterc.org [sterc.org]
- 14. nano3dsystems.com [nano3dsystems.com]
A Comparative Guide to Gold Thin Films from Diverse Precursors
For researchers, scientists, and professionals in drug development, the choice of a gold precursor is a critical decision that significantly influences the final properties of gold thin films. This guide provides an objective comparison of gold films derived from various organometallic and inorganic precursors, supported by experimental data, to aid in the selection of the most suitable precursor for specific applications.
The characteristics of gold thin films, such as their morphology, crystallinity, electrical conductivity, and surface roughness, are intricately linked to the chemical nature of the precursor used in the deposition process. This guide delves into the properties of gold films synthesized via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two of the most precise thin film deposition techniques.
Influence of Precursor Chemistry on Gold Film Properties
The structure and chemical composition of gold precursors play a pivotal role in the resulting film's quality. Organometallic precursors, particularly dimethylgold(III) complexes with various ligands, have been extensively studied for their volatility and ability to deposit high-purity gold films.[1][2][3][4][5] Inorganic precursors, while less common in CVD and ALD, are also utilized, especially in other deposition techniques like sputtering. The choice between these classes of precursors often involves a trade-off between deposition temperature, growth rate, film purity, and cost.
Quantitative Comparison of Gold Film Properties
The following tables summarize key quantitative data for gold films deposited from different precursors using CVD and ALD techniques. These tables are compiled from various studies and are intended to provide a comparative overview. It is important to note that deposition parameters such as temperature, pressure, and substrate type can significantly influence these properties.
| Precursor | Deposition Method | Substrate Temperature (°C) | Growth Rate (Å/cycle for ALD) | Film Resistivity (μΩ·cm) | Impurity Content (at%) | Reference |
| Me₂AuSSP(OⁱPr)₂ | ALD | 130-170 | 0.47 - 1.13 | 3.1 - 55.7 | < 6 | [4] |
| Me₂AuSSP(OⁱPr)₂ | CVD | - | - | 3.1 - 55.7 | < 6 | [4] |
| Me₂Au(S₂CNEt₂) | ALD | 180 | 0.9 | ~4 | < 3 (O, C) | [6] |
| (CH₃)₂Au(OAc) | MOCVD | 210 | - | - | - | [3] |
| (CH₃)₂Au(piv) | MOCVD | - | - | - | - | [2] |
| (CH₃)₂Au(OQ) | MOCVD | 250 | - (forms ~3nm continuous film) | - | < 3 | [1][2] |
Table 1: Comparison of Electrical Properties and Impurity Content of Gold Films from Various Organometallic Precursors.
| Deposition Method | Film Thickness (nm) | Deposition Rate (Å/s) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | Reference |
| Sputtering | 130 | 0.6 | ~25-30 | - | [7] |
| Sputtering | 130 | 1.2 | - | 0.044 (minimum) | [7] |
| Sputtering | 130 | 1.4 | ~25-30 | - | [7] |
| Sputtering | 40-440 | - | Saturates around 48 | Increases with thickness | [8] |
Table 2: Comparison of Morphological Properties of Sputtered Gold Films.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental procedures for the deposition and characterization of gold thin films.
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for depositing high-quality thin films. The general procedure is as follows:
-
Substrate Preparation: A suitable substrate, such as silicon, is cleaned to remove any surface contaminants.[3]
-
Precursor Delivery: The volatile organometallic gold precursor is placed in a bubbler and heated to generate a vapor.[3] An inert carrier gas (e.g., argon) is passed through the bubbler to transport the precursor vapor into the reaction chamber.
-
Deposition: The substrate is heated to a specific deposition temperature within the reaction chamber. The precursor vapor thermally decomposes on the hot substrate surface, resulting in the formation of a gold thin film.[3] The reaction byproducts are removed by the carrier gas flow.
-
Process Parameters: Key parameters that are controlled during the deposition include substrate temperature (e.g., 210-250°C), precursor evaporation temperature (e.g., 95-120°C), carrier gas flow rate, and reactor pressure.[2][3] The presence of a reactant gas like hydrogen can influence the growth rate and purity of the films.[1]
Atomic Layer Deposition (ALD)
ALD is a technique that allows for precise, layer-by-layer deposition of thin films with excellent conformity and thickness control. A typical thermal ALD process for gold involves sequential, self-limiting surface reactions:
-
Pulse A (Gold Precursor): A pulse of the volatile gold precursor (e.g., Me₂AuSSP(OⁱPr)₂) is introduced into the reaction chamber. The precursor molecules chemisorb onto the substrate surface until all available surface sites are saturated.
-
Purge A: The reaction chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor molecules and gaseous byproducts.
-
Pulse B (Reducing Agent): A pulse of a reducing agent is introduced into the chamber. This agent reacts with the chemisorbed gold precursor on the surface, reducing the gold ions to metallic gold and forming a monolayer of gold.
-
Purge B: The chamber is again purged with an inert gas to remove any unreacted reducing agent and byproducts.
-
Cycle Repetition: This four-step cycle is repeated until the desired film thickness is achieved. The growth rate is typically measured in Ångströms per cycle.[4]
Characterization Techniques
-
Scanning Electron Microscopy (SEM): Used to investigate the surface morphology and microstructure of the deposited gold films.[3]
-
X-ray Diffraction (XRD): Employed to determine the crystalline structure and preferred orientation of the gold films.[1][3]
-
Atomic Force Microscopy (AFM): Utilized to quantify the surface roughness of the films.[7]
-
X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical state of the films, including the detection of impurities.[2]
-
Four-Point Probe Measurement: A standard method to determine the electrical resistivity of the conductive gold films.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the deposition and characterization of gold thin films, as well as the logical relationship between precursor choice and resulting film properties.
Caption: General workflow for gold thin film deposition and characterization.
Caption: Relationship between precursor characteristics and film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sbfisica.org.br [sbfisica.org.br]
- 8. publica-sbi.if.usp.br [publica-sbi.if.usp.br]
Verifying the Purity of Potassium Dicyanoaurate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with potassium dicyanoaurate [KAu(CN)₂], ensuring the purity of this critical gold salt is paramount for the success of applications ranging from electroplating to the synthesis of novel therapeutic agents. This guide provides an objective comparison of key analytical techniques for verifying the purity of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the specific purity requirements, the nature of potential impurities, available instrumentation, and budget constraints. The following table summarizes the performance of common analytical methods for the analysis of this compound.
| Analytical Technique | Analyte/Impurity Measured | Typical Precision | Typical Accuracy | Detection Limit | Analysis Time per Sample | Relative Cost |
| Titrimetry | Gold (Au) content | High (≤ 0.1%) | High | ~100 ppm | 15-30 minutes | Low |
| Atomic Absorption Spectrometry (AAS) | Gold (Au), metallic impurities | High (1-5%) | High | ppb to low ppm | < 5 minutes | Moderate |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Gold (Au), trace metallic impurities | Very High (< 1%) | Very High | ppt to ppb | 5-10 minutes | High |
| X-ray Fluorescence (XRF) | Elemental composition (Au, K) | Moderate (1-5%) | Moderate to High | Low ppm to % | < 2 minutes | Moderate to High |
| FTIR Spectroscopy | Dicyanoaurate complex, cyanide-containing impurities | Qualitative/Semi-quantitative | N/A | % level | < 5 minutes | Moderate |
| UV-Vis Spectrophotometry | Dicyanoaurate complex, presence of other gold complexes | Moderate | Moderate | ppm level | < 5 minutes | Low |
| Cyclic Voltammetry | Electrochemical behavior of Au(I) complex, redox-active impurities | Qualitative/Semi-quantitative | N/A | ppm level | 10-20 minutes | Moderate |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results are contingent on meticulous experimental execution. The following sections provide detailed protocols for the key analytical techniques.
Titrimetric Determination of Gold Content
This method determines the gold content by titrating the dicyanoaurate ion with a standardized silver nitrate (B79036) solution.
-
Principle: The titration is based on the precipitation of silver dicyanoaurate (Ag[Au(CN)₂]). The endpoint is detected potentiometrically using a silver-ion selective electrode.
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a beaker.
-
Immerse a silver-ion selective electrode and a suitable reference electrode into the solution.
-
Titrate the solution with the standardized silver nitrate solution, recording the potential (mV) after each addition.
-
The endpoint is the point of maximum potential change, which corresponds to the complete precipitation of the dicyanoaurate ions.
-
Calculate the percentage of gold in the sample based on the stoichiometry of the reaction.
-
Atomic Absorption Spectrometry (AAS) for Gold and Metallic Impurities
AAS is a widely used technique for determining the concentration of specific metal elements in a sample.
-
Principle: The sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the element.
-
Reagents:
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
Gold standard solutions (1000 ppm).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (e.g., 0.1 g).
-
Dissolve the sample in a minimal amount of aqua regia to decompose the cyanide complex and dissolve the gold.
-
Carefully dilute the solution to a known volume (e.g., 100 mL) with deionized water to bring the gold concentration within the linear range of the instrument (typically 1-20 ppm for flame AAS).
-
Prepare a series of gold standard solutions of known concentrations.
-
Aspirate the blank, standards, and sample solutions into the AAS instrument and measure the absorbance at the gold resonance line (242.8 nm).
-
Construct a calibration curve from the standard solutions and determine the concentration of gold in the sample.
-
The same procedure can be followed for other metallic impurities by using the respective hollow cathode lamps and wavelengths.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Element Analysis
ICP-MS is a highly sensitive technique capable of detecting a wide range of elements at trace and ultra-trace levels.
-
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.
-
Reagents:
-
High-purity nitric acid (2%).
-
Multi-element standard solutions.
-
Deionized water (18 MΩ·cm).
-
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (e.g., 0.1 g).
-
Dissolve the sample in a 2% high-purity nitric acid solution and dilute to a known volume. The final concentration should be in the ppb range.
-
Prepare a series of multi-element standard solutions in 2% nitric acid.
-
Introduce the blank, standards, and sample solutions into the ICP-MS instrument.
-
Monitor the ion signals for gold, potassium, and a suite of potential metallic impurities.
-
Quantify the elemental concentrations based on the calibration curves generated from the standard solutions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Complex Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and can be used to confirm the presence of the dicyanoaurate complex and detect certain impurities.
-
Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the chemical bonds.
-
Procedure:
-
Prepare a solid sample by mixing a small amount of the this compound with dry potassium bromide (KBr) and pressing it into a pellet.
-
Alternatively, for aqueous solutions, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The characteristic C≡N stretching vibration for the [Au(CN)₂]⁻ complex appears around 2140 cm⁻¹. The presence of other cyanide-containing species, such as [Au(CN)₄]⁻, would result in a band at a different frequency (around 2195 cm⁻¹).
-
Mandatory Visualization: Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample, integrating multiple analytical techniques for a thorough characterization.
Caption: Workflow for this compound Purity Analysis.
A Comparative Analysis of Gold Electroplating Efficiency: Cyanide, Sulfite, and Thiosulfate Baths
This guide provides an objective comparison of the three primary gold electroplating systems: traditional cyanide-based baths, and the more modern, non-cyanide sulfite (B76179) and thiosulfate-based alternatives. The performance of each system is evaluated based on key efficiency metrics and deposit characteristics, supported by experimental data from scientific literature. This document is intended for researchers and professionals in microfabrication, electronics, and materials science who require a technical understanding of gold electroplating processes.
The electrodeposition of gold is a critical process in industries ranging from electronics to jewelry.[1] Traditionally, cyanide-based electrolytes have been the industry standard due to their stability and the high quality of the resulting deposits.[1][2] However, extreme toxicity and stringent environmental regulations have driven the development of cyanide-free alternatives.[1][3] The most viable of these are systems based on gold sulfite and gold thiosulfate (B1220275) complexes.[1][4] This guide will compare the operational parameters, efficiency, and deposit properties of these three systems.
Data Presentation: Comparative Performance of Gold Electroplating Baths
The efficiency and operational parameters of gold electroplating baths vary significantly depending on their chemical composition. The following tables summarize the key quantitative data for cyanide, sulfite, and thiosulfate-based systems.
Table 1: General Operating Parameters and Efficiency Comparison
| Parameter | Cyanide-Based Bath | Sulfite-Based Bath | Thiosulfate-Sulfite Bath |
| Primary Gold Complex | Dicyanoaurate(I) - [Au(CN)₂]⁻ | Disulfitoaurate(I) - [Au(SO₃)₂]³⁻ | Thiosulfate-Sulfite Mixed Ligand |
| Typical Operating pH | 9.0 - 13.0[2] | 6.0 - 9.5[4][5] | 4.6 - 6.0[6] |
| Typical Temperature | 25 - 60 °C[2] | 40 - 60 °C[7] | 25 - 60 °C[6] |
| Typical Current Density | 0.5 - 5 A/dm²[7] | 0.5 - 1.0 A/dm²[8] | Very Low (e.g., 0.05-0.20A for strike)[6] |
| Cathode Current Efficiency | 50% - >90% (highly dependent on current density and additives)[9][10] | >90%, can be near 100% at optimal pH[11][12] | Can exhibit 100% throwing power, suggesting some electroless properties[6] |
| Deposition Rate | Variable, can be high with specialized baths | Good (10-50 µm/hour)[13] | Typically lower than cyanide or pure sulfite baths |
| Advantages | High stability, well-understood process, high-purity deposits[2] | Non-toxic, better throwing power than cyanide, photoresist compatible[4][11] | Eco-friendly, operates at lower temperature and pH, produces fine-grained deposits[6] |
| Disadvantages | Highly toxic, environmental hazard, attacks photoresists[3][13] | Less stable than cyanide, requires stabilizers, specific gravity can increase over time[5][11] | Lower deposition rates, bath can be less stable, potential for sulfur co-deposition[14][15] |
Table 2: Typical Bath Compositions
| Bath Type | Component | Concentration | Purpose |
| Cyanide-Based | Potassium Dicyanoaurate(I) (KAu(CN)₂) | 8 - 12 g/L | Source of gold ions[2] |
| Potassium Cyanide (KCN) | 10 - 20 g/L | Bath stability, anode corrosion[2] | |
| Dibasic Potassium Phosphate (K₂HPO₄) | 20 - 30 g/L | Supporting electrolyte, pH buffer[2] | |
| Sulfite-Based | Ammonium Gold Sulfite | 8 - 12 g/L (as Gold) | Source of gold ions[12] |
| Free Sulfite | 40 - 80 g/L | Complexing agent, conductivity[12] | |
| Additives (e.g., EDTA, Amines) | Varies | Bath stabilization[5][12] | |
| Thiosulfate-Sulfite | Sodium Aurothiosulfate (Na₃Au(S₂O₃)₂) | 1 - 8 g/L (as Gold) | Source of gold ions[6] |
| Sodium Sulfite (Na₂SO₃) | Molar ratio of 1:1 with gold salt | Forms mixed ligand complex[6] |
Mandatory Visualization
The efficiency of gold electroplating is not determined by a single variable but is the result of several interacting factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing gold electroplating efficiency.
A standardized workflow is essential for objectively comparing the performance of different electroplating baths. The diagram below outlines a typical experimental procedure.
Caption: Experimental workflow for comparing electroplating efficiency.
Experimental Protocols
To ensure reproducible and comparable results, a standardized experimental protocol is crucial. The following methodology for determining cathode current efficiency is adapted from established industry procedures.[16]
Objective: To quantitatively determine the cathode current efficiency of a gold electroplating bath.
Materials:
-
Constant current rectifier with an amp-minute meter or timer.
-
Plating beaker (e.g., 500 mL).
-
Anodes (e.g., Platinized Titanium or Stainless Steel).
-
Magnetic hot plate/stirrer.
-
Test coupons (substrates), e.g., 1" x 4" brass strips.
-
Analytical balance (readable to 0.1 mg).
-
Standard cleaning and activation solutions (e.g., electrocleaner, acid dip).
-
Deionized (DI) water.
Procedure:
-
Substrate Preparation:
-
Clean a test coupon using a standard electrocleaning and acid activation process to ensure a pristine surface for plating.
-
Thoroughly rinse the coupon with DI water.
-
Dry the coupon completely and weigh it on an analytical balance. Record this initial weight (W_initial).[16]
-
-
Plating Bath Setup:
-
Place a known volume of the gold electroplating solution into the beaker.
-
Set the beaker on the magnetic stirrer and begin agitation at a consistent, intermediate level.
-
Heat the solution to the desired operating temperature (e.g., 60 °C).[16]
-
Position the anodes in the beaker.
-
-
Electroplating:
-
Immerse the pre-weighed coupon into the plating solution to a specific, marked depth.
-
Connect the coupon to the cathode (negative) and the anodes to the anode (positive) of the rectifier.
-
Apply a constant DC current for a precise duration. For example, plate at 0.42 amps for exactly 10 minutes.[16] It is critical to record the total amp-minutes (or amps and time separately).
-
-
Post-Plating Analysis:
-
At the end of the plating cycle, immediately turn off the rectifier and remove the coupon.
-
Rinse the coupon thoroughly with DI water to remove all plating solution residues.
-
Dry the coupon completely.
-
Weigh the plated coupon on the same analytical balance. Record this final weight (W_final).[16]
-
Calculation of Cathode Current Efficiency:
The cathode efficiency is the ratio of the actual mass of gold deposited to the theoretical mass that should have been deposited according to Faraday's Law of Electrolysis.
-
Calculate Actual Mass Deposited (M_actual):
-
M_actual (g) = W_final (g) - W_initial (g)
-
-
Calculate Theoretical Mass Deposited (M_theoretical):
-
Faraday's Law states that the mass deposited is proportional to the total electric charge passed.
-
For monovalent gold (Au⁺), the theoretical deposition rate is approximately 0.1225 grams per amp-minute.[16][17]
-
M_theoretical (g) = Total Amp-Minutes × 0.1225 ( g/amp-min )
-
Where Total Amp-Minutes = Current (Amps) × Time (minutes).
-
-
Calculate Cathode Current Efficiency (%):
-
Efficiency (%) = (M_actual / M_theoretical) × 100
-
This protocol provides a reliable method for comparing the efficiency of different gold electroplating formulations under identical operating conditions.
References
- 1. proplate.com [proplate.com]
- 2. benchchem.com [benchchem.com]
- 3. nmfrc.org [nmfrc.org]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. sterc.org [sterc.org]
- 6. nmfrc.org [nmfrc.org]
- 7. The Science Behind Gold Plating [allpcb.com]
- 8. nmfrc.org [nmfrc.org]
- 9. goldplating.com [goldplating.com]
- 10. US3879269A - Methods for high current density gold electroplating - Google Patents [patents.google.com]
- 11. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 12. sterc.org [sterc.org]
- 13. research.tue.nl [research.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. Electrodeposition of Gold from a Thiosulfate-Sulfite Bath for Microelectronic Applications | Semantic Scholar [semanticscholar.org]
- 16. technic.com [technic.com]
- 17. nmfrc.org [nmfrc.org]
A Comparative Guide to Assessing the Purity of Gold Deposits: Potassium Dicyanoaurate vs. Sulfite-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of gold deposits, with a particular focus on deposits derived from traditional potassium dicyanoaurate cyanide baths and emerging sulfite-based non-cyanide alternatives. This document is intended to assist researchers and professionals in selecting appropriate analytical techniques and understanding the purity profiles of gold obtained from different electroplating precursors.
Executive Summary
The purity of gold deposits is a critical parameter in numerous scientific and technological applications, from microelectronics to biomedical devices. While this compound has long been the industry standard for gold electroplating due to its efficiency and the high purity of the resulting deposits, its high toxicity has driven the development of cyanide-free alternatives, with sulfite-based electrolytes being a prominent option. This guide presents a comparison of the purity of gold deposited from these two systems and details the primary analytical methods for their assessment: Fire Assay, X-ray Fluorescence (XRF) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparison of Gold Deposition Precursors
The choice of gold precursor in an electroplating bath significantly influences the purity and properties of the final gold deposit.
| Feature | This compound ([KAu(CN)₂]) | Gold Sulfite ([Au(SO₃)₂]³⁻) |
| Typical Purity | > 99.9% | 99.9% and higher |
| Common Impurities | Co-deposited metals (e.g., Ni, Co, Fe if used as hardeners), organic breakdown products.[1][2] | Sulfur, sodium salts, and other bath constituents. |
| Toxicity | High (due to cyanide) | Low |
| Bath Stability | High | Moderate, sensitive to pH and temperature.[3] |
| Applications | Microelectronics, jewelry, high-reliability components.[1] | Microelectronics, applications requiring ductile and pure gold deposits.[3] |
Analytical Techniques for Purity Assessment
A multi-technique approach is often employed to gain a comprehensive understanding of the gold deposit's purity, including bulk composition and trace elemental impurities.
Purity Assessment Workflow
Experimental Protocols
Fire Assay (Cupellation)
Fire assay is a destructive, high-temperature metallurgical technique considered the gold standard for determining the purity of gold.[4][5][6]
Principle: The gold-containing sample is mixed with a flux and lead oxide and fused at high temperatures. The lead acts as a collector for the precious metals, forming a "button." This button is then heated in a porous cupel, where the lead and other base metals are oxidized and absorbed, leaving a bead of pure gold and other precious metals (dore). The dore is then treated with nitric acid to dissolve silver (parting), and the remaining pure gold is weighed.[4][5][6]
Detailed Protocol:
-
Sampling: A representative sample of the gold deposit is accurately weighed (typically 125-250 mg).[7]
-
Fluxing and Fusion:
-
The sample is mixed with a fluxing agent (e.g., sodium carbonate, silica, borax) and lead oxide (litharge) in a crucible.[6]
-
The crucible is placed in a furnace and heated to approximately 1100°C to fuse the contents.[4]
-
The molten mixture is poured into a mold and allowed to cool, resulting in a lead button at the bottom and a slag layer on top.
-
-
Cupellation:
-
The lead button is separated from the slag and placed in a pre-heated porous cupel.
-
The cupel is heated in a furnace at around 1100°C. The lead oxidizes and is absorbed into the cupel, leaving a dore bead.[4]
-
-
Parting:
-
Final Weighing: The pure gold is accurately weighed, and the purity is calculated based on the initial sample weight.
X-ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used for elemental analysis and thickness measurement of coatings.[8][9][10]
Principle: The sample is irradiated with high-energy X-rays, causing the atoms in the material to emit characteristic secondary (fluorescent) X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration.
Detailed Protocol:
-
Instrument Calibration: The XRF spectrometer is calibrated using certified gold standards of known purity and thickness.
-
Sample Placement: The gold-plated sample is placed in the analysis chamber of the benchtop XRF instrument. For handheld analyzers, the instrument's window is positioned directly on the area to be measured.[11]
-
Data Acquisition: The analysis is initiated, and the instrument bombards the sample with X-rays. The detector collects the emitted fluorescent X-rays.
-
Spectral Analysis: The software processes the data to generate a spectrum, identifying the elements present and quantifying their concentrations. The thickness of the gold layer can also be determined by analyzing the intensity of the gold signal and the attenuation of the substrate signal.[11][12]
-
Data Reporting: The results are typically displayed as weight percentages of the elements detected, providing a direct measure of the gold's purity.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique capable of detecting trace and ultra-trace elements in a sample.[13][14][15] It is a destructive method.
Principle: The gold sample is dissolved in acid and introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each mass, allowing for the quantification of elemental concentrations at parts-per-billion (ppb) levels.[14][15]
Detailed Protocol:
-
Sample Digestion:
-
A known weight of the gold deposit is dissolved in a mixture of high-purity acids, typically aqua regia (a mixture of nitric acid and hydrochloric acid).[13]
-
The digestion can be performed in a hot block or using a microwave digestion system.
-
-
Dilution: The digested sample is diluted to a known volume with deionized water to bring the analyte concentrations within the linear dynamic range of the ICP-MS.[14]
-
Instrument Calibration: The ICP-MS is calibrated using a series of multi-element standards of known concentrations. Internal standards are used to correct for matrix effects and instrument drift.[14]
-
Sample Analysis: The diluted sample solution is introduced into the ICP-MS. The instrument measures the ion counts for a wide range of elements.
-
Data Analysis: The software calculates the concentration of each impurity element in the original gold sample based on the calibration and dilution factor. The purity of the gold can then be determined by subtracting the total impurity content from 100%.
Signaling Pathways and Logical Relationships
The following diagram illustrates the fundamental process of XRF analysis.
Conclusion
The assessment of gold deposit purity is a multi-faceted process that requires the application of appropriate analytical techniques. While this compound-based electrolytes have historically produced high-purity gold, modern sulfite-based alternatives offer a less toxic option with the potential for comparable purity. For a comprehensive evaluation, a combination of techniques is recommended. XRF provides a rapid, non-destructive initial assessment of purity and composition. Fire assay remains the definitive method for determining bulk gold content with high accuracy. ICP-MS offers unparalleled sensitivity for quantifying trace elemental impurities that can significantly impact the performance of the gold deposit in sensitive applications. The choice of analytical methodology should be guided by the specific requirements of the application, including the need for destructive or non-destructive testing, the required level of accuracy, and the importance of identifying trace contaminants.
References
- 1. nmfrc.org [nmfrc.org]
- 2. finishing.com [finishing.com]
- 3. 911metallurgist.com [911metallurgist.com]
- 4. Fire Assay Testing: The Trusted Method for Gold Purity [theassayoffice.co.uk]
- 5. mgsrefining.com [mgsrefining.com]
- 6. ledouxandcompany.com [ledouxandcompany.com]
- 7. 911metallurgist.com [911metallurgist.com]
- 8. The Science of Precision: How XRF Spectrometers Master Precious Metal Coating Thickness Measurement - VRAY Instrument [vrxrf.com]
- 9. papers.sif.it [papers.sif.it]
- 10. proplate.com [proplate.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determining Metal Coating Layer Thicknesses in Cultural Heritage | Bruker [bruker.com]
- 13. analytik-jena.fr [analytik-jena.fr]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
- 15. azom.com [azom.com]
A Comparative Analysis of Potassium Dicyanoaurate Performance in Acidic vs. Alkaline Plating Baths
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The choice between acidic and alkaline plating baths is a critical decision in gold electrodeposition, significantly influencing the final properties of the deposited gold layer. Potassium dicyanoaurate, a common gold source, exhibits distinct performance characteristics under these varying pH conditions. This guide provides a comprehensive comparison of its performance in acidic versus alkaline environments, supported by typical experimental data and detailed methodologies for key characterization techniques.
Performance Comparison at a Glance
The following table summarizes the key performance indicators of this compound in acidic and alkaline plating baths. The data presented are typical values sourced from scientific literature and technical documentation.
| Performance Metric | Acidic Gold Plating Bath (pH 3.5-5.0) | Alkaline Gold Plating Bath (pH 9.0-13.0) |
| Deposit Hardness (Knoop Hardness, HK₂₅) | 130 - 200[1] | Softer, typically not alloyed for hardness |
| Deposit Purity | 99.0% - 99.9% (often alloyed with Co, Ni, or Fe)[1] | > 99.9% (typically pure gold deposits) |
| Cathode Current Efficiency | Lower (e.g., 25-35% for bright deposits) | High (can be 90-100%) |
| Deposition Rate | Generally higher, especially in high-speed applications | Moderate |
| Primary Applications | Electronics (connectors), decorative finishes requiring high wear resistance[1] | Semiconductor manufacturing, wire bonding, applications requiring high purity |
| Bath Stability | Good, but sensitive to pH fluctuations | Very stable |
| Throwing Power | Good | Excellent |
Logical Workflow: From Plating Bath to Deposit Characteristics
The selection of an acidic or alkaline plating bath directly influences the electrodeposition process and, consequently, the final characteristics of the gold deposit. The following diagram illustrates this relationship.
Caption: Logical flow from bath composition to deposit properties for acidic and alkaline gold plating.
Experimental Protocols
Accurate and reproducible characterization of gold deposits is paramount. The following are detailed methodologies for key experiments cited in the comparison.
Deposit Hardness Testing (Knoop Microhardness)
This protocol is based on the ASTM E384 standard for Microindentation Hardness of Materials .[2][3][4][5][6]
Objective: To determine the Knoop hardness (HK) of the electrodeposited gold layer.
Apparatus:
-
Knoop microhardness tester
-
Metallographic mounting and polishing equipment
-
Optical microscope with a calibrated filar micrometer
Procedure:
-
Sample Preparation: A cross-section of the plated sample is mounted in a suitable resin. The mounted sample is then ground and polished to a mirror finish to ensure a smooth and flat surface for indentation.
-
Indentation: The polished sample is placed on the stage of the microhardness tester. A Knoop diamond indenter is pressed into the gold coating under a specific load (typically 25 gf, denoted as HK₂₅). The load is applied for a standardized dwell time.
-
Measurement: After the load is removed, the long diagonal of the resulting diamond-shaped indentation is measured using the optical microscope.
-
Calculation: The Knoop hardness number is calculated using the formula: HK = (14229 * P) / d² where P is the applied load in grams-force and d is the length of the long diagonal in micrometers.
Deposit Purity and Thickness Analysis (X-Ray Fluorescence)
This protocol is based on the ASTM B568 standard for Measurement of Coating Thickness by X-Ray Spectrometry .[7][8][9][10]
Objective: To non-destructively determine the thickness and elemental composition (purity) of the gold deposit.
Apparatus:
-
Energy-dispersive X-ray fluorescence (XRF) spectrometer
-
Calibration standards with known gold thickness and composition
Procedure:
-
Calibration: The XRF instrument is calibrated using certified standards that have a similar substrate and gold layer composition to the samples being tested.
-
Sample Placement: The plated sample is placed in the measurement chamber of the XRF spectrometer.
-
Measurement: The sample is irradiated with an X-ray beam, causing the atoms in the coating and substrate to emit characteristic fluorescent X-rays. The detector in the spectrometer measures the energy and intensity of these emitted X-rays.
-
Data Analysis: The software analyzes the X-ray spectrum to determine the thickness of the gold layer based on the intensity of the gold and substrate signals. For purity analysis, the presence and intensity of X-rays from alloying elements (e.g., Co, Ni, Fe) or impurities are quantified.
Cathode Current Efficiency Determination (Coulometric Method)
This protocol is based on the principles of coulometry.[11][12][13][14][15]
Objective: To determine the percentage of the total charge passed during electrolysis that is utilized for the deposition of gold.
Apparatus:
-
Electrochemical cell (plating bath)
-
DC power supply with an integrated coulometer or a separate coulometer
-
High-precision analytical balance
-
Cathode of known surface area
Procedure:
-
Initial Mass: The cathode is thoroughly cleaned, dried, and weighed to a high precision (m_initial).
-
Electroplating: The cathode is placed in the plating bath, and a constant current (I) is applied for a specific duration (t). The total charge passed (Q_total = I * t) is recorded by the coulometer.
-
Final Mass: After plating, the cathode is carefully removed, rinsed, dried, and weighed again (m_final).
-
Calculation:
-
The actual mass of gold deposited (m_actual) is calculated as: m_actual = m_final - m_initial.
-
The theoretical mass of gold that should have been deposited (m_theoretical) is calculated using Faraday's laws of electrolysis: m_theoretical = (Q_total * M) / (n * F) where M is the molar mass of gold, n is the number of electrons transferred per ion (1 for Au(I)), and F is the Faraday constant (96485 C/mol).
-
The cathode current efficiency (η) is then calculated as: η (%) = (m_actual / m_theoretical) * 100
-
Plating Bath Evaluation (Hull Cell Test)
This is a qualitative method to assess the plating bath's performance over a range of current densities.[16][17][18]
Objective: To visually inspect the quality of the gold deposit across a wide current density range on a single test panel.
Apparatus:
-
Hull cell (a trapezoidal plating cell)
-
Anode (typically platinized titanium or stainless steel for acid gold, and stainless steel for alkaline gold)
-
Polished brass or steel Hull cell panel (cathode)
-
DC power supply
Procedure:
-
Bath Preparation: The Hull cell is filled with the gold plating solution to be tested.
-
Panel Preparation: A clean, polished Hull cell panel is used as the cathode.
-
Plating: The anode and cathode are placed in their respective positions in the Hull cell, and a specific total current is applied for a set time (e.g., 2 amps for 5 minutes). Due to the cell's geometry, the current density will be highest at the end of the panel closest to the anode and lowest at the far end.
-
Visual Inspection: After plating, the panel is removed, rinsed, and dried. The appearance of the deposit is examined across its length. This allows for the observation of:
-
Bright plating range: The current density range over which a bright, desirable deposit is obtained.
-
High current density effects: Burning or dullness at the high current density end.
-
Low current density effects: Poor coverage or dullness at the low current density end.
-
Effects of impurities: Pitting, streaking, or other deposit defects.
-
This comprehensive guide provides a detailed comparison to aid researchers and professionals in selecting the appropriate gold plating bath for their specific applications and in establishing robust quality control procedures.
References
- 1. nmfrc.org [nmfrc.org]
- 2. Knoop & Vickers Hardness of Materials - ASTM E384 | Lucideon [lucideon.com]
- 3. infinitalab.com [infinitalab.com]
- 4. apmtesting.com [apmtesting.com]
- 5. wmtr.com [wmtr.com]
- 6. infinitalab.com [infinitalab.com]
- 7. galvanizeit.com [galvanizeit.com]
- 8. ASTM B568 (measurement of coating thickness by XRF) [easternapplied.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Coulometry - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. helmut-fischer.com [helmut-fischer.com]
- 15. web.iyte.edu.tr [web.iyte.edu.tr]
- 16. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 17. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 18. alertsales.com [alertsales.com]
Safety Operating Guide
Proper Disposal of Potassium Dicyanoaurate: A Guide for Laboratory Professionals
The safe and compliant disposal of potassium dicyanoaurate (KAu(CN)₂) is a critical aspect of laboratory management due to its high toxicity and environmental hazards. This guide provides essential safety information, logistical plans, and step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[4] A crucial and immediate danger is its reaction with acids, which liberates highly toxic hydrogen cyanide gas.[4][5]
Personal Protective Equipment (PPE): Always wear the following when handling this compound:
-
Respiratory Protection: A suitable respirator is necessary, especially when dust may be generated.[1]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A lab coat or full chemical protective clothing to prevent skin contact.[1][6]
Handling and Storage:
-
Handle the compound exclusively in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]
-
Store this compound in a cool, dry, and securely locked place.[1]
-
Crucially, store it away from acids and water to prevent hazardous reactions.[3]
-
Keep containers tightly closed.
In Case of a Spill:
-
Evacuate the area immediately if outside a fume hood.[5]
-
Wear appropriate PPE before attempting cleanup.[1]
-
Isolate the spill area and ensure adequate ventilation.[1]
-
Carefully sweep or scoop up the solid material, avoiding dust creation.[1]
-
Place the spilled material into a properly labeled, closed container for hazardous waste.[1][6]
-
Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning materials must be disposed of as cyanide-containing hazardous waste.[5]
-
Do not flush spills into the sewer system or any water course.[1][2]
Operational Disposal Plan
The disposal of this compound is strictly regulated. All waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2][5] Never mix cyanide-containing waste with other chemical waste streams.[7]
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step.
-
Solid Waste: All contaminated materials, including gloves, paper towels, and empty containers, must be collected as solid cyanide waste.[5]
-
Liquid Waste: Aqueous solutions containing this compound must be collected as liquid cyanide waste.
-
Segregation: Keep solid and liquid cyanide wastes in separate, dedicated containers.[5] These containers must not be used for any other type of waste.
Step 2: Containerization and Labeling
-
Containers: Use robust, leak-proof containers designated for cyanide waste. Waste drums for liquid cyanide waste may contain an alkaline solution (e.g., 30g of KOH in 500ml of water) to maintain alkalinity and prevent hydrogen cyanide gas formation.[7]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," "Cyanide," and the specific chemical name "this compound."[7] Ensure the UN number, UN1588 (Cyanides, inorganic, solid, n.o.s.), is also displayed.[1][2]
Step 3: On-Site Treatment (for Aqueous Waste)
For facilities with the appropriate permits and engineering controls, chemical treatment to destroy the cyanide component is an option. The most common method is alkaline chlorination, which converts toxic cyanide into less toxic cyanate (B1221674).[8] This procedure must be performed by trained personnel in a controlled environment.
Step 4: Professional Disposal
For most laboratories, the safest and most compliant method of disposal is to use a licensed professional hazardous waste disposal service.[2]
-
Store the properly segregated and labeled waste containers in a secure, designated hazardous waste accumulation area.
-
Contact a certified waste disposal company to arrange for pickup and transport.
-
Ensure all shipping and transport documentation is completed accurately as required by regulations.
The recovery of precious metals from hazardous waste is also a viable option and is subject to specific regulations.[9][10] Your waste disposal provider can offer more information on this.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters relevant to the safe handling and treatment of cyanide waste.
| Parameter | Value/Range | Purpose | Source |
| Spill Neutralization pH | pH 10 | To clean surfaces after a spill, preventing HCN gas formation. | [5] |
| Treatment pH | > pH 10 | To maintain alkaline conditions during chemical oxidation (treatment). | [8] |
| Land Disposal Limit (Total Cyanides) | < 590 mg/kg | Maximum concentration in treated non-wastewater for land disposal. | [8] |
| Land Disposal Limit (Amenable Cyanides) | < 30 mg/kg | Maximum concentration of cyanides amenable to chlorination for land disposal. | [8] |
Experimental Protocol: Cyanide Destruction via Alkaline Chlorination
This protocol describes a common method for treating aqueous solutions containing cyanide. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE and continuous monitoring.
Objective: To oxidize cyanide (CN⁻) to the less toxic cyanate (OCN⁻) using sodium hypochlorite (B82951) (bleach) under alkaline conditions.
Materials:
-
Aqueous waste containing this compound.
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 50%) to adjust pH.
-
Sodium hypochlorite (NaOCl) solution (household bleach is ~5-6%, commercial grade is higher).
-
Stir plate and stir bar.
-
pH meter or pH strips.
-
Reaction vessel.
Methodology:
-
Alkalinization: Place the cyanide-containing solution in the reaction vessel. Slowly add sodium hydroxide solution while stirring until the pH of the solution is stable at or above 10. This step is critical to prevent the release of deadly hydrogen cyanide gas.
-
Oxidation: While continuously stirring the alkaline solution, slowly add the sodium hypochlorite solution. The reaction is exothermic, so the addition should be gradual to control the temperature. A general rule is to add approximately 1.5 gallons of 5% bleach for every pound of cyanide.
-
Reaction Time: Allow the mixture to react for at least one hour, continuing to stir.
-
Testing for Completion: After the reaction period, test the solution for the presence of residual cyanide using appropriate test strips or a cyanide ion-selective electrode. If cyanide is still present, add more sodium hypochlorite and allow for further reaction time.
-
Disposal of Treated Effluent: Once the cyanide has been completely destroyed, the resulting solution, now containing cyanate, must still be disposed of in accordance with local regulations for treated hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
References
- 1. This compound - ESPI Metals [espimetals.com]
- 2. colonialmetals.com [colonialmetals.com]
- 3. utsi.edu [utsi.edu]
- 4. heimerle-meule.com [heimerle-meule.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. carlroth.com [carlroth.com]
- 7. (toxic) cyanide compounds — HSE Department - KU Leuven [admin.kuleuven.be]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 945.604-1 Disposal methods. | Acquisition.GOV [acquisition.gov]
- 10. epa.gov [epa.gov]
Safe Handling and Disposal of Potassium Dicyanoaurate: A Procedural Guide
Potassium dicyanoaurate is an extremely toxic compound that requires stringent safety protocols to prevent exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the significant health risks associated with this chemical, which can be fatal if inhaled, swallowed, or in contact with skin.[1][2]
Hazard Summary
A clear understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes its key hazard information.
| Hazard Category | Rating & Description |
| GHS Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 1), Acute Toxicity, Inhalation (Category 2).[2] |
| Signal Word | Danger[1][2] |
| Hazard Statements | Fatal if swallowed, Fatal in contact with skin, Fatal if inhaled.[1][2] Very toxic to aquatic life with long lasting effects.[1] |
| NFPA Rating | Health: 4, Flammability: 0, Reactivity: 0[1] |
| HMIS Classification | Health: 4, Flammability: 0, Physical Hazards: 0[1] |
Personal Protective Equipment (PPE)
The selection and proper use of appropriate personal protective equipment are paramount when handling this compound. A multi-layered approach to PPE is necessary to prevent all routes of exposure.
Required PPE
| PPE Category | Specifications |
| Respiratory Protection | A full-facepiece, self-contained breathing apparatus (SCBA) or an appropriate respirator should be worn, especially when dealing with powders or the potential for aerosol generation.[2][3][4] |
| Hand Protection | Chemical-resistant, impervious gloves are mandatory.[4] Nitrile, neoprene, or PVC gloves are recommended.[5] Double gloving is highly recommended to provide an extra layer of protection.[6][7] Gloves should be inspected for leaks or tears before use.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect the eyes and face from potential splashes or dust.[5][6] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements for clothing.[5][6] A chemical-resistant apron and rubber boots should be worn when there is a possibility of splashing.[4] Full protective clothing is necessary in situations with a high risk of exposure.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to cleanup, is essential for maintaining a safe laboratory environment.
Preparation and Planning
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[5][6] This area should be clearly marked with warning signs.[6]
-
Buddy System: Never work alone when handling this compound.[5] A "buddy" must be present and aware of the emergency procedures.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[6] A dry chemical fire extinguisher should be available.[7]
-
Avoid Incompatibilities: Keep acids, strong oxidizing agents, and water away from the handling area, as they can react with this compound to produce highly toxic and flammable hydrogen cyanide gas.[4][6][8]
Handling the Chemical
-
Ventilation: All handling of this compound, including weighing and transferring, must be performed within a properly functioning chemical fume hood.[5]
-
Preventing Dust Formation: Handle the solid chemical carefully to avoid creating dust.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][6]
Decontamination
-
Work Surfaces: To decontaminate surfaces in the fume hood, first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][7]
-
Equipment: Glassware and utensils should be decontaminated using the same procedure.[6][7]
-
Clothing: Immediately remove any contaminated clothing and wash it before reuse.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage
-
Hazardous Waste: All this compound waste, including contaminated PPE, wipes, and cleaning materials, must be managed as hazardous waste.[6]
-
Dedicated Containers: Store cyanide-containing wastes in dedicated, clearly labeled, and sealed containers.[6]
-
Separate Solid and Liquid Waste: Solid and liquid cyanide wastes must be stored in separate containers.[6]
-
Storage Location: Store waste containers in a locked, well-ventilated area, away from incompatible materials.[2][4]
Waste Disposal
-
Licensed Disposal Company: Arrange for the disposal of this compound waste through a licensed professional waste disposal service.[1]
-
Regulatory Compliance: Ensure that all disposal activities are in accordance with local, state, and federal regulations.[2]
-
Environmental Protection: Do not allow the chemical to enter drains or be released into the environment.[1][3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
In Case of Exposure
-
General: Immediately call for emergency medical assistance.[1][3] Remove the affected individual from the contaminated area, ensuring responders are wearing appropriate PPE.[3][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove all contaminated clothing.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]
In Case of a Spill
-
Evacuate: Evacuate the area and prevent entry.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: For small spills of dry salts within a fume hood, carefully sweep or scoop up the material to avoid raising dust and place it in a labeled, sealed container for disposal.[1][2] For small liquid spills, use an absorbent material.[9] Do not use water to clean up spills.[1][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. utsi.edu [utsi.edu]
- 2. This compound - ESPI Metals [espimetals.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. This compound(13967-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
